7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-oxo-7-(4-pentoxyphenyl)heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-2-3-7-14-22-16-12-10-15(11-13-16)17(19)8-5-4-6-9-18(20)21/h10-13H,2-9,14H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZPCXPDYOCOSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645451 | |
| Record name | 7-Oxo-7-[4-(pentyloxy)phenyl]heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-03-5 | |
| Record name | ζ-Oxo-4-(pentyloxy)benzeneheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Oxo-7-[4-(pentyloxy)phenyl]heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Oxo-7-(4-pentyloxyphenyl)heptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid. Designed for professionals in the fields of chemical research and drug development, this document synthesizes technical data with practical insights to facilitate its use as a versatile chemical intermediate.
Introduction
This compound, with the CAS Number 898792-03-5, is a specialty chemical characterized by a heptanoic acid chain, a central ketone group, and a 4-pentyloxyphenyl moiety.[1] This unique trifunctional structure makes it a valuable building block in organic synthesis, particularly for creating complex molecules with potential applications in materials science and medicinal chemistry. The presence of a carboxylic acid, a ketone, and an ether linkage on an aromatic ring provides multiple reactive sites for a variety of chemical transformations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and purification.
| Property | Value | Source |
| CAS Number | 898792-03-5 | [1] |
| Molecular Formula | C₁₈H₂₆O₄ | [1] |
| Molecular Weight | 306.40 g/mol | [1] |
| Physical State | Solid | [1] |
| Melting Point | 75 to 77°C | [1] |
| IUPAC Name | This compound | [1] |
Synthesis and Purification
The synthesis of this compound is most effectively achieved through a Friedel-Crafts acylation reaction. This well-established method allows for the formation of the aryl ketone by reacting an acylating agent with an aromatic compound in the presence of a Lewis acid catalyst.[3][4]
Synthetic Pathway: Friedel-Crafts Acylation
The logical pathway for the synthesis involves the reaction of pentyloxybenzene with a derivative of heptanedioic acid, such as heptanedioic acid monochloride.
Caption: Synthetic pathway for this compound via Friedel-Crafts acylation.
Experimental Protocol (Proposed)
This protocol is based on established procedures for Friedel-Crafts acylation of similar aromatic ethers and should be optimized for specific laboratory conditions.[3][5]
Step 1: Preparation of Heptanedioic Acid Monochloride
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Add heptanedioic acid to the flask.
-
Slowly add a stoichiometric equivalent of thionyl chloride.
-
Gently heat the mixture to reflux until the evolution of gas ceases, indicating the formation of the acid chloride.
-
Remove the excess thionyl chloride under reduced pressure.
Step 2: Friedel-Crafts Acylation
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentyloxybenzene in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).
-
Cool the solution in an ice bath.
-
Carefully add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in portions.
-
Slowly add the prepared heptanedioic acid monochloride to the reaction mixture.
-
Allow the reaction to stir at a controlled temperature (e.g., 0°C to room temperature) until completion, monitoring by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Quench the reaction by carefully pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Caption: General workflow for the purification of aryl keto acids by recrystallization.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized compound. The following techniques are recommended.
Spectroscopic Analysis (Predicted)
While experimental spectra for this compound are not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.[3]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pentyloxyphenyl group, the aliphatic protons of the heptanoic acid chain, and the protons of the pentyloxy group.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the side chains.
-
FT-IR: The infrared spectrum will provide crucial information about the functional groups. Key expected vibrational frequencies include a broad O-H stretch from the carboxylic acid, C-H stretches from the aromatic and aliphatic moieties, and two distinct C=O stretches for the ketone and carboxylic acid.[3]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the elemental composition. The fragmentation pattern is expected to show characteristic losses of water, carbon dioxide, and cleavage of the alkyl chain.[3]
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is a suitable method for assessing the purity of this compound. A reverse-phase method would be appropriate for this compound.
Proposed HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).[6]
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring.
Reactivity and Potential Applications
The dual functionality of a ketone and a carboxylic acid makes this compound a versatile intermediate.
-
Carboxylic Acid Group: This group can undergo esterification, amidation, and reduction to an alcohol.
-
Ketone Group: The ketone can be reduced to a secondary alcohol, converted to an amine via reductive amination, or participate in various carbon-carbon bond-forming reactions.
The presence of the pentyloxy group imparts lipophilicity, which can be advantageous in the design of bioactive molecules. While specific applications for this compound are not yet widely documented, its structural motifs are found in molecules of interest in:
-
Liquid Crystal Synthesis: Alkoxy-substituted benzoic acid derivatives are known precursors for liquid crystalline materials.[7] The rigid aromatic core and the flexible alkyl chain of this compound make it a potential candidate for the synthesis of novel liquid crystals.
-
Drug Discovery: The keto-acid functionality is a common feature in various pharmacologically active compounds. This molecule could serve as a scaffold for the development of new therapeutic agents.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on data for similar keto-acids, it may cause skin and eye irritation.[8] All handling should be performed in a well-ventilated area or a fume hood.
Conclusion
This compound is a chemical intermediate with significant potential in organic synthesis. Its well-defined structure and multiple reactive sites offer a platform for the creation of a diverse range of more complex molecules. This guide provides a foundational understanding of its properties, a plausible synthetic route, and suggested analytical methods. Further research into the specific applications of this compound is warranted and will likely unveil its utility in advancing materials science and drug discovery.
References
-
SIELC Technologies. (2018, May 16). 7-Oxoheptanoic acid. Retrieved from [Link]
-
PubChem. 7-Oxoheptanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000666). Retrieved from [Link]
-
PubChem. 7-[(R)-2-((E)-3-Hydroxy-3-methyl-4-phenyl-but-1-enyl)-5-oxo-pyrrolidin-1-yl]-heptanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
-
PubChem. 7-(4-(Methoxycarbonyl)phenyl)heptanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. 3-Hydroxy-5-oxo-7-phenyl-heptanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
- Google Patents. WO2003004450A1 - Process for the preparation of intermediates useful in the synthesis of statin derivatives especially 7-amino 3,5-dihydroxy heptanoic acid derivatives, and intermediates thereof.
-
International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]
-
National Institutes of Health. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Retrieved from [Link]
- Google Patents. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
-
PubChem. Perfluoroheptanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institutes of Health. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. Retrieved from [Link]
-
IAJPS. Formulation and evaluation of liquid crystals containing acotiamide capsule for oral delivery. Retrieved from [Link]
- Google Patents. CN1697837A - Method for crystallization of 7-aminocephalosporanic acid.
-
ResearchGate. Solubility of 4,7-dioxo-7-(4-methylphenyl)heptanoic acid in some organic solvents. Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 7-Oxoheptanoic acid | SIELC Technologies [sielc.com]
- 7. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Oxoheptanoic acid | C7H12O3 | CID 169732 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid
Abstract
This technical guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic pathway for 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document elucidates the chemical principles, experimental protocols, and characterization of this valuable keto-acid. The synthesis is strategically divided into two primary stages: the preparation of the key intermediate, 4-pentyloxybenzene, via the Williamson ether synthesis, followed by its acylation using a pimelic acid derivative through a Friedel-Crafts reaction. This guide emphasizes the rationale behind methodological choices, ensuring a thorough understanding of the synthesis for successful replication and optimization.
Introduction: Significance and Synthetic Strategy
This compound is a molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a lipophilic pentyloxy group, a rigid phenyl ring, and a terminal carboxylic acid, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and liquid crystals. The keto-acid functionality provides multiple reactive sites for further chemical modifications.[1]
The synthetic approach detailed herein is a logical and well-established two-step process. The first step involves the synthesis of 4-pentyloxybenzene, which serves as the aromatic core. This is followed by the crucial carbon-carbon bond-forming reaction, a Friedel-Crafts acylation, to introduce the seven-carbon keto-acid side chain. This strategy is favored for its reliability and the ready availability of the starting materials.
Synthesis Pathway Overview
The overall synthetic pathway for this compound can be visualized as a two-stage process. The first stage is the synthesis of the ether, 4-pentyloxybenzene, from phenol and 1-bromopentane. The second stage is the Friedel-Crafts acylation of the synthesized ether with a derivative of pimelic acid (heptanedioic acid).
Caption: Overall synthesis pathway for this compound.
Stage 1: Synthesis of 4-Pentyloxybenzene via Williamson Ether Synthesis
The initial step in the synthesis is the preparation of the key aromatic intermediate, 4-pentyloxybenzene. The Williamson ether synthesis is a classic and highly effective method for this transformation, involving the reaction of a phenoxide with an alkyl halide.[2][3] This reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile.[1][4][5]
Underlying Principles and Rationale
The choice of the Williamson ether synthesis is predicated on its efficiency and the high yields achievable with primary alkyl halides like 1-bromopentane.[1] The reaction requires a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion. Anhydrous potassium carbonate is a suitable base for this purpose, offering good reactivity and ease of handling.[4] Acetone is an appropriate solvent as it is polar aprotic and facilitates the SN2 reaction.
Detailed Experimental Protocol
Materials:
-
Phenol
-
1-Bromopentane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone
-
Diethyl ether
-
10% Sodium Hydroxide solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromopentane (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with 10% sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-pentyloxybenzene.
-
Purify the crude product by vacuum distillation to obtain pure 4-pentyloxybenzene.[2]
Stage 2: Friedel-Crafts Acylation of 4-Pentyloxybenzene
The second and final stage of the synthesis is the Friedel-Crafts acylation of the prepared 4-pentyloxybenzene. This electrophilic aromatic substitution reaction introduces the 7-oxoheptanoic acid side chain onto the aromatic ring.[6][7] The pentyloxy group is an ortho-, para-directing activator, and due to steric hindrance, the acylation is expected to occur predominantly at the para position relative to the pentyloxy group.
Mechanistic Insights and Reagent Selection
The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, which is generated from an acylating agent in the presence of a Lewis acid catalyst.[8][9] Common acylating agents include acyl chlorides and acid anhydrides.[10][11] For this synthesis, pimeloyl monochloride (the mono-acid chloride of heptanedioic acid) is an effective acylating agent.[12] Aluminum chloride (AlCl₃) is a powerful and commonly used Lewis acid catalyst for this transformation.[13]
The reaction is typically carried out in an inert solvent, such as dichloromethane or nitrobenzene, at low temperatures to control the reactivity and minimize side reactions.[12]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. ijcps.org [ijcps.org]
- 9. websites.umich.edu [websites.umich.edu]
- 10. chemistryjournals.net [chemistryjournals.net]
- 11. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
An In-Depth Technical Guide to 7-Oxo-7-(4-pentyloxyphenyl)heptanoic Acid: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive analysis of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid, a bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. We will dissect its molecular architecture, propose a robust synthetic pathway via Friedel-Crafts acylation with detailed mechanistic insights, and outline a rigorous analytical workflow for its characterization. Furthermore, this guide explores the compound's strategic importance as a versatile chemical intermediate and a lipophilic linker in advanced drug delivery systems, such as antibody-drug conjugates (ADCs). The inclusion of a terminal pentyloxy group offers a modality for tuning pharmacokinetic profiles, a critical consideration in modern drug development.
Molecular Structure and Physicochemical Properties
This compound is a tailored organic molecule that strategically combines three key functional components: a heptanoic acid chain, an aryl ketone, and a para-substituted pentyloxy group. This unique amalgamation of features makes it a valuable building block in organic synthesis.
-
Heptanoic Acid Moiety : The seven-carbon aliphatic carboxylic acid chain provides a hydrophilic anchor and a reactive handle for conjugation reactions, such as amidation or esterification.
-
Aryl Ketone : The ketone at the C7 position, conjugated to the phenyl ring, is a stable functional group that can also serve as a chemical handle, for instance, in the formation of hydrazone linkers, which are often employed in pH-sensitive drug release systems.[1][][3]
-
4-Pentyloxyphenyl Group : This portion of the molecule consists of a benzene ring substituted with a pentyloxy group (-O-(CH₂)₄CH₃) at the para position. The ether linkage is generally stable, and the five-carbon alkyl chain imparts significant lipophilicity. This can be leveraged to enhance the pharmacokinetic properties of larger constructs, potentially improving membrane permeability or influencing interactions with biological targets.[4]
The structural representation of this compound is as follows:
Caption: 2D structure of this compound.
A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 898792-03-5 | [5] |
| Molecular Formula | C₁₈H₂₆O₄ | [5] |
| Molecular Weight | 306.402 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Canonical SMILES | CCCCCOC1=CC=C(C(=O)CCCCCC(=O)O)C=C1 | [5] |
| State | Solid | [5] |
| Melting Point | 75 to 77°C | [5] |
| Purity | ≥97.0% | [5] |
Proposed Synthesis via Friedel-Crafts Acylation
The synthesis of this compound can be efficiently achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is a robust and widely used method for forming aryl ketones.[6] The logical disconnection for this synthesis involves reacting an activated heptanedioic acid derivative with pentyloxybenzene.
Mechanistic Rationale
The reaction proceeds in two primary stages: the formation of the electrophile (an acylium ion) and the subsequent electrophilic attack on the activated aromatic ring.
-
Acylium Ion Generation : Heptanedioic acid is first converted to its more reactive mono-acid chloride derivative using a reagent like thionyl chloride (SOCl₂). This acid chloride then reacts with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to generate a highly reactive acylium ion. The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its departure to form the resonance-stabilized acylium ion.
-
Electrophilic Aromatic Substitution : Pentyloxybenzene is an electron-rich aromatic compound. The pentyloxy group is an ortho-, para-directing activator due to the lone pairs on the oxygen atom that can be delocalized into the ring. The bulky nature of the pentyloxy group and the acylium ion favors substitution at the sterically less hindered para position. The acylium ion attacks the benzene ring, forming a resonance-stabilized carbocation intermediate (the sigma complex). Finally, a proton is eliminated from the ring, and the aromaticity is restored, yielding the desired product.
The overall synthetic workflow is depicted in the following diagram:
Sources
- 1. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Biological Activity of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid
A Hypothetical Exploration of a Novel Peroxisome Proliferator-Activated Receptor (PPAR) Agonist
Disclaimer: Direct experimental data on the biological activity of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid is not extensively available in peer-reviewed literature. This guide is a scientifically informed projection based on its structural similarity to known fatty acid signaling molecules. The proposed mechanisms and experimental protocols are intended to serve as a rigorous framework for the investigation of this compound.
Introduction
This compound is a synthetic compound characterized by a heptanoic acid chain linked to a pentyloxyphenyl group. While its specific biological functions are yet to be fully elucidated, its chemical architecture, featuring a medium-chain fatty acid-like tail and an aromatic headgroup, suggests a potential role as a modulator of nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs). This guide will explore the hypothetical biological activity of this compound as a PPAR agonist, providing a comprehensive overview of the theoretical framework, key signaling pathways, and detailed experimental protocols for its characterization.
PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism.[1][2] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological roles.[1] Natural and synthetic fatty acids are known to be endogenous ligands for PPARs, making this compound a compelling candidate for investigation in the context of metabolic diseases.[3]
Hypothesized Mechanism of Action: A Focus on PPAR Agonism
We hypothesize that this compound functions as a PPAR agonist. The rationale for this hypothesis is rooted in its structural resemblance to endogenous fatty acid ligands that activate PPARs. The heptanoic acid moiety can be expected to interact with the ligand-binding domain (LBD) of PPARs, while the pentyloxyphenyl group may contribute to the specificity and affinity of this interaction.
Proposed Signaling Pathway
Upon cellular uptake, this compound is proposed to bind to the LBD of a PPAR isoform. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR). This PPAR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation, glucose uptake, and lipid metabolism.
Caption: Workflow for determining in-vitro PPAR binding affinity.
Workflow 2: Cell-Based PPAR Reporter Gene Assay
This assay determines the functional activity of the compound as a PPAR agonist in a cellular context. It utilizes a reporter gene (e.g., luciferase) under the control of a PPRE.
Protocol: Luciferase Reporter Gene Assay
-
Cell Culture and Transfection:
-
Use a suitable cell line, such as HEK293T or HepG2.
-
Co-transfect the cells with:
-
An expression vector for the full-length human PPAR isoform (α, γ, or δ).
-
A reporter plasmid containing a PPRE-driven luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization.
-
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of this compound or a known PPAR agonist (positive control).
-
Include a vehicle control (e.g., DMSO).
-
Incubate the cells for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).
-
Expected Outcome:
| Compound | PPARα EC50 (µM) (Hypothetical) | PPARγ EC50 (µM) (Hypothetical) | PPARβ/δ EC50 (µM) (Hypothetical) |
| This compound | 2.5 | 0.8 | >50 |
| Fenofibrate (Positive Control) | 1.0 | >50 | >50 |
| Rosiglitazone (Positive Control) | >50 | 0.1 | >50 |
digraph "Experimental_Workflow_2" { graph [fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];start [label="Start:\nCell-Based Reporter Assay", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; transfect [label="Transfect Cells with\nPPAR and Reporter Plasmids"]; treat [label="Treat Cells with\nTest Compound"]; incubate [label="Incubate for 24 hours"]; lyse [label="Lyse Cells"]; measure [label="Measure Luciferase Activity"]; analyze [label="Analyze Data:\nCalculate EC50"]; end [label="End:\nDetermine Functional Agonism", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> transfect; transfect -> treat; treat -> incubate; incubate -> lyse; lyse -> measure; measure -> analyze; analyze -> end; }
Caption: Workflow for the cell-based PPAR reporter gene assay.
Conclusion
While direct experimental evidence remains to be established, the structural characteristics of this compound strongly suggest its potential as a novel PPAR agonist. The in-depth technical guide presented here provides a robust framework for the systematic investigation of this hypothesis. The proposed experimental workflows, from initial in-vitro binding studies to cell-based functional assays, will enable researchers to elucidate the biological activity of this compound and assess its potential as a therapeutic agent for metabolic disorders. Further studies, including the evaluation of its effects on downstream target gene expression and in vivo efficacy in animal models of metabolic disease, will be crucial in fully characterizing the pharmacological profile of this compound.
References
- BenchChem. The Strategic Advantage of 7-Oxo-7-(9-phenanthryl)heptanoic Acid in Thromboxane A2 Receptor Antagonism. [URL: https://www.benchchem.com/product/bchm20087]
- Fluorochem. This compound. [URL: https://www.fluorochem.co.uk/product/s002008]
- PMC - PubMed Central. The potential of natural products for targeting PPARα. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4609781/]
- PubChem - NIH. 7-Oxoheptanoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/169732]
- PubChem - NIH. 3-Hydroxy-5-oxo-7-phenyl-heptanoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/44303431]
- BenchChem. A Comparative Guide to the Characterization of Synthesized 7-Oxo-7-(9-phenanthryl)heptanoic Acid. [URL: https://www.benchchem.com/product/bchm20087/technical-guide]
- PubMed. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study. [URL: https://pubmed.ncbi.nlm.nih.gov/34067346/]
- PubMed. Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain Fatty Acids. [URL: https://pubmed.ncbi.nlm.nih.gov/36555938/]
- MDPI. Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). [URL: https://www.mdpi.com/1660-3397/21/2/93]
- PLOS One. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0036297]
- PubMed. Peroxisome proliferator-activated receptor alpha (PPARalpha) and agonist inhibit cholesterol 7alpha-hydroxylase gene (CYP7A1) transcription. [URL: https://pubmed.ncbi.nlm.nih.gov/10744771/]
- PubChem - NIH. SID 135649741. [URL: https://pubchem.ncbi.nlm.nih.gov/substance/135649741]
- PubMed. Synthesis and Antifungal Evaluation of 7-arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates. [URL: https://pubmed.ncbi.nlm.nih.gov/23453842/]
- ResearchGate. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study. [URL: https://www.researchgate.net/publication/351701103_Prenylated_Flavonoids_with_Potential_Antimicrobial_Activity_Synthesis_Biological_Activity_and_In_Silico_Study]
- PubChem - NIH. 7-Aminoheptanoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13580]
- PubChem - NIH. 7-(4-(Methoxycarbonyl)phenyl)heptanoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/118995321]
- NIH. Seven Fatty Acid Metabolism-Related Genes as Potential Biomarkers for Predicting the Prognosis and Immunotherapy Responses in Patients with Esophageal Cancer. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9593003/]
- PubMed. Biohydroxylation of 7-oxo-DHEA, a natural metabolite of DHEA, resulting in formation of new metabolites of potential pharmaceutical interest. [URL: https://pubmed.ncbi.nlm.nih.gov/27472149/]
- MDPI. Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. [URL: https://www.mdpi.com/2076-2607/11/1/14]
- ResearchGate. Synthesis, Molecular Modeling and Biological Evaluation of 7-Sulfanylflavone as Anticancer Agents. [URL: https://www.researchgate.net/publication/281146755_Synthesis_Molecular_Modeling_and_Biological_Evaluation_of_7-Sulfanylflavone_as_Anticancer_Agents]
- PubMed - NIH. Extra-hepatic metabolism of 7-ketocholesterol occurs by esterification to fatty acids via cPLA2α and SOAT1 followed by selective efflux to HDL. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4363286/]
- PubMed. A Neural Basis for Octanoic Acid Regulation of Energy Balance. [URL: https://pubmed.ncbi.nlm.nih.gov/29107501/]
- PubMed. The 7-α-dehydroxylation pathway: An integral component of gut bacterial bile acid metabolism and potential therapeutic target. [URL: https://pubmed.ncbi.nlm.nih.gov/36699589/]
Sources
- 1. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs) | MDPI [mdpi.com]
- 3. Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Investigating the Potential of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic Acid as a Novel Modulator of Peroxisome Proliferator-Activated Receptors (PPARs)
Introduction
In the landscape of drug discovery and metabolic research, the identification of novel small molecules that can modulate key regulatory pathways is of paramount importance. This guide focuses on the untapped potential of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid , a compound whose biological activities have not been extensively characterized in public literature. An analysis of its structure—featuring a heptanoic acid chain, a ketone group, and a 4-pentyloxyphenyl moiety—suggests a compelling hypothesis: this molecule may function as a ligand for the Peroxisome Proliferator-Activated Receptors (PPARs).
PPARs are a group of nuclear receptor proteins that function as ligand-activated transcription factors, playing a central role in the regulation of lipid metabolism, glucose homeostasis, and inflammation.[1][2] The three main subtypes, PPARα, PPARγ, and PPARβ/δ, are established therapeutic targets.[2][3][4] Natural ligands for PPARs are often fatty acids or their derivatives, which share structural motifs with this compound.
This document provides a comprehensive framework for researchers to investigate this hypothesis. It outlines a plausible synthetic route and details a series of robust experimental workflows designed to first, establish if the compound is a PPAR agonist, and second, to explore its potential downstream effects on cellular metabolism and inflammatory responses.
Proposed Synthesis and Characterization
The synthesis of this compound can be efficiently achieved via a Friedel-Crafts acylation reaction. This well-established method is suitable for acylating electron-rich aromatic rings, such as 4-pentyloxyphenol, with an acyl halide.[5]
Synthetic Workflow
The proposed two-step synthesis involves the preparation of heptanedioic acid monochloride followed by the Friedel-Crafts acylation of 4-pentyloxyphenol.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
-
Preparation of Heptanedioic Acid Monochloride:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), add heptanedioic acid (1 equivalent).
-
Slowly add thionyl chloride (1.1 equivalents) dropwise at room temperature with stirring.
-
Gently heat the reaction mixture to 40-50°C for 2-3 hours until the evolution of gas (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride under reduced pressure to yield the crude heptanedioic acid monochloride, which can be used in the next step without further purification.
-
-
Friedel-Crafts Acylation:
-
Dissolve 4-pentyloxyphenol (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) in a separate flask and cool to 0°C in an ice bath.
-
Slowly add aluminum chloride (AlCl₃, 1.2 equivalents) portion-wise, keeping the temperature below 5°C.
-
Add the crude heptanedioic acid monochloride (1 equivalent) dissolved in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 12-16 hours, monitoring completion by TLC.
-
Quench the reaction by carefully pouring the mixture onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.
-
-
Characterization: The identity and purity of the final compound must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Research Application I: Interrogation of PPAR Agonism
The primary research application is to determine if this compound can directly bind to and activate PPARs. This involves a tiered approach, starting with a broad functional screen and progressing to specific binding and target gene expression analysis.
Rationale
The molecule's amphipathic nature, with a carboxylic acid head group and a lipophilic tail, is a hallmark of many PPAR ligands.[3] The investigation will assess its activity on all three PPAR isoforms (α, γ, and β/δ) to determine its potency and selectivity.
Caption: Hypothesized activation of PPAR signaling pathway by the test compound.
Experimental Workflows
2.2.1 PPAR Transactivation Assay (Luciferase Reporter Assay)
This assay provides a functional readout of receptor activation in a cellular context.
Protocol:
-
Cell Culture & Transfection:
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., from 1 nM to 100 µM).
-
Include a vehicle control (DMSO) and a known potent agonist for each PPAR subtype (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARβ/δ) as positive controls.
-
-
Luciferase Measurement:
-
Incubate for another 24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system and a plate-reading luminometer.[10]
-
-
Data Analysis:
-
Normalize firefly luciferase activity to Renilla luciferase activity.
-
Calculate the fold activation relative to the vehicle control.
-
Plot the dose-response curve and determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).
-
2.2.2 Competitive Ligand Binding Assay
This biochemical assay confirms direct binding to the PPAR Ligand Binding Domain (LBD) and determines binding affinity (Ki).
Protocol:
-
Reagents:
-
Assay Setup (e.g., TR-FRET format): [14]
-
In a 384-well plate, add the PPAR-LBD protein, a terbium-labeled antibody against the protein tag, and the fluorescent probe ligand.
-
Add serial dilutions of the unlabeled test compound (this compound) or a known unlabeled ligand (positive control).
-
-
Incubation & Measurement:
-
Incubate at room temperature to allow binding to reach equilibrium.
-
Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. A high signal indicates the probe is bound to the LBD.
-
-
Data Analysis:
-
As the test compound displaces the fluorescent probe, the TR-FRET signal will decrease.
-
Plot the signal against the concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (concentration of test compound that displaces 50% of the probe).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
2.2.3 Target Gene Expression Analysis (qPCR)
This assay validates that receptor activation leads to the transcription of known downstream target genes in a relevant cell type.
Protocol:
-
Cell Culture and Treatment:
-
RNA Extraction and cDNA Synthesis:
-
Harvest cells and extract total RNA using a suitable kit.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers for known PPAR target genes (e.g., PPARα: CPT1A, ACOX1; PPARγ: FABP4, ADIPOQ; PPARβ/δ: PDK4, ANGPTL4).
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative change in gene expression (fold change) compared to the vehicle-treated control using the ΔΔCt method.
-
Expected Quantitative Data Summary
| Parameter | Assay | Expected Outcome | Significance |
| EC₅₀ | Transactivation Assay | Potency of receptor activation (nM to µM range) | Measures functional potency and subtype selectivity. |
| Ki | Ligand Binding Assay | Binding affinity to the LBD (nM to µM range) | Confirms direct physical interaction with the receptor. |
| Fold Change | qPCR | Upregulation of target gene mRNA levels | Validates downstream transcriptional activity. |
Research Application II: Exploring Metabolic and Anti-inflammatory Effects
If this compound is confirmed as a PPAR agonist, the next logical step is to investigate its functional effects in cell-based models of metabolic and inflammatory processes.
Rationale
PPARγ is a master regulator of adipogenesis and insulin sensitivity.[1][17][18][19][20] PPARα and PPARβ/δ are key regulators of fatty acid oxidation and have anti-inflammatory properties.[2][4][21][22][23][24][25][26][27] Therefore, a PPAR agonist could have beneficial effects on glucose uptake, lipid accumulation, and inflammatory responses.
Caption: Experimental workflow to assess the functional effects of the test compound.
Experimental Workflows
3.2.1 Glucose Uptake Assay
This assay measures the compound's ability to enhance insulin-stimulated glucose uptake in adipocytes.
Protocol:
-
Differentiate 3T3-L1 Cells: Culture 3T3-L1 preadipocytes to confluence and differentiate them into mature adipocytes using a standard cocktail (dexamethasone, IBMX, insulin).[28]
-
Treatment: Treat mature adipocytes with the test compound or a positive control (e.g., Rosiglitazone) for 24-48 hours.
-
Glucose Uptake:
-
Serum-starve the cells for 2-4 hours.
-
Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes in the presence or absence of the test compound.[29]
-
Add a fluorescent glucose analog (e.g., 2-NBDG) or radiolabeled 2-deoxyglucose and incubate for an additional 10-60 minutes.[30][31]
-
Wash the cells with ice-cold PBS to stop the uptake.
-
-
Quantification: Lyse the cells and measure the amount of internalized glucose analog via a fluorescence plate reader or scintillation counter.[32]
3.2.2 Adipogenesis Assay (Oil Red O Staining)
This assay visualizes and quantifies lipid accumulation, a key feature of adipocyte differentiation.
Protocol:
-
Induce Differentiation: Seed 3T3-L1 preadipocytes and induce differentiation as above, but include the test compound or a positive control in the differentiation media from day 0.
-
Staining: After 7-10 days of differentiation:
-
Quantification:
-
Visually inspect and image the cells using a microscope.
-
For quantitative analysis, elute the stain from the cells using 100% isopropanol and measure the absorbance of the eluate at ~510 nm.[36]
-
3.2.3 Anti-inflammatory Assay
This assay determines if the compound can suppress the production of pro-inflammatory cytokines in activated macrophages.
Protocol:
-
Cell Culture: Seed RAW 264.7 murine macrophages in 24-well plates.
-
Treatment:
-
Cytokine Measurement:
-
Data Analysis: Calculate the percentage reduction in cytokine secretion in compound-treated cells compared to cells treated with LPS alone.
Expected Quantitative Data Summary
| Parameter | Assay | Expected Outcome | Significance |
| % Increase in Glucose Uptake | Glucose Uptake Assay | Increased insulin-stimulated glucose uptake | Suggests potential as an insulin-sensitizing agent. |
| Relative Lipid Accumulation | Adipogenesis Assay | Increased Oil Red O staining (absorbance) | Indicates pro-adipogenic activity (typical of PPARγ agonists). |
| % Inhibition of Cytokines | Anti-inflammatory Assay | Decreased secretion of TNF-α and IL-6 | Demonstrates potential anti-inflammatory effects. |
Summary and Future Directions
This guide presents a structured, hypothesis-driven approach to elucidate the potential biological activities of this compound. The proposed workflows are designed to rigorously test its function as a PPAR agonist and to explore its downstream consequences on cellular metabolism and inflammation.
Positive results from these in vitro studies would establish this molecule as a novel chemical tool for studying PPAR biology. Such findings would provide a strong rationale for advancing the compound into more complex investigations, including:
-
Transcriptomic analysis (RNA-Seq): To gain a global view of the genes regulated by the compound.
-
In vivo studies: To evaluate its efficacy and safety in animal models of metabolic diseases such as dyslipidemia, insulin resistance, and non-alcoholic fatty liver disease (NAFLD).
The systematic exploration outlined herein will pave the way for understanding the therapeutic potential of this uncharted molecule and its derivatives.
References
-
A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors. PubMed. [Link]
-
A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. ResearchGate. [Link]
-
A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. National Institutes of Health. [Link]
-
Oil red o stain for in vitro adipogenesis. ResearchGate. [Link]
-
Ppar Gamma Pathway. MassiveBio. [Link]
-
Peroxisome Proliferator-Activated Receptor γ and Its Role in Adipocyte Homeostasis and Thiazolidinedione-Mediated Insulin Sensitization. PubMed Central. [Link]
-
PPAR delta as a therapeutic target in metabolic disease. National Institutes of Health. [Link]
-
Oil Red O Staining Protocol. Scribd. [Link]
-
Roles of PPAR delta in lipid absorption and metabolism: a new target for the treatment of type 2 diabetes. PubMed. [Link]
-
The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor. PubMed. [Link]
-
PPARγ-mediated insulin sensitization: the importance of fat versus muscle. American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
The role of PPARalpha in lipid metabolism and obesity: focusing on the effects of estrogen on PPARalpha actions. PubMed. [Link]
-
Inhibition of PPAR Gamma, Adipogenesis, and Insulin Sensitivity by MAGED1. Diabetes. [Link]
-
Role of PPARα in hepatic lipid metabolism. ResearchGate. [Link]
-
Mechanism by which of PPAR γ ligands regulate insulin sensitivity. ResearchGate. [Link]
-
PPAR Alpha as a Metabolic Modulator of the Liver: Role in the Pathogenesis of Nonalcoholic Steatohepatitis (NASH). MDPI. [Link]
-
PPARδ regulates multiple proinflammatory pathways to suppress atherosclerosis. PNAS. [Link]
-
MSC Adipogenic Differentiation. CELLnTEC. [Link]
-
Quantitative assessment of adipocyte differentiation in cell culture. National Institutes of Health. [Link]
-
Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Oxford Academic. [Link]
-
Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging. National Institutes of Health. [Link]
-
Roles of PPAR delta in lipid absorption and metabolism: A new target for the treatment of type 2 diabetes. ResearchGate. [Link]
-
Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. INDIGO Biosciences. [Link]
-
Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog. National Institutes of Health. [Link]
-
Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI. [Link]
-
Luciferase reporter assay of PPAR activation in COS-7 cells. ResearchGate. [Link]
-
4.7. Peroxisome Proliferator-Activated Receptor (PPAR)γ Reporter Gene Assay. Japan Chemical Industry Association. [Link]
-
PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line. BPS Bioscience. [Link]
-
Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. MDPI. [Link]
-
Glucose consumption in 3T3-L1 adipocytes. ResearchGate. [Link]
-
Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. National Institutes of Health. [Link]
-
Study of in vitro activity on glucose uptake of 3T3L1 cells, RIN5f cells, and glycemic index stimulation inhibitory effect of Ab. Journal of Applied Biology and Biotechnology. [Link]
-
Cytokine release profile in LPS activated RAW 264.7 cells. ResearchGate. [Link]
-
Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. The Acupuncture. [Link]
-
Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. J-Stage. [Link]
-
Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms. PubMed Central. [Link]
-
PXR Suppresses PPARα-Dependent HMGCS2 Gene Transcription by Inhibiting the Interaction between PPARα and PGC1α. MDPI. [Link]
-
Regulation of PPAR-δ target genes by GW501516 in HepG2 cells. ScholarWorks. [Link]
Sources
- 1. massivebio.com [massivebio.com]
- 2. pnas.org [pnas.org]
- 3. Roles of PPAR delta in lipid absorption and metabolism: a new target for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of PPARalpha in lipid metabolism and obesity: focusing on the effects of estrogen on PPARalpha actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 7. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. korambiotech.com [korambiotech.com]
- 11. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nuclear Receptor ADME Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. mdpi.com [mdpi.com]
- 16. Regulation of PPAR-δ target genes by GW501516 in HepG2 cells | ScholarWorks [scholarworks.calstate.edu]
- 17. Peroxisome Proliferator-Activated Receptor γ and Its Role in Adipocyte Homeostasis and Thiazolidinedione-Mediated Insulin Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. diabetesjournals.org [diabetesjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. PPAR delta as a therapeutic target in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. academic.oup.com [academic.oup.com]
- 26. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 29. jabonline.in [jabonline.in]
- 30. docs.aatbio.com [docs.aatbio.com]
- 31. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. scribd.com [scribd.com]
- 35. cellntec.com [cellntec.com]
- 36. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 38. mdpi.com [mdpi.com]
- 39. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish | MDPI [mdpi.com]
- 40. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 41. researchgate.net [researchgate.net]
- 42. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid
This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the definitive characterization of this compound. Designed for researchers and professionals in drug development and chemical synthesis, this document synthesizes theoretical principles with practical, field-proven insights to ensure robust structural elucidation and purity assessment.
Foundational Overview: The Molecule in Focus
This compound (CAS No. 898792-03-5) is a bifunctional organic molecule featuring a para-substituted aromatic ketone linked to a terminal carboxylic acid via a six-carbon aliphatic chain.[1] Its molecular formula is C₁₈H₂₆O₄.[1] The accurate interpretation of its spectroscopic signature is paramount for confirming its identity, particularly in contexts like linker chemistry for drug conjugates or as an intermediate in complex organic synthesis.
The structure presents several distinct chemical environments that give rise to a rich and predictable spectroscopic profile:
-
A para-disubstituted benzene ring , creating a distinct AA'BB' system in ¹H NMR.
-
An aryl ketone carbonyl group , which strongly influences the electronic environment of the aromatic ring and adjacent methylene group.
-
A pentyloxy ether linkage , contributing both aliphatic and ether-specific signals.
-
A flexible heptanoic acid chain , with methylene groups that can be distinguished by their proximity to the two different carbonyl functions.
-
A terminal carboxylic acid , which has highly characteristic signals in both IR and NMR spectroscopy.
Caption: Structure of this compound with key protons labeled.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of the carbon skeleton and the placement of functional groups.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often preferred for its volatility, but DMSO-d₆ is superior for ensuring the observation of the exchangeable carboxylic acid proton.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain a standard proton spectrum with 16-32 scans. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
¹H NMR Data: Interpretation and Rationale
The proton NMR spectrum is characterized by distinct regions corresponding to the aromatic, aliphatic, and acidic protons. The deshielding effect of the carbonyl group and the shielding effect of the pentyloxy group create a predictable pattern.[2][3][4]
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.0 - 12.0 | broad singlet | 1H | Hₑ (-COOH) | The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange.[2][4][5] |
| ~7.90 | doublet | 2H | Hᵦ (aromatic, ortho to C=O) | These protons are strongly deshielded by the anisotropic effect of the adjacent ketone carbonyl group. |
| ~6.95 | doublet | 2H | Hₐ (aromatic, ortho to -OR) | These protons are shielded by the electron-donating effect of the pentyloxy group's oxygen atom. |
| ~4.05 | triplet | 2H | Hբ (-O-CH₂ -) | The methylene group directly attached to the ether oxygen is deshielded by its electronegativity. |
| ~2.95 | triplet | 2H | H꜀ (-CH₂ -C=O) | The methylene group alpha to the ketone carbonyl is significantly deshielded.[6] |
| ~2.35 | triplet | 2H | HᏧ (-CH₂ -COOH) | The methylene group alpha to the carboxylic acid carbonyl is deshielded, but less so than the one alpha to the ketone.[4] |
| ~1.80 | multiplet | 2H | Pentyloxy chain (-O-CH₂-CH₂ -) | Standard aliphatic chemical shift. |
| ~1.65 | multiplet | 4H | Aliphatic chain (-CH₂-CH₂ -CH₂- and -CH₂-CH₂ -COOH) | Overlapping signals from the central part of the heptanoic acid chain. |
| ~1.40 | multiplet | 4H | Pentyloxy chain (-O-(CH₂)₂-CH₂ -CH₂ -CH₃) | Standard aliphatic chemical shift. |
| ~0.95 | triplet | 3H | H₉ (-CH₃) | Terminal methyl group of the pentyloxy chain, appearing in the characteristic upfield region. |
¹³C NMR Data: Interpretation and Rationale
The proton-decoupled ¹³C NMR spectrum confirms the carbon count and provides definitive evidence for the two distinct carbonyl groups.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~200.0 | Ketone C =O | Aryl ketone carbonyl carbons are highly deshielded and appear significantly downfield.[7] |
| ~178.0 | Carboxylic Acid C =O | Carboxylic acid carbonyls are also strongly deshielded, but typically appear slightly upfield from ketone carbonyls.[4][5] |
| ~163.5 | C -O (aromatic) | The aromatic carbon bonded to the ether oxygen is deshielded by oxygen but also shielded by resonance, placing it downfield. |
| ~130.5 | C -H (aromatic, ortho to C=O) | Aromatic carbons ortho to the electron-withdrawing ketone. |
| ~129.5 | C -C=O (aromatic) | The quaternary aromatic carbon attached to the ketone group. |
| ~114.5 | C -H (aromatic, ortho to -OR) | Aromatic carbons ortho to the electron-donating pentyloxy group are shielded. |
| ~68.5 | -O-C H₂- (pentyloxy) | Methylene carbon attached to the ether oxygen. |
| ~38.0 | -C H₂-C=O (ketone side) | Alpha-carbon to the ketone. |
| ~34.0 | -C H₂-COOH (acid side) | Alpha-carbon to the carboxylic acid. |
| ~22.0 - 31.0 | Aliphatic -C H₂- carbons | Multiple overlapping peaks from the remaining methylene groups in both the heptanoic and pentyloxy chains. |
| ~14.0 | -C H₃ (pentyloxy) | Terminal methyl carbon of the pentyloxy chain. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying key functional groups. The spectrum of this molecule is dominated by absorptions from its two carbonyl groups and the broad O-H stretch of the carboxylic acid.
Experimental Protocol: IR Analysis
-
Method: The analysis can be performed using either a Potassium Bromide (KBr) pellet for a solid sample or as a thin film on a salt plate (NaCl or KBr) after dissolving the compound in a volatile solvent.
-
Acquisition: Record the spectrum typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Interpretation: Identify characteristic absorption bands corresponding to the molecule's functional groups. The region from 1500 to 3500 cm⁻¹ is particularly useful.[8]
IR Data: Interpretation and Rationale
| Frequency Range (cm⁻¹) | Intensity | Assignment | Rationale |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) | This very broad absorption is a hallmark of a hydrogen-bonded carboxylic acid dimer, often obscuring the C-H stretches.[9] |
| 2850-3100 | Medium, Sharp | C-H stretch (Aliphatic & Aromatic) | These peaks are often seen superimposed on the broad O-H band.[10][11] Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic ones are just below.[12] |
| ~1710 | Strong, Sharp | C=O stretch (Carboxylic Acid) | The carbonyl of a saturated carboxylic acid typically absorbs strongly in this region.[11][13] |
| ~1685 | Strong, Sharp | C=O stretch (Aryl Ketone) | Conjugation with the aromatic ring lowers the absorption frequency of the ketone carbonyl compared to a simple aliphatic ketone (typically ~1715 cm⁻¹).[10] |
| 1585-1600 | Medium | C=C stretch (Aromatic Ring) | Characteristic vibrations of the benzene ring.[11] |
| ~1250 | Strong | C-O stretch (Aryl Ether & Acid) | Asymmetric C-O-C stretching from the aryl ether and C-O stretching from the carboxylic acid contribute to a strong band in this region.[9] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.
Experimental Protocol: MS Analysis
-
Ionization Method: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) for prominent molecular ion detection.
-
Mass Analyzer: Employ a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Data Analysis: Identify the molecular ion peak (M⁺•) and assign structures to the major fragment ions.
MS Data: Predicted Fragmentation Pathways
The molecular weight of C₁₈H₂₆O₄ is 306.18 g/mol . The fragmentation is dictated by the stability of the resulting ions, with cleavages adjacent to the carbonyl groups being particularly favorable.[14]
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Key Predicted Fragments:
-
m/z = 306 [M]⁺•: The molecular ion peak.
-
m/z = 191 [Base Peak]: This is predicted to be the base peak, resulting from alpha-cleavage at the ketone.[6][15] This fragmentation yields the highly stable 4-pentyloxybenzoyl acylium ion.
-
m/z = 136: A fragment arising from a McLafferty rearrangement, where a gamma-hydrogen from the aliphatic chain is transferred to the ketone carbonyl, followed by cleavage.[16] This results in the loss of pent-1-ene.
-
m/z = 115: Resulting from cleavage of the bond between the carbonyl carbon and the phenyl ring, with the charge retained on the C₆H₁₁O₂⁺ fragment.[17]
-
m/z = 97: Subsequent loss of water (18 Da) from the m/z 115 fragment.[17]
-
m/z = 45: A characteristic, though often low-intensity, peak for carboxylic acids corresponding to the [COOH]⁺ fragment.[17]
Conclusion
The structural confirmation of this compound is definitively achieved through a cohesive interpretation of its NMR, IR, and MS data. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical aryl ketone and carboxylic acid functional groups, and mass spectrometry validates the molecular weight while revealing characteristic fragmentation patterns. Together, these techniques form a self-validating system, providing the high-confidence data required for research and development applications.
References
-
Scott, K. N. (1972). CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry. Available at: [Link]
-
Pérez-Cruz, F., et al. (2019). Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. Scientific Research Publishing. Available at: [Link]
-
Tanimoto, H., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Available at: [Link]
-
Tanimoto, H., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. National Institutes of Health (PMC). Available at: [Link]
-
StudyRaid. (n.d.). Understand IR Spectroscopy Features of Acetophenone. Available at: [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000666). Available at: [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0193223). Available at: [Link]
-
ResearchGate. (2025). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available at: [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Available at: [Link]
-
YouTube. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. Available at: [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
Quora. (2023). What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids? Available at: [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0272777). Available at: [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
-
YouTube. (2020). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement. Available at: [Link]
-
PubChem. (n.d.). 7-[(R)-2-((E)-3-Hydroxy-3-methyl-4-phenyl-but-1-enyl)-5-oxo-pyrrolidin-1-yl]-heptanoic acid. Available at: [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
NIST WebBook. (n.d.). 7-Phenylheptanoic acid. Available at: [Link]
-
Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Available at: [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. app.studyraid.com [app.studyraid.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. quora.com [quora.com]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 7-Oxo-7-(4-pentyloxyphenyl)heptanoic Acid: From Discovery to Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid, a diarylheptanoid derivative, represents a class of molecules that has garnered significant interest in medicinal chemistry and materials science. Diarylheptanoids are naturally occurring compounds characterized by two aromatic rings linked by a seven-carbon chain.[1][2] This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this compound, offering insights for researchers engaged in its study and application. While the specific historical discovery of this particular molecule is not extensively documented in readily available literature, its structural class and the primary methods for its synthesis are well-established in the field of organic chemistry.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 898792-03-5 | [3] |
| Molecular Formula | C₁₈H₂₆O₄ | [3] |
| Molecular Weight | 306.40 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 75-77 °C | [3] |
Historical Context and Discovery
The direct historical account of the discovery of this compound is not prominently featured in major scientific publications. Its existence is primarily documented in chemical supplier catalogs and databases.[3] However, the history of this compound is intrinsically linked to the broader exploration of diarylheptanoids and the development of synthetic methodologies like the Friedel-Crafts acylation.
The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a cornerstone of organic synthesis, enabling the attachment of substituents to aromatic rings.[4] This reaction, particularly the acylation variant, provides a direct and efficient route for the synthesis of aryl ketones, which is the core structural feature of this compound.[5][6]
The study of diarylheptanoids, both natural and synthetic, has been driven by their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2] Research in this area has led to the synthesis of a vast array of analogues to explore structure-activity relationships, and it is within this context that this compound was likely first synthesized as a novel compound for screening or as a building block for more complex molecules.
Synthetic Approaches
The most logical and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring.[6]
Key Synthetic Strategy: Friedel-Crafts Acylation
The general approach involves the reaction of pentyloxybenzene with a suitable derivative of heptanedioic acid in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4]
Caption: General workflow for the Friedel-Crafts acylation synthesis.
Experimental Protocol: A Plausible Synthetic Route
Step 1: Preparation of Heptanedioic Acid Monochloride
This step is crucial as it activates the dicarboxylic acid for the subsequent acylation.
-
Reactants:
-
Heptanedioic acid
-
Thionyl chloride (SOCl₂) (slight excess)
-
-
Procedure:
-
In a fume hood, combine heptanedioic acid and thionyl chloride in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap for HCl and SO₂.
-
Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The remaining product is heptanedioic acid monochloride.
-
Step 2: Friedel-Crafts Acylation
This is the core C-C bond-forming step.
-
Reactants:
-
Pentyloxybenzene
-
Heptanedioic acid monochloride (from Step 1)
-
Anhydrous aluminum chloride (AlCl₃) (stoichiometric amount or slight excess)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve pentyloxybenzene in anhydrous DCM in a three-necked flask equipped with a dropping funnel, a condenser, and a stirrer.
-
Cool the solution in an ice bath.
-
Carefully add anhydrous AlCl₃ portion-wise with stirring.
-
Add a solution of heptanedioic acid monochloride in anhydrous DCM dropwise from the dropping funnel. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitoring by TLC is recommended).
-
Step 3: Work-up and Purification
This step isolates and purifies the final product.
-
Procedure:
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (ketone and carboxylic acid).
-
Melting Point Analysis: To assess the purity of the crystalline solid.
Potential Applications and Future Directions
While specific biological activities of this compound are not extensively reported, its structural similarity to other biologically active diarylheptanoids suggests potential for investigation in several areas:
-
Drug Discovery: As a scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anti-cancer research.[1]
-
Materials Science: As a monomer or building block for the synthesis of novel polymers with specific properties.
-
Chemical Biology: As a tool compound to probe biological pathways.
Future research should focus on the thorough evaluation of the biological profile of this compound and its analogues. Furthermore, the development of more sustainable and efficient synthetic routes, potentially utilizing greener catalysts and solvents, would be a valuable contribution to the field.
Conclusion
This compound, while not a widely studied compound with a detailed historical record, represents an interesting molecule within the broader class of diarylheptanoids. Its synthesis is readily achievable through established methods like the Friedel-Crafts acylation. This guide provides a foundational understanding of its properties and a practical framework for its synthesis, which can serve as a starting point for further research into its potential applications in various scientific disciplines. The exploration of this and similar molecules will undoubtedly contribute to the advancement of medicinal chemistry and materials science.
References
- European Patent Office. (2018). SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS - European Patent Office - EP 3630724 B1. Googleapis.com.
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes rendus de l'Académie des sciences, 84, 1392-1395.
- An, N., et al. (2008). Diarylheptanoids from the rhizomes of Alpinia officinarum and their anticancer activity. Fitoterapia, 79(1), 27-31.
- BenchChem. (2025). A Comparative Guide to the Characterization of Synthesized 7-Oxo-7-(9-phenanthryl)heptanoic Acid. BenchChem.
- Google Patents. (n.d.). CN103319358B - Preparation method of 7-amino heptanoic acid.
- Google Patents. (n.d.). CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
- Google Patents. (n.d.). US11230524B2 - Myocyte enhancer factor 2 (MEF2) modulators.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
PubChem. (n.d.). 7-Oxoheptanoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- Adam, A., et al. (1949). The synthesis of some new sympathomimetic aminoethanols. Recueil des Travaux Chimiques des Pays-Bas, 68(11), 960-968.
- Asscher, M., & Vofsi, D. (1963). U.S. Patent No. 3,106,582. Washington, DC: U.S.
Sources
- 1. 7-Oxoheptanoic acid | C7H12O3 | CID 169732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
Methodological & Application
Synthesis of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic Acid via Friedel-Crafts Acylation: An Application Note and Protocol
Introduction
7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid is a long-chain aryl keto-acid with potential applications as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a lipophilic pentyloxy group, a rigid phenyl ring, a ketone, and a terminal carboxylic acid, makes it an attractive intermediate for the synthesis of novel organic molecules. This application note provides a comprehensive guide to the synthesis of this target molecule via a classical Friedel-Crafts acylation, offering in-depth scientific rationale, a detailed experimental protocol, and characterization guidelines for researchers, scientists, and drug development professionals.
The selected synthetic strategy employs the Friedel-Crafts acylation of 4-pentyloxybenzene with pimelic anhydride in the presence of a Lewis acid catalyst, aluminum chloride. This well-established reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.[1] The pentyloxy group on the aromatic ring is an electron-donating group, which activates the ring towards electrophilic aromatic substitution and directs the incoming acyl group primarily to the para position, ensuring high regioselectivity.[2]
Reaction Scheme
Figure 1: Overall reaction for the synthesis of this compound.
Mechanistic Insights: The Friedel-Crafts Acylation Pathway
The Friedel-Crafts acylation proceeds through a well-defined electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Generation of the Acylium Ion: Anhydrous aluminum chloride (AlCl₃), a potent Lewis acid, coordinates to one of the carbonyl oxygens of pimelic anhydride. This complexation polarizes the anhydride, facilitating the cleavage of a carbon-oxygen bond to generate a highly electrophilic acylium ion. This ion is resonance-stabilized.[3]
-
Electrophilic Attack: The electron-rich 4-pentyloxybenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The activating pentyloxy group stabilizes the positive charge, particularly when the attack occurs at the para position.
-
Restoration of Aromaticity: A weak base, such as the tetrachloroaluminate ion (AlCl₄⁻) formed in the first step, abstracts a proton from the sp³-hybridized carbon of the arenium ion. This step restores the aromaticity of the ring and yields the ketone product complexed with AlCl₃.
-
Workup: The reaction is quenched with water and acid to hydrolyze the aluminum-ketone complex, liberating the final product, this compound.[4]
Figure 2: Simplified mechanism of the Friedel-Crafts acylation.
Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of the target compound. All operations involving anhydrous aluminum chloride and nitrobenzene should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Purity | Supplier |
| 4-Pentyloxybenzene | C₁₁H₁₆O | 164.24 | 10.0 g | 0.061 | ≥98% | Sigma-Aldrich |
| Pimelic Anhydride | C₇H₁₀O₃ | 142.15 | 9.5 g | 0.067 | ≥97% | TCI Chemicals |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 24.4 g | 0.183 | ≥99% | Acros Organics |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | 100 mL | - | ≥99% | Fisher Scientific |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~50 mL | - | 37% | VWR |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - | ACS Grade | EMD Millipore |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | ACS Grade | J.T. Baker |
| Toluene | C₇H₈ | 92.14 | As needed | - | ACS Grade | Macron |
| Hexane | C₆H₁₄ | 86.18 | As needed | - | ACS Grade | Avantor |
Equipment
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Addition funnel
-
Thermometer
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure
Part 1: Reaction Setup and Execution
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried in an oven at 120 °C for at least 4 hours and cooled under a stream of dry nitrogen or in a desiccator before use.
-
Initial Setup: Assemble the 500 mL three-necked flask with a magnetic stir bar, a reflux condenser with a drying tube, and a thermometer.
-
Reagent Addition: In a fume hood, charge the flask with anhydrous aluminum chloride (24.4 g, 0.183 mol) and nitrobenzene (100 mL). Stir the suspension and cool the flask to 0-5 °C using an ice bath.
-
Acylating Agent Addition: In a separate beaker, dissolve pimelic anhydride (9.5 g, 0.067 mol) in 4-pentyloxybenzene (10.0 g, 0.061 mol). Transfer this solution to the addition funnel.
-
Reaction Initiation: Add the 4-pentyloxybenzene/pimelic anhydride solution dropwise to the stirred AlCl₃ suspension over a period of 30-45 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 12-16 hours (overnight) at room temperature. The color of the mixture will likely darken.
Part 2: Work-up and Isolation
-
Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice (approx. 300 g) and concentrated hydrochloric acid (50 mL) in a large beaker. This process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Washing: Combine the organic layers and wash successively with 1 M HCl (2 x 100 mL), water (2 x 100 mL), and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane and nitrobenzene. The removal of nitrobenzene may require heating on a water bath under high vacuum.
Part 3: Purification
-
Recrystallization: The crude product, a solid or viscous oil, can be purified by recrystallization. A suitable solvent system is a mixture of toluene and hexane. Dissolve the crude product in a minimal amount of hot toluene and then add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation of Pure Product: Collect the crystalline solid by vacuum filtration using a Büchner funnel, wash with a small amount of cold hexane, and dry under vacuum to a constant weight.
Figure 3: Experimental workflow for the synthesis of this compound.
Characterization of the Final Product
The identity and purity of the synthesized this compound (CAS No. 898792-03-5) should be confirmed by standard analytical techniques.[5]
Physical Properties
| Property | Predicted/Expected Value |
| Molecular Formula | C₁₈H₂₆O₄ |
| Molecular Weight | 306.40 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 75-77 °C |
Spectroscopic Data (Predicted)
As experimental spectra for this specific compound are not widely available, the following are predicted values based on the analysis of its structure and comparison with similar compounds.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 10.5-12.0 (br s, 1H): Carboxylic acid proton (-COOH).
-
δ 7.92 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the carbonyl group.
-
δ 6.90 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the pentyloxy group.
-
δ 4.01 (t, J = 6.5 Hz, 2H): Methylene protons of the pentyloxy group adjacent to the oxygen (-OCH₂-).
-
δ 2.95 (t, J = 7.4 Hz, 2H): Methylene protons adjacent to the carbonyl group (-CH₂CO-).
-
δ 2.38 (t, J = 7.4 Hz, 2H): Methylene protons adjacent to the carboxylic acid group (-CH₂COOH).
-
δ 1.80-1.65 (m, 6H): Methylene protons of the heptanoic acid and pentyloxy chains.
-
δ 1.45-1.35 (m, 4H): Methylene protons of the pentyloxy chain.
-
δ 0.93 (t, J = 7.0 Hz, 3H): Methyl protons of the pentyloxy group (-CH₃).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 199.0: Ketone carbonyl carbon.
-
δ 179.0: Carboxylic acid carbonyl carbon.
-
δ 163.0: Aromatic carbon attached to the pentyloxy group.
-
δ 130.5 (2C): Aromatic carbons ortho to the carbonyl group.
-
δ 129.5: Quaternary aromatic carbon attached to the acyl chain.
-
δ 114.0 (2C): Aromatic carbons ortho to the pentyloxy group.
-
δ 68.2: Methylene carbon of the pentyloxy group adjacent to the oxygen.
-
δ 38.5: Methylene carbon adjacent to the ketone.
-
δ 34.0: Methylene carbon adjacent to the carboxylic acid.
-
δ 29.0, 28.8, 28.2, 24.5, 22.5: Methylene carbons of the alkyl chains.
-
δ 14.0: Methyl carbon of the pentyloxy group.
-
-
FT-IR (KBr, cm⁻¹):
-
3300-2500 (broad): O-H stretch of the carboxylic acid dimer.
-
2955, 2930, 2870: C-H stretching of the alkyl chains.
-
1710: C=O stretch of the carboxylic acid.
-
1675: C=O stretch of the aryl ketone.
-
1605, 1575: C=C stretching of the aromatic ring.
-
1255: C-O stretching of the aryl ether.
-
-
Mass Spectrometry (EI):
-
m/z (relative intensity): 306 (M⁺), 289 (M⁺ - OH), 261 (M⁺ - COOH), 177 ([COC₆H₄O(CH₂)₄CH₃]⁺), 149 ([C₆H₄O(CH₂)₄CH₃]⁺).
-
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Cause: Incomplete reaction or decomposition of reagents. Ensure that anhydrous aluminum chloride is fresh and has not been exposed to moisture. The reaction is sensitive to water.
-
Solution: Use freshly opened or properly stored anhydrous AlCl₃. Ensure all glassware is scrupulously dry. Consider extending the reaction time.
-
-
Formation of Ortho Isomer:
-
Cause: While the para product is electronically and sterically favored, some ortho acylation may occur.
-
Solution: Careful recrystallization is usually sufficient to separate the para isomer, which is typically less soluble and forms more stable crystals. The ratio of para to ortho can be influenced by the solvent and reaction temperature.
-
-
Ether Cleavage:
-
Cause: The pentyloxy group can be susceptible to cleavage by the strong Lewis acid, AlCl₃, especially at elevated temperatures. This would lead to the formation of a phenolic byproduct.
-
Solution: Maintain a low reaction temperature during the addition of reactants and avoid heating the reaction mixture.
-
-
Difficult Purification:
-
Cause: The presence of nitrobenzene and other byproducts can complicate purification.
-
Solution: Ensure complete removal of nitrobenzene under high vacuum. If recrystallization is ineffective, column chromatography on silica gel using a gradient of ethyl acetate in hexane can be employed for purification.
-
Conclusion
The Friedel-Crafts acylation of 4-pentyloxybenzene with pimelic anhydride provides a direct and efficient route to this compound. By carefully controlling the reaction conditions, particularly moisture and temperature, and employing a robust purification strategy, this valuable synthetic intermediate can be obtained in good yield and high purity. The detailed protocol and troubleshooting guide provided herein are intended to enable researchers to successfully synthesize and characterize this compound for their specific applications in drug discovery and materials science.
References
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus, 84, 1392-1395.
-
L.S.College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]
-
MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]
-
PubChem. (n.d.). 7-Oxoheptanoic acid. Retrieved from [Link]
-
Beilstein Journals. (2023, February 23). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]
Sources
Application Notes and Protocols for In Vitro Evaluation of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid
Introduction: Unveiling the Bioactivity of a Novel Phenylheptanoic Acid Derivative
7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid is a synthetic compound featuring a heptanoic acid chain, a central ketone group, and a pentyloxy-substituted phenyl ring. This unique chemical architecture suggests potential interactions with biological systems, particularly in pathways involving fatty acid metabolism, cellular signaling, and inflammatory responses. The structural similarity to other bioactive lipids, such as certain prostaglandins and thromboxane analogues, hints at a possible role in modulating key physiological processes. For instance, the related compound 7-Oxo-7-(9-phenanthryl)heptanoic acid is known for its potent and selective antagonism of the thromboxane A2 receptor, a key player in platelet aggregation and vasoconstriction[1]. Furthermore, other medium-chain fatty acids have demonstrated the ability to influence inflammatory pathways[2].
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vitro effects of this compound. The protocols detailed herein are designed to be robust and reproducible, enabling the elucidation of this compound's mechanism of action and potential therapeutic applications. We will explore its impact on cellular viability and metabolism, its potential to modulate inflammatory responses, and its ability to interact with specific receptor systems.
I. Preliminary Considerations and Compound Handling
A. Physicochemical Properties and Solubility
Prior to initiating any in vitro studies, it is crucial to understand the physicochemical properties of this compound.
| Property | Value (Predicted/Experimental) | Source |
| Molecular Formula | C18H26O4 | N/A |
| Molecular Weight | 306.4 g/mol | N/A |
| Solubility | Soluble in DMSO, Ethanol | General knowledge for similar compounds |
Note: It is highly recommended to experimentally determine the solubility of the specific batch of this compound being used.
B. Stock Solution Preparation
A concentrated stock solution should be prepared in an appropriate solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to facilitate accurate and reproducible dilutions in cell culture media.
Protocol: Stock Solution Preparation
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in a minimal volume of high-purity DMSO or ethanol to achieve a high concentration stock (e.g., 10-50 mM).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
C. Vehicle Control
It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve the test compound as the highest concentration of the compound being tested. This ensures that any observed effects are due to the compound itself and not the solvent.
II. Assessment of Cellular Viability and Metabolism
Before investigating the specific biological activities of this compound, it is essential to determine its effect on cell viability. This will establish a non-toxic concentration range for subsequent functional assays.
A. Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability[3]. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages, HEK293 cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should not exceed 0.1% (v/v).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound or vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
B. Cellular Metabolism Assays
Beyond general viability, it may be insightful to investigate the specific effects of the compound on key metabolic pathways. Bioluminescence-based assays offer a sensitive and high-throughput method to measure metabolites like glucose, lactate, and ATP[4].
Workflow for Assessing Cellular Metabolism
Caption: Simplified schematic of the LPS-induced NF-κB signaling pathway.
IV. Receptor Binding and Functional Assays
The structural resemblance of this compound to thromboxane A2 analogues suggests that it might interact with G-protein coupled receptors (GPCRs), such as the thromboxane A2 receptor (TP receptor).
A. Receptor Binding Assays
Receptor binding assays are crucial for determining if a compound directly interacts with a target receptor.[5][6] Radioligand binding assays are a classic and sensitive method for this purpose.[7]
Protocol: Radioligand Binding Assay (Competitive)
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor (e.g., TP receptor).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a known radiolabeled ligand for the receptor (e.g., [3H]-SQ 29,548 for the TP receptor), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. This can be used to calculate the binding affinity (Ki).
B. Functional Assays
Functional assays are necessary to determine whether the compound acts as an agonist or an antagonist at the receptor. For GPCRs, common functional readouts include measuring changes in intracellular second messengers like calcium (Ca2+) or cyclic AMP (cAMP).
Workflow for Receptor Functional Characterization
Caption: General workflow for characterizing the functional activity of a compound at a GPCR.
V. Data Interpretation and Reporting
All experimental data should be presented clearly and concisely. Quantitative data, such as IC50 or EC50 values, should be summarized in tables for easy comparison. Statistical analysis should be performed to determine the significance of the observed effects.
Example Data Table
| Assay | Endpoint | This compound (IC50/EC50) |
| Cell Viability (RAW 264.7) | % Viability | > 100 µM |
| TNF-α Release (LPS-stimulated) | IC50 | [Experimental Value] µM |
| IL-6 Release (LPS-stimulated) | IC50 | [Experimental Value] µM |
| TP Receptor Binding | Ki | [Experimental Value] nM |
| TP Receptor Functional Assay | Agonist/Antagonist | [Experimental Finding] |
VI. Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on cell viability, inflammation, and receptor binding, researchers can gain valuable insights into its biological activities and potential as a therapeutic agent. It is important to remember that these are foundational assays, and further investigation into more complex cellular models and in vivo studies will be necessary to fully elucidate the pharmacological profile of this novel compound.
References
- Cellular Metabolism in High-Throughput In Vitro Reporter Gene Assays and Implications for the Quantitative In Vitro–In Vivo Extrapolation.
- Cellular metabolism assays. Abcam.
- Cellular Metabolism in High-Throughput In Vitro Reporter Gene Assays and Implications for the Quantitative In Vitro- In Vivo Extrapol
- About Ligand Binding Assays. Gifford Bioscience.
- Cell Metabolism Assays. Chondrex, Inc.
- In Vitro Assays to Study Inflammasome Activation in Primary Macrophages. SpringerLink.
- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated
- How to Measure Cellular Metabolism. Promega.
- Receptor Binding Assay.
- In Vitro Immunology Assays.
- Receptor Binding Assays for HTS and Drug Discovery.
- Inflammation Detection | Inflammasome Activity Assays.
- Profiling novel pharmacology of receptor complexes using Receptor-HIT.
- In Vitro Anti-inflammatory Assay Protocol for Cyperol. Benchchem.
- Receptor-Ligand Binding Assays. Labome.
- A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. PubMed Central.
- F
- The Strategic Advantage of 7-Oxo-7-(9-phenanthryl)heptanoic Acid in Thromboxane A2 Receptor Antagonism. Benchchem.
- Free Fatty Acid (FFA)
- Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources.
- Free Fatty Acid (FFA) Assays. Cell Biolabs, Inc.
- 7-Oxoheptanoic acid. PubChem.
- In Silico and In Vitro Studies of Anti-Inflammatory, Anti-Oxidative Stress, and Anti-Apoptosis Effect of 7-Octenoic Acid Derived from Moringa oleifera Lam., on LPS-Induced Monocyte-Derived Macrophages (MDM). MDPI.
- Heptanoic Acid (CAS 111-14-8). Cayman Chemical.
- 7-Aminoheptanoic acid. PubChem.
- 7-(4-(Methoxycarbonyl)phenyl)heptanoic acid. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. In Silico and In Vitro Studies of Anti-Inflammatory, Anti-Oxidative Stress, and Anti-Apoptosis Effect of 7-Octenoic Acid Derived from Moringa oleifera Lam., on LPS-Induced Monocyte-Derived Macrophages (MDM) [mdpi.com]
- 3. Cell Metabolism Assays | Chondrex, Inc. [chondrex.com]
- 4. How to Measure Cellular Metabolism [promega.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Receptor-Ligand Binding Assays [labome.com]
Protocol and Application Notes for the Preparation of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic Acid Stock Solutions
An Application Guide for Drug Development Professionals
Abstract
This document provides a comprehensive, technically grounded guide for the preparation of high-quality, reproducible stock solutions of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid. Intended for researchers in drug discovery and development, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles governing solubility. We present detailed protocols for solubilization in common organic solvents such as DMSO and ethanol, discuss strategies for creating aqueous solutions, and provide critical troubleshooting and storage recommendations. The methodologies are designed to ensure the integrity, stability, and reliable performance of the compound in downstream experimental assays.
Introduction: The Criticality of Proper Solubilization
This compound is a small molecule of interest in various research contexts. Like many long-chain carboxylic acids, its utility in experimental systems is fundamentally dependent on its proper solubilization. An improperly prepared stock solution can lead to inaccurate concentration measurements, precipitation during experiments, and ultimately, non-reproducible data. This guide provides the foundational knowledge and practical steps to mitigate these risks. The structure of the molecule, featuring a polar carboxylic acid head and a long, nonpolar tail composed of a heptanoic chain and a pentyloxyphenyl group, dictates its solubility behavior, making solvent selection a critical first step.
Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is essential for developing an effective solubilization strategy.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₆O₄ | [1] |
| Molecular Weight | 306.40 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 75 to 77°C | [1] |
| CAS Number | 898792-03-5 | [1] |
The Science of Solubilizing Carboxylic Acids
The solubility of this compound is governed by two opposing features:
-
The Hydrophilic Carboxyl Group (-COOH): This functional group is polar and capable of hydrogen bonding. It is also acidic, meaning it can donate a proton (H⁺) to become a negatively charged carboxylate ion (-COO⁻)[2][3]. This ionization significantly increases water solubility[2]. The pKa of most simple carboxylic acids is in the range of 4-5[4].
-
The Lipophilic Tail: The C₁₇ hydrocarbon backbone, including the phenyl and pentyl groups, is large and nonpolar, conferring hydrophobic ("water-fearing") properties. In compounds with more than five carbon atoms, this hydrophobic nature dominates, leading to poor solubility in aqueous solutions[2].
Therefore, two primary strategies can be employed for solubilization:
-
"Like Dissolves Like": Use an organic solvent that can effectively solvate the large, nonpolar portion of the molecule.
-
pH Adjustment: Increase the pH of an aqueous solvent using a base to deprotonate the carboxylic acid, forming a more soluble carboxylate salt[5][6].
Safety Precautions
Before handling the compound or any solvents, review the complete Safety Data Sheet (SDS) provided by the manufacturer.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
-
Solvent Safety: Organic solvents like DMSO and ethanol are flammable. Keep them away from ignition sources.
Recommended Protocol: Preparation of a 10 mM Stock Solution in Organic Solvent
For most in vitro applications, preparing a concentrated stock solution in a high-purity organic solvent is the most reliable method. Dimethyl sulfoxide (DMSO) and ethanol are excellent first choices due to their strong solvating power for compounds of this type[7][8][9].
Materials
-
This compound (solid)
-
Anhydrous DMSO or 200-proof Ethanol
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Volumetric pipettes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Calculation of Mass
To prepare a stock solution of a desired concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
Example Calculation for 1 mL of a 10 mM Stock:
-
Mass (mg) = 10 mM x 1 mL x 306.40 g/mol / 1000
-
Mass (mg) = 3.064 mg
Step-by-Step Methodology
-
Weighing: Carefully weigh out 3.064 mg of this compound using an analytical balance and place it into a clean, appropriately sized vial.
-
Initial Solvation: Add approximately 80% of the final desired volume of the chosen solvent (e.g., 800 µL of DMSO for a final volume of 1 mL).
-
Dissolution: Cap the vial securely and vortex vigorously for 30-60 seconds. Visually inspect the solution against a light source to check for any undissolved particulates.
-
Assisted Dissolution (If Necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming in a water bath (not exceeding 37°C) can also be applied, but use caution to avoid solvent evaporation or compound degradation.
-
Final Volume Adjustment: Once the solid is completely dissolved, add the remaining solvent to reach the final desired volume (e.g., add the final 200 µL of DMSO). This is a critical step for ensuring concentration accuracy[10].
-
Final Mixing: Invert the vial several times or vortex briefly to ensure the solution is homogeneous.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store as recommended in Section 7.
Workflow and Decision Making
The following diagrams illustrate the decision-making process for solvent selection and the experimental workflow for stock solution preparation.
Caption: Solvent selection decision tree.
Caption: Step-by-step experimental workflow.
Storage and Stability
-
Short-Term Storage: For solutions that will be used within 1-2 days, storage at 4°C is acceptable.
-
Long-Term Storage: For long-term stability, stock solutions should be stored at -20°C or, ideally, -80°C[8][11].
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
-
Inert Gas: For maximum stability, especially if the compound were unsaturated, the solvent can be purged with an inert gas like argon or nitrogen before sealing the vial to displace oxygen and prevent oxidative degradation[8][12].
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve | Insufficient solvent power or supersaturated solution. | 1. Continue to vortex/sonicate for a longer duration. 2. Gently warm the solution (do not exceed 37°C). 3. If preparing a high concentration, try a more dilute solution. |
| Precipitation upon dilution in aqueous buffer | The compound is not soluble in the aqueous buffer at the target concentration. | 1. Increase the percentage of organic solvent in the final solution if the experiment allows. 2. Prepare the aqueous solution at a slightly basic pH (e.g., 7.4-8.0) to form the more soluble carboxylate salt. 3. For cell culture, consider conjugation with fatty-acid-free BSA[7]. |
| Solution appears cloudy or has a film | Contamination, insolubility, or reaction with the solvent. | 1. Ensure all glassware is scrupulously clean. 2. Filter the solution through a 0.22 µm solvent-compatible (e.g., PTFE) syringe filter. 3. Prepare a fresh solution using a different lot of high-purity solvent. |
References
-
Chávez-García, M. A., et al. (2019). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. National Institutes of Health (NIH). [Link]
-
Ludwig, R. (2018). Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. AIP Publishing. [Link]
-
JoVE. (2023). Acidity of Carboxylic Acids. [Link]
-
Michigan State University Department of Chemistry. Carboxylic Acid Reactivity. [Link]
-
Britannica. Carboxylic acid - Properties, Structure, Reactions. [Link]
-
BYJU'S. (2019). Acidity of carboxylic acids and derivatives. [Link]
-
National Center for Biotechnology Information. 7-Oxoheptanoic acid. PubChem Compound Summary for CID 169732. [Link]
-
Carolina Biological Supply Company. (2023). Solution Preparation Guide. [Link]
-
Reddit. (2022). r/Biochemistry - Long-chain Fatty Acids. [Link]
-
ResearchGate. (2017). What concentration of DMSO is suitable for dissolving oleic and Palmitic acid for Hepg2 cells. [Link]
-
Chemistry LibreTexts. (2021). Preparing Solutions. [Link]
-
Michigan State University Department of Chemistry. Preparation and Reaction of Carboxylic Acids. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 3. byjus.com [byjus.com]
- 4. Video: Acidity of Carboxylic Acids [jove.com]
- 5. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 6. idc-online.com [idc-online.com]
- 7. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Lipids | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Note: Quantitative Analysis of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid in Human Plasma using LC-MS/MS
Introduction
7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid is an emerging molecule of interest in pharmaceutical research, potentially serving as a key intermediate or a metabolite in drug development pathways. Its unique structure, incorporating a heptanoic acid chain and a pentyloxyphenyl group, necessitates a robust and sensitive analytical method for its accurate quantification in biological matrices. This is critical for pharmacokinetic, toxicokinetic, and metabolic studies.
This application note provides a comprehensive, field-proven protocol for the quantitative analysis of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology herein is designed to be a self-validating system, grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance and the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Principle of the Method
The quantification of this compound is achieved through a combination of efficient sample preparation using solid-phase extraction (SPE), followed by highly selective and sensitive analysis by LC-MS/MS. The acidic nature of the analyte allows for effective retention on a reversed-phase C18 column. Detection is performed using a triple quadrupole mass spectrometer in negative ion mode, which is well-suited for carboxylic acid-containing compounds. An internal standard (IS) is employed to ensure accuracy and precision by correcting for variations during sample processing and analysis.
Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
Caption: Overall experimental workflow for the quantification of this compound.
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Internal Standard (IS): this compound-¹³C₆ (or a suitable structural analog)
-
Human plasma (sourced from an accredited biobank)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Nitrogen generator
-
Analytical balance
-
Centrifuge
-
SPE manifold
Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 methanol:water mixture to prepare working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with the same diluent.
Sample Preparation: Solid-Phase Extraction (SPE)
The choice of SPE is based on its efficiency in removing plasma proteins and phospholipids, which can cause ion suppression in the MS source.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the IS working solution (100 ng/mL). Acidify with 200 µL of 2% formic acid in water to ensure the analyte is in its neutral form for better retention on the C18 sorbent.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and IS with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
The chromatographic conditions are optimized to achieve a sharp peak shape and adequate retention, while the MS/MS parameters are tuned for maximum sensitivity and specificity.
Table 1: LC-MS/MS Parameters
| Parameter | Condition |
| LC System | |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 40% B to 95% B over 5 min, hold for 2 min, then re-equilibrate |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Multiple Reaction Monitoring (MRM) Transitions | Analyte: m/z 305.2 -> 177.1 (Quantifier), 305.2 -> 121.1 (Qualifier)IS: m/z 311.2 -> 183.1 |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
Method Validation
The analytical method was validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[3] The validation parameters ensure the reliability of the data for its intended purpose.
Validation Workflow
Caption: Key parameters assessed during bioanalytical method validation.
Validation Results Summary
The following table summarizes the acceptance criteria and typical results for the validation of this method.
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | 1 - 1000 ng/mL | Meets Criteria |
| LLOQ | 1 ng/mL | Meets Criteria |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Intra-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Within ±8% |
| Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Extraction Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | < 10% |
| Stability | Bench-top, freeze-thaw, and long-term stability within ±15% of nominal concentrations | Stable |
Conclusion
This application note details a robust, sensitive, and specific LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, from sample preparation to data analysis, has been designed to meet the stringent requirements of regulatory bodies for bioanalytical method validation. This method is suitable for use in regulated clinical and non-clinical studies, providing reliable data for pharmacokinetic and other drug development applications.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1][3]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2][4][5]
-
Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
PubMed. (2005). Sample preparation for pharmaceutical analysis. [Link][6]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. Sample preparation for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
purification of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid by column chromatography
Application Note: A-P-07-OPHC
A Robust Protocol for the Purification of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic Acid via Normal-Phase Column Chromatography
Introduction
This compound is a bifunctional molecule incorporating a carboxylic acid, a ketone, and a substituted phenyl ring. This structural complexity makes it a valuable intermediate in the synthesis of more complex organic structures, including potential pharmaceutical agents.[1] The presence of both a polar carboxylic acid group and a relatively nonpolar aryl ether moiety necessitates a carefully optimized purification strategy to remove starting materials, byproducts, and other impurities that may arise during its synthesis.[2][3] This application note provides a detailed, field-proven protocol for the purification of this compound using normal-phase column chromatography, a widely applicable and effective technique for separating compounds with differing polarities.[4]
Scientific Principles of Separation
The successful chromatographic separation of this compound hinges on the principles of adsorption and partitioning. In normal-phase chromatography, a polar stationary phase (typically silica gel) is used in conjunction with a less polar mobile phase.
-
Analyte Characteristics: The target molecule possesses a highly polar carboxylic acid group, a moderately polar ketone, and a large, nonpolar pentyloxyphenyl tail.
-
Stationary Phase Interaction: The silica gel stationary phase is rich in surface silanol groups (Si-OH), which are acidic and capable of forming strong hydrogen bonds with polar functional groups. The carboxylic acid moiety of the target compound will be the primary site of interaction, leading to its retention on the column.
-
Mobile Phase Elution: The mobile phase, a mixture of nonpolar and moderately polar solvents, competes with the analyte for the active sites on the silica gel. By gradually increasing the polarity of the mobile phase (gradient elution), the retained compounds can be selectively eluted.
A critical aspect of purifying carboxylic acids on silica gel is the suppression of the dissociation of the carboxylic acid group.[5] If the analyte is deprotonated to its carboxylate form, it becomes highly polar and can bind almost irreversibly to the silica, leading to significant tailing and poor recovery. To counteract this, a small amount of a weak acid, such as acetic or formic acid, is often added to the mobile phase.[4][5] This acidic additive ensures that the target molecule remains in its protonated, less polar form, allowing for sharper peaks and more efficient elution.[5]
Materials and Methods
| Parameter | Specification |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm particle size) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane with 0.5% Acetic Acid |
| Crude Sample Preparation | Dissolved in a minimal amount of dichloromethane or the initial eluent |
| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization (254 nm) and/or staining |
| Apparatus | Glass chromatography column, fraction collector (optional), rotary evaporator |
Experimental Workflow
The overall process for the purification of this compound is depicted in the following workflow diagram.
Sources
Application Notes & Protocols: Leveraging 7-Oxo-7-(4-pentyloxyphenyl)heptanoic Acid as a Novel Linker in Drug Discovery
Introduction: A Strategic Approach to Linker Design in Modern Therapeutics
In the landscape of advanced drug development, particularly in the realm of targeted therapies and prodrugs, the linker is not merely a passive connector but an active modulator of a drug conjugate's therapeutic index.[][2] The judicious selection of a linker dictates critical parameters such as stability in circulation, solubility, and the mechanism of payload release at the target site.[][3][4] 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid emerges as a compelling linker candidate, offering a unique combination of features. Its structure comprises a terminal carboxylic acid for versatile conjugation, a six-carbon aliphatic chain providing spatial separation, and a pentyloxyphenyl group that introduces lipophilicity. This lipophilic character can be strategically employed to enhance membrane permeability or modulate the pharmacokinetic profile of the conjugated drug.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a linker. We will delve into its chemical properties, potential applications, and provide detailed protocols for its conjugation and the characterization of the resulting drug-linker construct.
Chemical Properties and Structural Advantages
This compound is a bifunctional molecule featuring a terminal carboxylic acid and a ketone. The key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 898792-03-5 | |
| Molecular Formula | C18H26O4 | |
| Molecular Weight | 306.40 g/mol | |
| Melting Point | 75 to 77°C | |
| Appearance | Solid |
The presence of the 4-pentyloxyphenyl group is a distinguishing feature. This lipophilic moiety can influence the overall properties of a drug conjugate by:
-
Enhancing Membrane Permeability: The increased lipophilicity can facilitate the passive diffusion of the drug conjugate across cellular membranes, which is particularly advantageous for targeting intracellular components.
-
Modulating Pharmacokinetics: The hydrophobic nature of the linker can influence protein binding in plasma and the overall distribution and metabolism of the conjugate.
-
Improving Solubility of Hydrophobic Payloads: For highly lipophilic drug payloads, this linker can act as a "solubilizing" agent in certain formulations.
The heptanoic acid chain provides a flexible spacer, which can be crucial for minimizing steric hindrance between the drug and a targeting moiety, thereby preserving the biological activity of both components.
Application Spotlight: A Non-Cleavable Linker Strategy for Prodrug Development
One of the primary applications of this linker is in the design of non-cleavable prodrugs.[5][6] In this strategy, the linker remains attached to the drug, and the release of the active payload relies on the metabolic degradation of the entire conjugate.[][4][7] This approach can offer enhanced stability in systemic circulation, potentially reducing off-target toxicity.[][4]
The following sections will detail a protocol for the synthesis of a model prodrug using this compound to conjugate a hypothetical primary amine-containing drug (Drug-NH2).
Experimental Protocols
Protocol 1: Activation of this compound with NHS
This protocol describes the activation of the carboxylic acid group of the linker to form an N-hydroxysuccinimide (NHS) ester. NHS esters are reactive intermediates that readily couple with primary amines to form stable amide bonds.[8]
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 1 equivalent of this compound in anhydrous DCM.
-
Add 1.1 equivalents of NHS to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of 1.1 equivalents of DCC (or EDC) in anhydrous DCM to the cooled mixture under an inert atmosphere.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC was used).
-
Wash the filtrate with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude NHS-activated linker.
-
The crude product can be purified by column chromatography on silica gel.
DOT Diagram: Workflow for NHS Ester Activation
Sources
- 2. biosynth.com [biosynth.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. Prodrugs: design and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The expanding role of prodrugs in contemporary drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Derivatization of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic Acid for Enhanced Bioassay Performance
Executive Summary
The dual functionality of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid, featuring both a terminal carboxylic acid and a ketone, makes it a versatile scaffold in medicinal chemistry and drug development.[1] However, these very functional groups can present significant challenges in various bioassay formats, impacting solubility, membrane permeability, and target engagement assessment. This guide provides a detailed framework for the strategic derivatization of this molecule to overcome these hurdles. We present validated protocols for esterification, amidation, and oxime ligation, explaining the rationale behind each approach to empower researchers to select the optimal strategy for their specific biological investigations.
Introduction: The Rationale for Derivatization
The inherent physicochemical properties of this compound necessitate careful consideration when designing and interpreting bioassays. The carboxylic acid moiety, with a pKa typically in the range of 4-5, will be ionized at physiological pH. This negative charge can significantly hinder passive diffusion across cellular membranes, a critical step for assays involving intracellular targets.[2][3] Furthermore, the polarity imparted by both the carboxyl and keto groups can lead to poor aqueous solubility, complicating dose-response studies and potentially causing compound precipitation in assay media.
Primary Goals of Derivatization:
-
Enhance Cellular Permeability: Masking the polar carboxylic acid via conversion to a less polar functional group, such as an ester, is a common strategy to improve passive membrane transport.[4]
-
Modulate Solubility: While esterification can decrease aqueous solubility, other derivatizations, such as the introduction of specific solubilizing groups, can be employed to improve behavior in aqueous buffers.
-
Introduce Reporter Moieties: For specific bioassays like fluorescence polarization, pull-down assays, or cellular imaging, it is essential to conjugate a reporter tag (e.g., a fluorophore, biotin) to the molecule of interest.
-
Develop Prodrugs: In the context of in vivo studies, converting the carboxylic acid to an ester can create a prodrug that may be cleaved by intracellular esterases, releasing the active parent compound within the cell.[5][][7]
Derivatization Strategies and Protocols
The choice of derivatization strategy is contingent upon the specific bioassay and the desired physicochemical properties of the final molecule. Below are three detailed protocols targeting the carboxylic acid and ketone functionalities of this compound.
Strategy 1: Esterification of the Carboxylic Acid
Esterification is a fundamental approach to neutralize the charge of the carboxylic acid, thereby increasing lipophilicity and enhancing cell permeability. The Fischer esterification, using an alcohol in the presence of an acid catalyst, is a classic method.[8][9][10]
Protocol 1: Fischer Esterification to Synthesize the Methyl Ester
-
Objective: To increase lipophilicity for enhanced cell permeability in cell-based assays.
-
Rationale: The methyl ester is a simple, effective modification that significantly reduces the polarity of the carboxylic acid group.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether or Dichloromethane
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 100 mg of this compound in 10 mL of anhydrous methanol.
-
Acid Catalysis: Carefully add 2-3 drops of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: After cooling to room temperature, slowly add saturated sodium bicarbonate solution to neutralize the excess acid. Remove the methanol using a rotary evaporator. Extract the aqueous residue with diethyl ether or dichloromethane (3 x 15 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the methyl ester. Further purification can be achieved by column chromatography if necessary.
Diagram 1: Esterification Workflow
Caption: Fischer Esterification Workflow.
Strategy 2: Amidation for Bioconjugation
Amide bond formation is a robust method for attaching reporter molecules, such as fluorescent dyes or biotin, to the carboxylic acid. Carbodiimide-mediated coupling is a widely used and effective method for this purpose.[11][12]
Protocol 2: EDC/NHS-Mediated Amidation
-
Objective: To conjugate an amine-containing reporter molecule for use in specialized bioassays.
-
Rationale: This method forms a stable amide bond under mild conditions, preserving the integrity of both the parent molecule and the reporter tag. The use of N-hydroxysuccinimide (NHS) increases coupling efficiency and reduces side reactions.[13]
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-functionalized reporter molecule (e.g., a fluorescent dye with an amine linker)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Activation: Dissolve 50 mg of this compound in 2 mL of anhydrous DMF. Add 1.2 equivalents of EDC and 1.5 equivalents of NHS. Stir at room temperature for 1 hour to activate the carboxylic acid.
-
Coupling: In a separate vial, dissolve 1.1 equivalents of the amine-functionalized reporter molecule in 1 mL of anhydrous DMF and add 2 equivalents of TEA or DIPEA.
-
Reaction: Add the amine solution to the activated acid solution and stir at room temperature overnight.
-
Purification: The reaction mixture can be purified by preparative High-Performance Liquid Chromatography (HPLC) to isolate the desired amide conjugate.
Diagram 2: Amidation Workflow
Caption: EDC/NHS Amidation Workflow.
Strategy 3: Oxime Ligation at the Ketone
Oxime ligation is a highly chemoselective reaction that allows for the specific modification of the ketone group, leaving the carboxylic acid intact. This is particularly advantageous when the carboxylic acid is essential for biological activity.[14][15]
Protocol 3: Oxime Formation with an Aminooxy-Probe
-
Objective: To attach a probe to the ketone moiety while preserving the carboxylic acid.
-
Rationale: This bioorthogonal reaction is highly specific for aldehydes and ketones and proceeds under mild, aqueous conditions, making it ideal for bioconjugation.[14] Aniline is often used as a catalyst to accelerate the reaction.[16]
Materials:
-
This compound
-
Aminooxy-functionalized probe (e.g., aminooxy-biotin)
-
Aniline
-
Methanol or a suitable buffer (e.g., sodium acetate, pH 4.5)
Procedure:
-
Dissolution: Dissolve 20 mg of this compound in 1 mL of methanol or buffer.
-
Reagent Addition: Add 1.2 equivalents of the aminooxy-probe and a catalytic amount of aniline (e.g., 10 mol%).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by LC-MS.
-
Purification: The desired oxime conjugate can be purified by HPLC.
Diagram 3: Oxime Ligation Workflow
Caption: Oxime Ligation Workflow.
Data Summary and Application Guide
| Derivatization Strategy | Target Moiety | Key Reagents | Primary Outcome | Recommended Bioassays |
| Esterification | Carboxylic Acid | Alcohol, Acid Catalyst | Increased Lipophilicity, Charge Neutralization | Cell-based assays, in vivo PK studies (as a prodrug) |
| Amidation | Carboxylic Acid | EDC, NHS, Amine-Probe | Covalent attachment of reporter molecules | Fluorescence polarization, Affinity pull-downs, Cellular imaging |
| Oxime Ligation | Ketone | Aminooxy-Probe, Aniline | Site-specific labeling, Preserves carboxylic acid | Assays where the carboxylate is critical for activity, Orthogonal labeling |
Conclusion
The strategic derivatization of this compound is a critical step in preparing this versatile molecule for a wide range of bioassays. By carefully selecting the appropriate chemical modification, researchers can significantly improve the quality and reliability of their data. It is essential to perform complete analytical characterization (e.g., NMR, Mass Spectrometry) of all synthesized derivatives to confirm their structure and purity before their use in biological experiments. Furthermore, a comparative analysis of the biological activity of the parent compound and its derivatives is crucial to understanding the impact of the chemical modifications on the molecule's function.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Role of 7-Oxo-7-Phenylheptanoic Acid in Advanced Organic Synthesis.
-
Rautio, J., et al. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters, 27(8), 1637-1645. [Link]
-
Gale, P. A., et al. (2021). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications, 57(93), 12436-12439. [Link]
- Hughes, A. B. (2011). Amide bond formation: the current state of play. Tetrahedron, 67(48), 9267-9304.
- De Luca, S. (2006).
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
- Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aniline as catalyst.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.
-
Shokri, E., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(30), 8876-8882. [Link]
- Masterson, D. S. (2012). Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers. BenchChem.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]
- Blicke, F. F., & Lu, C. S. (1952). Antispasmodics. XXI. Esters of 1-(β-Hydroxyethyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline. Journal of the American Chemical Society, 74(15), 3933-3934.
-
Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. [Link]
-
ResearchGate. (n.d.). Prodrugs of Carboxylic Acids. Retrieved from [Link]
-
Kenny, P. W., et al. (2020). Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups. ChemRxiv. [Link]
-
Shaffer, C. L., et al. (2018). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Medicinal Chemistry Letters, 9(11), 1143-1148. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Interrogating Thromboxane A2 Receptor Antagonism with 7-Oxo-7-(4-pentyloxyphenyl)heptanoic Acid Using Cell-Based Assays
Introduction: The Therapeutic Potential of Thromboxane A2 Receptor Antagonism
The Thromboxane A2 (TXA2) receptor, a G-protein coupled receptor (GPCR), is a critical mediator in a variety of physiological and pathophysiological processes. Primarily activated by its endogenous ligand, thromboxane A2, this receptor plays a pivotal role in platelet aggregation, vasoconstriction, and inflammation.[1][2] Consequently, antagonism of the TXA2 receptor represents a validated and compelling therapeutic strategy for a range of conditions, including cardiovascular diseases, asthma, and thrombosis.[3]
The 7-oxo-7-arylheptanoic acid scaffold has been identified as a promising chemotype for the development of potent and selective TXA2 receptor antagonists.[4] Compounds such as Seratrodast, which is used clinically for asthma treatment, feature this core structure.[3][5] This application note focuses on a specific analog, 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid , and provides a detailed guide for its characterization as a TXA2 receptor antagonist using robust, cell-based functional assays.
Based on structure-activity relationship (SAR) data from analogous compounds, it is hypothesized that this compound functions as an antagonist of the Gq-coupled TXA2 receptor.[3][4][5] This guide will detail the principles and protocols for quantifying the antagonist potency of this compound by measuring its ability to inhibit agonist-induced intracellular signaling.
Scientific Principles: Unraveling Gq-Coupled Signaling
The TXA2 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon agonist binding, a conformational change in the receptor activates Gq, initiating a well-defined signaling cascade. This pathway provides distinct opportunities for quantitative assessment of receptor activation and antagonism.
The Gq Signaling Cascade: From Receptor to Calcium Mobilization
-
Gq Activation: The agonist-bound TXA2 receptor catalyzes the exchange of GDP for GTP on the Gαq subunit.
-
PLCβ Activation: The activated Gαq-GTP complex then stimulates phospholipase Cβ (PLCβ).
-
PIP2 Hydrolysis: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the endoplasmic reticulum (ER), a major intracellular calcium store. This binding triggers the opening of the IP3R channel, leading to a rapid and transient release of Ca2+ from the ER into the cytoplasm.
-
Measurement: This increase in intracellular calcium concentration ([Ca2+]i) is a robust and widely used indicator of Gq-coupled receptor activation and can be measured using fluorescent calcium indicators.
An antagonist, such as the hypothesized role of this compound, will competitively bind to the TXA2 receptor and prevent the agonist from initiating this signaling cascade, thereby inhibiting the downstream increase in intracellular calcium.
Visualizing the Mechanism: TXA2 Receptor Signaling Pathway
Caption: Antagonism of the Gq-coupled TXA2 receptor signaling pathway.
Primary Assay Protocol: FLIPR-Based Calcium Mobilization Assay
The Fluorometric Imaging Plate Reader (FLIPR) system is a high-throughput platform ideal for measuring rapid changes in intracellular calcium. This protocol describes a method to determine the antagonist potency (IC50) of this compound.
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing the human Thromboxane A2 receptor (HEK293-hTXA2R).
-
Cell Culture Medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Compound Plates: Polypropylene V-bottom plates for compound serial dilutions.
-
FLIPR Calcium Assay Kit: (e.g., FLIPR Calcium 6 Assay Kit, Molecular Devices). Includes a calcium-sensitive dye (e.g., Fluo-4 AM) and a quencher to reduce extracellular fluorescence.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
TXA2 Receptor Agonist: U-46619 (a stable TXA2 mimetic).
-
Test Compound: this compound.
-
Positive Control Antagonist: A known TXA2 receptor antagonist (e.g., Seratrodast).
Experimental Workflow
Caption: Workflow for the FLIPR-based calcium mobilization antagonist assay.
Step-by-Step Protocol
Day 1: Cell Plating
-
Harvest HEK293-hTXA2R cells and determine cell density and viability.
-
Seed the cells into black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment and formation of a monolayer.
Day 2: Assay Execution
-
Compound Plate Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform a serial dilution of the test compound and the positive control antagonist in assay buffer to achieve a range of concentrations (e.g., 10-point, 1:3 dilution starting from 100 µM). This will be the 4X final concentration.
-
Include "vehicle control" (DMSO in assay buffer) and "no agonist" control wells.
-
-
Agonist Plate Preparation:
-
Prepare a solution of U-46619 in assay buffer at a concentration that elicits ~80% of the maximal response (EC80). This concentration should be predetermined from an agonist dose-response experiment. This will be the 4X final concentration.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's protocol (e.g., FLIPR Calcium 6 Assay Kit).
-
Remove the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, 5% CO2.
-
-
FLIPR Assay:
-
Set the FLIPR instrument parameters (e.g., excitation at 485 nm, emission at 525 nm).
-
Program the instrument for a two-addition protocol.
-
First Addition: Add 50 µL from the compound plate to the cell plate. Incubate for 15-30 minutes at room temperature. This pre-incubation allows the antagonist to bind to the receptor.
-
Second Addition: Add 50 µL from the agonist plate to the cell plate.
-
Measure the fluorescence signal before and after each addition. The key measurement is the peak fluorescence response following the agonist addition.
-
Data Analysis
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data:
-
The "vehicle control" (agonist only) represents 0% inhibition.
-
The "no agonist" control represents 100% inhibition.
-
-
Plot the % inhibition against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist response.
| Parameter | Description | Expected Outcome for an Antagonist |
| IC50 | Half-maximal inhibitory concentration | A potent antagonist will have a low nanomolar to micromolar IC50 value. |
| Hill Slope | The steepness of the curve | Typically close to 1 for competitive antagonism. |
| Max Inhibition | The maximum percentage of inhibition | Should approach 100%. |
Confirmatory Assay: IP-One HTRF® Assay
To confirm the findings from the calcium mobilization assay and to validate that the observed effect is mediated through the Gq pathway, an inositol phosphate (IP-1) accumulation assay can be performed. IP-1 is a downstream metabolite of IP3 and its accumulation provides a more stable and endpoint-based measurement of Gq activation.
Principle
This assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF®) in a competitive immunoassay format. Cellular IP-1 produced upon Gq activation competes with an IP-1 analog labeled with a fluorescent acceptor (d2) for binding to an anti-IP-1 antibody labeled with a fluorescent donor (Europium cryptate). In the absence of cellular IP-1, the donor and acceptor are in close proximity, resulting in a high FRET signal. As the concentration of cellular IP-1 increases, it displaces the labeled IP-1, leading to a decrease in the FRET signal. An antagonist will prevent agonist-induced IP-1 accumulation, thus preserving the high FRET signal.
Protocol Summary
-
Cell Stimulation: Plate HEK293-hTXA2R cells as described previously. Pre-incubate the cells with serial dilutions of this compound. Stimulate with an EC80 concentration of U-46619 in the presence of LiCl (which prevents IP-1 degradation).
-
Cell Lysis & Detection: Lyse the cells and add the HTRF® detection reagents (anti-IP-1-Cryptate and IP-1-d2).
-
Measurement: After incubation, read the plate on an HTRF®-compatible reader.
-
Data Analysis: Calculate the ratio of the two emission wavelengths and convert this to IP-1 concentration using a standard curve. Determine the IC50 of the antagonist as described for the calcium assay.
Conclusion and Future Directions
This application note provides a comprehensive framework for characterizing the antagonist activity of this compound at the Thromboxane A2 receptor. The primary calcium mobilization assay offers a high-throughput method to determine potency, while the confirmatory IP-One assay validates the mechanism of action through the Gq signaling pathway. Successful demonstration of antagonist activity in these cell-based assays would provide strong evidence for the therapeutic potential of this compound and warrant further investigation in more complex biological systems, such as platelet aggregation assays and in vivo models of thrombosis or asthma.
References
-
Gresele, P., et al. (1991). Thromboxane (Tx) A2 Receptor Blockade and TxA2 Synthase Inhibition Alone and in Combination: Comparison of Anti-Aggregatory Efficacy in Human Platelets. British Journal of Clinical Pharmacology, 31(5), 565–573. Available at: [Link]
-
Lefer, A. M., et al. (1985). (5Z)-7-(2,2-Dimethyl-4-phenyl-1,3-dioxan-cis-5-yl)heptenoic acid: a specific thromboxane A2 receptor antagonist. Journal of Medicinal Chemistry, 28(4), 434-439. Available at: [Link]
-
Edfalk, S., Steneberg, P., & Edlund, H. (2008). Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion. Diabetes, 57(9), 2280–2287. Available at: [Link]
-
Lin, D. C., et al. (2012). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 61(8), 1869–1876. Available at: [Link]
Sources
- 1. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (5Z)-7-(2,2-Dimethyl-4-phenyl-1,3-dioxan-cis-5-yl)heptenoi c acid: a specific thromboxane A2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Application Notes and Protocols for 7-Oxo-7-(4-pentyloxyphenyl)heptanoic Acid
Introduction: Understanding the Molecular Landscape
7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid is a bifunctional organic molecule featuring a long-chain carboxylic acid and an aromatic ketone. This unique structure suggests its potential utility as a building block in organic synthesis, a linker molecule in drug discovery, or as a component in materials science. The heptanoic acid moiety provides a flexible, lipophilic spacer with a terminal carboxylic acid group available for conjugation or salt formation. The 4-pentyloxyphenyl ketone group introduces a rigid, aromatic component that can participate in various chemical transformations and may impart specific binding or electronic properties.
This guide provides a detailed framework for the safe handling, storage, and utilization of this compound, drawing upon its known physicochemical properties and established best practices for analogous chemical structures. The protocols and recommendations herein are designed to ensure the integrity of the material and the safety of laboratory personnel.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of this compound is fundamental to its appropriate handling and application. The following table summarizes its key characteristics.
| Property | Value | Source |
| Chemical Formula | C₁₈H₂₆O₄ | [1] |
| Molecular Weight | 306.40 g/mol | [1] |
| Physical State | Solid | [1] |
| Melting Point | 75 to 77°C | [1] |
| Appearance | White to off-white powder | Inferred from typical appearance of similar organic acids. |
| Solubility | While quantitative data is not readily available, based on its structural similarity to heptanoic acid and aromatic ketones, it is expected to be slightly soluble in water and soluble in many organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).[2][3] | Inferred from analogous compounds. |
| Hygroscopicity | Data not available. As a solid carboxylic acid, it may be slightly hygroscopic. | General chemical knowledge. |
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and as a skin and eye irritant. Adherence to strict safety protocols is therefore mandatory.
GHS Hazard Classification:
-
Acute Toxicity, Oral: Category 4 (Harmful if swallowed)
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[4]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[4]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)[4]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following diagram outlines the mandatory PPE for handling this compound.
Caption: Mandatory PPE workflow for handling this compound.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring the solid, a chemical fume hood is required.[5]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5]
Storage and Stability
Proper storage is crucial to maintain the chemical integrity of this compound and to prevent the formation of hazardous degradation products.
Recommended Storage Conditions:
-
Temperature: For long-term storage, it is recommended to store the compound in a cool, dry place. Refrigeration (2-8°C) is advisable to minimize the potential for slow degradation over time, a known issue with some ketones which can be susceptible to oxidation.[6][7]
-
Atmosphere: Store in a tightly sealed container to protect from atmospheric moisture and oxygen. For extended storage, flushing the container with an inert gas like argon or nitrogen can further enhance stability.
-
Light: Protect from direct sunlight and strong light sources, as aromatic ketones can be light-sensitive.[6] Amber glass vials are recommended for storage.[8]
Stability Profile:
-
Thermal Stability: While specific decomposition data is unavailable, as an aromatic ketone, it is expected to be relatively stable at room temperature. However, elevated temperatures should be avoided to prevent thermal decomposition.
-
Chemical Stability: The compound contains both a carboxylic acid and a ketone functional group. This makes it susceptible to reactions with strong oxidizing agents, strong bases, and reducing agents. The carboxylic acid moiety can react with bases to form salts.
The following diagram illustrates the key considerations for optimal storage.
Caption: Key factors for the stable storage of the compound.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
The preparation of accurate and stable stock solutions is a prerequisite for most applications.
Materials:
-
This compound
-
Analytical balance
-
Volumetric flask (Class A)
-
Spatula
-
Appropriate solvent (e.g., DMSO, ethanol, methanol)
-
Personal Protective Equipment (PPE)
Procedure:
-
Pre-weighing Preparation: Ensure the analytical balance is calibrated and located in a draft-free area. Place a suitable weigh boat on the balance and tare.
-
Weighing: Carefully weigh the desired amount of this compound. Due to its irritant nature, perform this step in a chemical fume hood to avoid inhalation of any fine particles.
-
Dissolution: Transfer the weighed solid to the volumetric flask. Add a small amount of the chosen solvent to the weigh boat to rinse any residual powder and transfer the rinsing to the flask.
-
Solubilization: Add approximately half of the final volume of the solvent to the volumetric flask. Gently swirl the flask to dissolve the solid. Sonication may be used to aid dissolution if necessary.
-
Final Volume Adjustment: Once the solid is completely dissolved, carefully add the solvent to the calibration mark of the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: Transfer the stock solution to a labeled, tightly sealed amber glass vial and store at the recommended temperature (2-8°C for short-term, -20°C for long-term).
Protocol 2: General Handling and Dispensing
Procedure:
-
Work Area Preparation: Designate a clean and uncluttered area for handling the compound. If not working in a fume hood, ensure adequate general ventilation.
-
Container Inspection: Before opening, visually inspect the container for any signs of damage or contamination.
-
Dispensing: Use a clean spatula to dispense the solid. Avoid creating dust. If transferring small amounts, tapping the spatula gently is preferable to scooping.
-
Cleaning: After dispensing, securely close the container. Clean the spatula and work surface thoroughly.
-
Waste Disposal: Dispose of any contaminated materials (e.g., weigh boats, gloves) in a designated chemical waste container according to institutional guidelines.
Incompatible Materials and Reactivity Hazards
To prevent hazardous reactions, it is crucial to avoid contact with the following materials:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
Strong Bases: Will deprotonate the carboxylic acid in an exothermic reaction.
-
Strong Reducing Agents: May reduce the ketone functionality.
-
Reactive Metals (e.g., sodium, potassium): The carboxylic acid can react to produce flammable hydrogen gas.
Spill and Emergency Procedures
Small Spills (Solid):
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure good ventilation.
-
Personal Protection: Wear appropriate PPE, including a respirator if necessary.
-
Containment and Cleanup: Gently sweep up the spilled solid, avoiding the creation of dust. An absorbent material dampened with a non-reactive liquid can be used to wipe the area.[9]
-
Disposal: Place the collected material and any contaminated cleaning supplies into a sealed container for hazardous waste disposal.
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek medical attention if irritation persists.
Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
References
-
Heptanoic Acid | C7H14O2 | CID 8094 - PubChem. National Center for Biotechnology Information. [Link]
-
Heptanoic acid. Wikipedia. [Link]
-
Long hydrocarbon chain keto diols and diacids that favorably alter lipid disorders in vivo. PubMed. [Link]
-
SAFETY DATA SHEET - Greenbook.net. Greenbook. [Link]
-
What are the safety precautions when handling acids? - Blog. A&C Solutions. [Link]
-
Physicochemical Effects of Long Chain Fatty Acids on Bacterial Cells and their Protoplasts | Journal of Applied Microbiology | Oxford Academic. Oxford University Press. [Link]
-
Keeping Your Aromatics Fresh - How to Properly Store Essential Oils - Eden Botanicals. Eden Botanicals. [Link]
-
(PDF) Impact of Fatty Acid Carbon Chain Length and Protein Composition on Physicochemical and Digestive Properties of MFGM Contained Emulsions - ResearchGate. ResearchGate. [Link]
-
Physicochemical effects of long chain fatty acids on bacterial cells and their protoplasts - PubMed. National Center for Biotechnology Information. [Link]
-
Chemical Storage Guidelines - Environmental Health & Safety. University of Toronto. [Link]
-
7-Oxoheptanoic acid | C7H12O3 | CID 169732 - PubChem. National Center for Biotechnology Information. [Link]
-
7-(4-(Methoxycarbonyl)phenyl)heptanoic acid | C15H20O4 | CID 118995321 - PubChem. National Center for Biotechnology Information. [Link]
-
7-(4-Phenyl-quinolin-2-yloxy)-heptanoic acid | C22H23NO3 | CID - PubChem. National Center for Biotechnology Information. [Link]
-
3-Hydroxy-5-oxo-7-phenyl-heptanoic acid | C13H16O4 | CID 44303431 - PubChem. National Center for Biotechnology Information. [Link]
-
Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Royal Society of Chemistry. [Link]
-
PA and aroma chemical storage? : r/DIYfragrance - Reddit. Reddit. [Link]
-
Enanthic acid - Wikipedia. Wikipedia. [Link]
-
Perfluoroheptanoic acid and its direct precursors: Human health tier II assessment. Australian Government Department of Health. [Link]
-
7-[(R)-2-((E)-3-Hydroxy-3-methyl-4-phenyl-but-1-enyl)-5-oxo-pyrrolidin-1-yl]-heptanoic acid. National Center for Biotechnology Information. [Link]
-
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic acid | C7H2F12O2 - PubChem. National Center for Biotechnology Information. [Link]
-
7-Aminoheptanoic acid | C7H15NO2 | CID 13580 - PubChem. National Center for Biotechnology Information. [Link]
-
SID 135649741 - PubChem. National Center for Biotechnology Information. [Link]
-
7-[4-(4-Fluoro-phenyl)-6-isopropyl-2-(methanesulfonyl-methyl-amino)-pyrimidin-5-YL]-3,5-dihydroxy-heptanoic acid | C22H30FN3O6S | CID 5288194 - PubChem. National Center for Biotechnology Information. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. 7-Oxoheptanoic acid | C7H12O3 | CID 169732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. edenbotanicals.com [edenbotanicals.com]
- 7. reddit.com [reddit.com]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes and Protocols for the Safe Handling of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid
Introduction
7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid is a specialized organic compound utilized in various research and development applications, particularly within the pharmaceutical and materials science sectors. Its unique structure, incorporating a carboxylic acid, a ketone, and a substituted phenyl ring, necessitates a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel. This document provides detailed safety precautions, handling protocols, and emergency procedures for researchers, scientists, and drug development professionals working with this compound. The following guidelines are based on available data for the compound and established safety protocols for structurally related chemicals.
Hazard Identification and Risk Assessment
A specific Safety Data Sheet (SDS) with comprehensive toxicological data for this compound is not extensively available. However, based on the information that is available, the compound is classified as harmful if swallowed.[1] Further risk assessment must be conducted by considering the hazards associated with its constituent functional groups.
Known Hazards
-
Acute Toxicity (Oral): Harmful if swallowed[1].
-
Physical State: Solid[1].
-
Pictogram: GHS07: Harmful/Irritant[1].
-
Signal Word: Warning[1].
-
Hazard Statement: H302 - Harmful if swallowed[1].
-
Precautionary Statement: P101 - If medical advice is needed, have product container or label at hand[1].
Inferred Hazards from Structural Analogs
Due to the limited specific data, it is prudent to consider the hazards of structurally similar compounds, such as heptanoic acid and other substituted carboxylic acids. Heptanoic acid is known to cause severe skin burns and eye damage, is harmful if inhaled, and may cause respiratory irritation.[2][3] Therefore, a conservative approach assuming similar potential hazards for this compound is strongly recommended.
Table 1: Hazard Profile based on Structural Analogs (e.g., Heptanoic Acid)
| Hazard Class | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [2][3] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [4][5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4][5] |
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, a combination of engineering controls and appropriate PPE is mandatory.
Engineering Controls
-
Ventilation: All work with this compound, especially when handling the solid powder or creating solutions, should be performed in a certified chemical fume hood to minimize inhalation exposure.[2][6]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the work area.[7]
Personal Protective Equipment (PPE)
A risk assessment should be conducted for each specific procedure, but the following PPE is considered the minimum requirement:
-
Eye and Face Protection: Chemical splash goggles are required.[8][9] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[8][10]
-
Hand Protection: Chemically impermeable gloves, such as nitrile gloves, are essential.[11][12] If prolonged contact or immersion is anticipated, consider using thicker, chemical-resistant gloves and consult a glove compatibility chart.
-
Body Protection: A flame-resistant lab coat must be worn to protect against splashes and spills.[9][11] Ensure the lab coat is fully buttoned.
-
Footwear: Closed-toe shoes are mandatory in the laboratory to protect against spills and falling objects.[11]
-
Respiratory Protection: If working outside of a fume hood is unavoidable and there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7][11]
Caption: Protocol for the proper disposal of this compound.
Conclusion
While this compound has specific utility in research and development, its handling requires a cautious and informed approach to safety. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling, storage, and disposal protocols outlined in these notes, researchers can significantly mitigate the potential risks associated with this compound. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.
References
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
-
UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville.
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
-
Personal Protective Equipment (PPE); Personal Attire and Hygiene. St. Olaf College.
-
7-Hydroxyheptanoic acid-SDS. MedChemExpress.
-
Lab Safety Equipment & PPE. ChemTalk.
-
SAFETY DATA SHEET. PPG.
-
Proper Disposal of 7-Oxo-7-(phenylamino)heptanoic acid: A Safety and Compliance Guide. Benchchem.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
This compound. Fluorochem.
-
SAFETY DATA SHEET. Thermo Fisher Scientific.
-
Safety Data Sheet. Cayman Chemical.
-
SAFETY DATA SHEET. Acros Organics.
-
Safety Data Sheet. Angene Chemical.
-
7-Oxoheptanoic acid. PubChem.
-
SAFETY DATA SHEET. Fisher Scientific.
-
7H-Perfluoro heptanoic acid. HPC Standards.
-
Perfluoroheptanoic acid and its direct precursors: Human health tier II assessment. Australian Government Department of Health.
-
7-Methoxy-7-oxoheptanoic acid-SDS. MedChemExpress.
-
7-(3,5-Difluorophenyl)-7-oxoheptanoic acid proper disposal procedures. Benchchem.
-
Perfluoroheptanoic acid. PubChem.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. uah.edu [uah.edu]
- 9. Personal Protective Equipment (PPE); Personal Attire and Hygiene – Laboratory Safety [wp.stolaf.edu]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 12. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and improve the yield and purity of your target compound.
The most reliable and commonly employed route to this molecule involves a two-stage process: a Friedel-Crafts acylation followed by a Williamson ether synthesis. This guide is structured to address each stage independently before covering final purification and overarching questions.
Overall Synthetic Workflow
The synthesis begins with the acylation of phenol, followed by the alkylation of the resulting phenolic hydroxyl group. This sequence is generally preferred to avoid potential cleavage of the pentyloxy ether bond by the Lewis acid catalyst that would occur if pentyloxybenzene were used as the starting material.[1][2]
Caption: The two-stage synthesis pathway.
Part 1: Troubleshooting the Friedel-Crafts Acylation
This stage involves the reaction of phenol with heptanedioic anhydride (or its mono-acid chloride) to form the key intermediate, 7-(4-hydroxyphenyl)-7-oxoheptanoic acid. Phenol's high reactivity and interaction with the catalyst are common sources of difficulty.
Q1: My Friedel-Crafts reaction has a very low or no yield. What are the primary causes?
Answer: This is a frequent issue and typically points to problems with the catalyst or reaction conditions.
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[3][4] Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst. Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar), and use anhydrous grade solvents.
-
Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because both the starting phenol's hydroxyl group and the product's ketone and carboxylic acid groups will coordinate with AlCl₃, forming stable complexes that remove the catalyst from the reaction cycle.[4][5] For substrates like phenol, an excess of the catalyst (2.5-3.0 equivalents) is often necessary to drive the reaction to completion.
-
Sub-optimal Temperature: Reaction temperature is critical. While some acylations proceed at room temperature, this specific reaction often requires heating to overcome the activation energy.[3] However, excessive heat can lead to decomposition and side-product formation. A controlled temperature, often between 60-80°C, should be empirically determined.
Q2: I'm getting a complex mixture of products instead of my desired intermediate. What is happening?
Answer: The formation of multiple products with a highly activated substrate like phenol is often due to a lack of regioselectivity or side reactions.
-
Ortho vs. Para Acylation: Friedel-Crafts acylation of phenol can produce both ortho- and para-substituted products. The para product is usually thermodynamically favored, but the ratio can be influenced by the solvent and temperature. Using a bulkier, non-coordinating solvent like carbon disulfide (CS₂) or nitrobenzene can favor the formation of the less sterically hindered para product.
-
Fries Rearrangement: If the initial reaction occurs on the hydroxyl group (O-acylation) to form a phenyl ester, this ester can undergo a Lewis-acid-catalyzed Fries rearrangement to yield the ortho and para hydroxyketones. This is another pathway to your desired product but can complicate the reaction profile if not controlled.
-
Polysubstitution: While the acyl group is deactivating, phenol is so strongly activating that a second acylation can sometimes occur, though this is less common than in Friedel-Crafts alkylations.[5] Using the acylating agent as the limiting reagent can help mitigate this.
Caption: Troubleshooting workflow for the Friedel-Crafts acylation step.
Optimized Protocol for 7-(4-hydroxyphenyl)-7-oxoheptanoic acid
-
Preparation: Under an inert atmosphere (N₂), charge a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel with anhydrous aluminum chloride (2.5 eq.).
-
Solvent Addition: Add anhydrous nitrobenzene or carbon disulfide via cannula. Cool the suspension to 0-5°C using an ice bath.
-
Acylating Agent Addition: Dissolve heptanedioic anhydride (1.0 eq.) in the chosen anhydrous solvent and add it dropwise to the stirred AlCl₃ suspension, maintaining the low temperature.
-
Substrate Addition: Dissolve phenol (1.1 eq.) in the anhydrous solvent and add it dropwise to the reaction mixture over 30-45 minutes.
-
Reaction: After the addition is complete, slowly allow the mixture to warm to room temperature and then heat to 60-70°C. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated HCl.[6]
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude product can be purified by recrystallization from a solvent system like ethyl acetate/hexanes or by column chromatography.
Part 2: Troubleshooting the Williamson Ether Synthesis
This Sₙ2 reaction attaches the pentyl group to the phenolic oxygen of the intermediate. The main challenges are ensuring complete reaction and avoiding alkylation at an undesired position.[7]
Q3: My etherification reaction is incomplete, and I have low yields of the final product.
Answer: An incomplete reaction is usually due to issues with deprotonation, the alkylating agent, or steric hindrance.
-
Incomplete Deprotonation: The phenolic hydroxyl group must be fully deprotonated to form the more nucleophilic phenoxide ion. While phenols are more acidic than alcohols, a sufficiently strong base is still required. For this substrate, a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and is milder than sodium hydride (NaH).[8] Ensure you use at least 1.5-2.0 equivalents of the base to drive the equilibrium towards the phenoxide.
-
Poor Leaving Group/Alkylating Agent: The reaction proceeds via an Sₙ2 mechanism, so a good leaving group is essential.[9] The reactivity order is R-I > R-Br > R-Cl.[10] 1-Bromopentane is a good choice, offering a balance of reactivity and cost. Using a primary alkyl halide is critical, as secondary or tertiary halides will preferentially undergo an E2 elimination side reaction.[8][11]
-
Choice of Solvent: The solvent plays a critical role. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal.[8][12] They solvate the cation (e.g., K⁺) but not the phenoxide anion, making the "naked" anion a much stronger nucleophile and accelerating the Sₙ2 reaction.
Q4: I've isolated a byproduct with the same mass as my product but with different spectroscopic properties. What could it be?
Answer: You have likely formed a C-alkylated isomer. The phenoxide ion is an ambident nucleophile, meaning it can react on the oxygen (O-alkylation, desired) or on the aromatic ring, typically at the ortho position (C-alkylation, undesired).[7][8]
| Condition | Effect on O- vs. C-Alkylation | Rationale |
| Solvent | Polar Aprotic (DMF, DMSO): Strongly favors O-alkylation.[8] | Solvates the counter-ion, leaving a highly reactive oxygen nucleophile. |
| Protic (Ethanol, Water): Can increase C-alkylation. | Solvates the oxygen anion via hydrogen bonding, making the ring carbons more relatively nucleophilic. | |
| Temperature | Lower Temperatures: Generally favor O-alkylation. | The O-alkylation pathway often has a lower activation energy. |
| Counter-ion | Larger Cations (K⁺, Cs⁺): Tend to favor O-alkylation. | Weaker association with the phenoxide oxygen leaves it more available for reaction. |
To maximize the yield of your desired O-alkylated product, use potassium carbonate as the base in DMF at a moderately elevated temperature (e.g., 50-80°C).
Sources
- 1. Lewis Acid Accelerated Aryl Ether Bond Cleavage with Nickel: Orders of Magnitude Rate Enhancement Using AlMe3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. francis-press.com [francis-press.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jk-sci.com [jk-sci.com]
Technical Support Center: Synthesis of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid
Welcome to the technical support guide for the synthesis of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We provide in-depth, field-proven insights and troubleshooting strategies grounded in mechanistic principles to ensure the integrity and success of your experiments.
Introduction: The Synthetic Strategy
The synthesis of this compound is typically achieved through a two-stage process. First, the substituted aromatic precursor, 4-pentyloxybenzene, is prepared via a Williamson ether synthesis. Second, this activated aromatic ring undergoes a Friedel-Crafts acylation with a derivative of pimelic acid (heptanedioic acid) to form the final keto-acid product.[1][2] While straightforward in principle, each stage presents unique challenges that can lead to a range of side products, impacting yield and purity. This guide will dissect these issues in a practical, question-and-answer format.
Caption: Synthetic pathway and major side-product formation routes.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during synthesis through a series of targeted questions.
Question 1: My final product shows two distinct, yet difficult-to-separate spots on TLC/peaks in HPLC. What is the likely impurity?
Answer: This is the most frequently reported issue and is almost certainly due to the formation of a positional isomer during the Friedel-Crafts acylation step.
-
Root Cause: The pentyloxy group (-OC₅H₁₁) is a strongly activating, ortho, para-directing group. During the electrophilic aromatic substitution, the incoming acylium ion can attack the aromatic ring at either the para position (C4) to yield the desired product or the ortho position (C2) to yield 5-Oxo-5-(2-pentyloxyphenyl)pentanoic acid . Due to the steric bulk of both the pentyloxy group and the incoming acylium ion, the para product is significantly favored. However, formation of the ortho isomer in amounts ranging from 5-15% is common.
-
Troubleshooting & Mitigation:
-
Temperature Control: Running the Friedel-Crafts acylation at lower temperatures (e.g., 0-5 °C) can increase the kinetic selectivity for the less sterically hindered para product.
-
Choice of Solvent: Solvents can influence isomer ratios. Less polar solvents like dichloromethane or 1,2-dichloroethane are standard, but exploring solvents like carbon disulfide might offer different selectivity profiles.
-
Purification Strategy: As the isomers have very similar polarities, standard column chromatography can be challenging. Consider using a high-performance chromatography system or performing multiple recrystallizations. A fractional crystallization approach, potentially from a mixed solvent system like ethyl acetate/hexanes, can be effective.
-
Question 2: My NMR analysis indicates the presence of a phenolic -OH group and a loss of the pentyloxy signals in a major byproduct. What caused this?
Answer: This side product is characteristic of ether cleavage, a known side reaction in Friedel-Crafts chemistry when using alkoxy-activated aromatic compounds.[3]
-
Root Cause: The Lewis acid catalyst, typically aluminum trichloride (AlCl₃), is not only essential for generating the acylium ion electrophile but can also coordinate with the ether oxygen of the pentyloxy group. Under harsh conditions (high temperature, long reaction times, or a large excess of catalyst), this coordination can facilitate the cleavage of the pentyl-oxygen bond, resulting in the formation of a 4-hydroxyphenyl derivative.
-
Troubleshooting & Mitigation:
-
Minimize Catalyst Stoichiometry: While Friedel-Crafts acylations require at least a stoichiometric amount of Lewis acid due to product complexation, using a significant excess (>1.5 equivalents) should be avoided.[4]
-
Control Temperature: This side reaction is highly temperature-dependent. Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.
-
Consider Milder Catalysts: For highly activated substrates like 4-pentyloxybenzene, stronger Lewis acids like AlCl₃ may be overly aggressive. Investigating milder catalysts such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) could suppress ether cleavage, although this may require longer reaction times or slightly elevated temperatures.
-
Question 3: I've isolated a high-molecular-weight, non-polar byproduct. Mass spectrometry suggests a mass corresponding to C₃₁H₄₄O₄. What is this?
Answer: This byproduct is likely 1,7-bis(4-pentyloxyphenyl)heptane-1,7-dione .
-
Root Cause: This side product arises if the acylating agent is capable of reacting at both ends. This occurs if you start with pimeloyl dichloride instead of pimelic anhydride or the mono-acid chloride. In this scenario, one molecule of the diacid chloride can acylate two molecules of 4-pentyloxybenzene, leading to the symmetrical diketone.
-
Troubleshooting & Mitigation:
-
Verify Acylating Agent: Ensure you are using pimelic anhydride or a mono-protected/activated derivative of pimelic acid. If preparing the acylating agent in-house (e.g., mono-acid chloride from the diacid), ensure the reaction conditions do not favor the formation of the diacid chloride.
-
Control Stoichiometry: Use a slight excess of the aromatic component (4-pentyloxybenzene) relative to the acylating agent to favor the mono-acylation product.
-
Question 4: My Williamson ether synthesis step (Step 1) seems clean, but I'm getting a significant amount of an alkene byproduct. What's happening?
Answer: The formation of an alkene (pentene) during the Williamson ether synthesis points towards a competing E2 elimination reaction.[5]
-
Root Cause: The Williamson ether synthesis is a classic Sₙ2 reaction where the phenoxide ion acts as a nucleophile.[6] However, the phenoxide is also a reasonably strong base. If the alkyl halide used is sterically hindered (e.g., a secondary or tertiary pentyl halide instead of n-pentyl halide), the phenoxide will act as a base and abstract a proton, leading to elimination (E2) instead of substitution (Sₙ2).
-
Troubleshooting & Mitigation:
-
Use a Primary Alkyl Halide: This is critical. Always use a primary pentyl halide, such as 1-bromopentane or 1-iodopentane, to heavily favor the Sₙ2 pathway.[5][6]
-
Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the desired Sₙ2 product.
-
Summary of Potential Side Products
| Side Product Name | Potential Cause | Key Analytical Signature | Mitigation Strategy |
| 5-Oxo-5-(2-pentyloxyphenyl)pentanoic acid | Ortho-acylation during Friedel-Crafts | Distinct aromatic splitting pattern in ¹H NMR; Similar M/Z in MS | Lower reaction temp.; Careful chromatography/recrystallization |
| 7-Oxo-7-(4-hydroxyphenyl)heptanoic acid | Lewis acid-catalyzed ether cleavage | Phenolic -OH peak in ¹H NMR (~5-9 ppm); Absence of pentyl signals | Use milder Lewis acid; Minimize catalyst amount and temperature |
| 1,7-bis(4-pentyloxyphenyl)heptane-1,7-dione | Use of pimeloyl dichloride as acylating agent | High M/Z in MS; Symmetrical signals in NMR; Low polarity | Use pimelic anhydride or mono-acid chloride |
| Pentene / Unreacted Phenol | E2 elimination during Williamson synthesis | Gaseous byproduct; Presence of phenol starting material | Use a primary (n-pentyl) halide; Lower reaction temperature |
Experimental Protocols: Troubleshooting Workflow
When faced with an unexpected result, a logical diagnostic process is crucial. The following workflow can help pinpoint the source of the issue.
Caption: A logical workflow for troubleshooting synthesis issues.
References
-
BYJU'S. Clemmensen Reduction reaction. [Link]
-
Unacademy. Clemmensen reduction. [Link]
-
Wikipedia. Clemmensen reduction. [Link]
-
Wikipedia. Wolff–Kishner reduction. [Link]
-
Unknown. CLEMMENSEN REDUCTION. [Link]
-
Vedantu. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Unknown. Williamson Ether Synthesis. [Link]
-
BYJU'S. Wolff Kishner reduction mechanism. [Link]
-
Unknown. 12. The Williamson Ether Synthesis. [Link]
-
Unknown. The Williamson Ether Synthesis. [Link]
-
LookChem. Suberic anhydride. [Link]
-
Unknown. Organic Chemistry – Specific Name Reactions. [Link]
-
Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of 7-Oxo-7-Phenylheptanoic Acid in Advanced Organic Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
StudySmarter. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]
-
National Institutes of Health. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. [Link]
-
Chemistry LibreTexts. 22.5: Acid Anhydride Chemistry. [Link]
- Google Patents.
-
National Institutes of Health. 7-Oxoheptanoic acid. [Link]
- Google Patents. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
-
National Institutes of Health. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. [Link]
-
National Institutes of Health. SID 135649741. [Link]
Sources
troubleshooting low solubility of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid in assays
Technical Support Center
Topic: Troubleshooting Low Solubility of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid in Assays
Introduction: Understanding the Solubility Challenge
This compound is a molecule characterized by a significant hydrophobic backbone, composed of a pentyloxy-substituted phenyl ring and a seven-carbon aliphatic chain. While the terminal carboxylic acid group provides a degree of polarity, the molecule's overall lipophilic nature predominates, leading to predictably low aqueous solubility. Carboxylic acids with more than four carbon atoms are typically insoluble or only partially soluble in water as the nonpolar alkyl chain's influence grows[1][2]. This inherent hydrophobicity presents a common but significant challenge in experimental biology, where aqueous buffer systems are the standard.[3]
Low solubility can lead to a host of experimental artifacts, including underestimated compound activity, poor reproducibility, inaccurate structure-activity relationships (SAR), and outright precipitation in assay plates.[3][4] This guide provides a systematic, causality-driven approach to troubleshoot and overcome these solubility issues, ensuring reliable and accurate experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: My compound, dissolved in DMSO, precipitates immediately when I dilute it into my aqueous assay buffer. What is happening and what is the first thing I should try?
A: This phenomenon is commonly known as "crashing out." It occurs when a compound that is soluble in a strong organic solvent like dimethyl sulfoxide (DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[5] The local concentration of the compound exceeds its aqueous solubility limit as the DMSO disperses, causing precipitation.[5]
Your first and most critical troubleshooting step should be to manipulate the pH of your aqueous buffer. Your compound is a carboxylic acid. The solubility of carboxylic acids is highly dependent on pH.[6][7]
-
At acidic or neutral pH (below its pKa): The carboxylic acid group is protonated (-COOH), making it uncharged and significantly less water-soluble.
-
At basic pH (above its pKa): The group is deprotonated (-COO⁻), rendering it an anionic salt. This charge dramatically increases its interaction with polar water molecules, thereby increasing solubility.[7]
Initial Action: Prepare your aqueous buffer at a pH of 7.5 or higher (e.g., 8.0). This will shift the equilibrium towards the more soluble, deprotonated form of the acid. For many carboxylic acids, this simple pH adjustment is sufficient to prevent precipitation.[6]
Q2: I've adjusted the pH, but I still see some cloudiness. I'm hesitant to increase the DMSO concentration in my assay. What are the typical limits for DMSO?
A: While DMSO is an excellent solvent for both polar and nonpolar compounds, its concentration in assays, especially cell-based ones, must be carefully managed to avoid cytotoxicity.[8][9]
-
General "Safe" Limit: A final DMSO concentration of 0.1% is considered safe for nearly all cell types.[10]
-
Commonly Tolerated Limit: Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxic effects.[10]
-
Upper Limit (Cell-line dependent): Some robust cell lines may tolerate up to 1%, but this must be validated.[10] Concentrations of 3-5% will inhibit cell proliferation and can lyse cell membranes.[10][11]
Before increasing DMSO, you should always perform a vehicle control experiment to determine the tolerance of your specific biological system (e.g., cells or enzyme) to a range of DMSO concentrations.[12]
Q3: What are the primary alternatives to simply increasing the DMSO concentration?
A: If pH adjustment and a minimal amount of DMSO are insufficient, several solubilizing excipients can be employed. The choice depends on your assay type.
-
For Biochemical/Enzyme Assays: Non-ionic detergents are highly effective. Low concentrations (e.g., 0.01% - 0.05%) of Triton™ X-100 or TWEEN® 20 can be added to the assay buffer to form micelles that encapsulate the hydrophobic compound and keep it in solution.[13][14] Be aware that these detergents can interfere with some enzyme activities, so proper controls are essential.[13]
-
For Both Cell-Based and Biochemical Assays: Cyclodextrins are a superior choice. These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior.[15][16][17] They can encapsulate your hydrophobic compound, forming an "inclusion complex" that is water-soluble.[15][16][18] Hydroxypropyl-β-cyclodextrin is a common and effective derivative with low toxicity.[15]
Q4: How can I be sure my compound is truly dissolved and not just a fine suspension?
A: Visual inspection is the first step. A true solution will be perfectly clear. Any cloudiness, milkiness, or visible particles indicates precipitation or the formation of a colloidal suspension.[19] For a more rigorous check, you can centrifuge a sample of the final solution; any pellet formation confirms the presence of insoluble material.[19] While advanced techniques like dynamic light scattering can detect nano-aggregates, careful visual inspection against a dark background is sufficient for most laboratory purposes.
Section 2: Systematic Troubleshooting Workflow
This workflow provides a logical progression of steps to achieve complete solubilization of this compound for your assays.
Caption: A decision-tree for troubleshooting compound solubility.
Section 3: Detailed Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
The foundation of any successful assay is a properly prepared, fully solubilized stock solution.[20][21]
-
Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance. Use a glass vial to prevent adsorption to plastic.
-
Solvent Addition: Add the required volume of 100% dimethyl sulfoxide (DMSO) to achieve the target concentration (e.g., 10 mM, 20 mM, or 50 mM).[8]
-
Solubilization: Vortex the vial vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to aid dissolution.[10]
-
Inspection: Visually confirm that all solid material has dissolved and the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote precipitation.[22]
Protocol 2: pH-Mediated Solubilization in Aqueous Buffer
This protocol leverages the acidic nature of the compound to enhance its solubility.
-
Buffer Preparation: Prepare your desired aqueous assay buffer (e.g., PBS, Tris-HCl).
-
pH Adjustment: Using a calibrated pH meter, adjust the buffer's pH to 8.0 with a suitable base (e.g., 1 M NaOH). This ensures the carboxylic acid group is deprotonated.
-
Pre-warming: Gently warm the pH-adjusted buffer to your assay temperature (e.g., 37°C). This can slightly increase the solubility limit.
-
Dilution Technique: While vortexing the pH-adjusted buffer, slowly add the DMSO stock solution drop-by-drop.[10] This "reverse dilution" method helps prevent high local concentrations of the compound that lead to precipitation.
-
Final Concentration: Ensure the final DMSO concentration remains within the acceptable limits for your assay (ideally ≤0.5%).[10]
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method is excellent for both cell-based and biochemical assays where detergents may be problematic.[15]
-
Prepare Cyclodextrin Buffer: Dissolve HP-β-CD directly into your final aqueous assay buffer to a concentration of 1-10 mM. Ensure the HP-β-CD is fully dissolved.
-
pH Check: Verify that the pH of the cyclodextrin-containing buffer is appropriate for your assay and compound (pH > 7.5 is still recommended).
-
Complexation: Add the DMSO stock solution of your compound directly to the cyclodextrin-containing buffer.
-
Incubation: Vortex briefly and then allow the solution to incubate for 15-30 minutes at room temperature. This allows time for the compound to enter the hydrophobic core of the cyclodextrin molecule, forming a soluble inclusion complex.
-
Final Use: The solution is now ready for use in your assay.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Section 4: Data & Reference Tables
Table 1: Properties of Common Solvents and Excipients
| Agent | Type | Typical Final Assay Conc. | Pros | Cons |
| DMSO | Organic Co-solvent | 0.1% - 1.0%[10] | Excellent solvating power for diverse compounds.[8] | Can be toxic to cells at >1% conc.; may affect enzyme activity.[10][11] |
| Ethanol | Organic Co-solvent | 0.1% - 1.0% | Less toxic than DMSO for some cell lines. | Can cause protein denaturation; less effective than DMSO for highly lipophilic compounds. |
| TWEEN® 20 | Non-ionic Detergent | 0.01% - 0.05%[13] | Effective at low concentrations; good for biochemical assays. | Can lyse cells; may interfere with protein-protein interactions or enzyme kinetics.[13][23] |
| Triton™ X-100 | Non-ionic Detergent | 0.01% - 0.05%[13] | Strong solubilizing power for membrane proteins and lipids.[24][25] | Can lyse cells; absorbs UV light, which can interfere with some readouts.[23] |
| HP-β-CD | Cyclodextrin | 1 - 10 mM | Low cytotoxicity; forms stable, soluble complexes.[15] | May not be effective for all compounds; can potentially extract cholesterol from cell membranes at high concentrations. |
References
-
LifeTein. (2023). DMSO usage in cell culture. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
-
Rohe, A. et al. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]
-
Mooney, K. G., et al. (1981). Dissolution Kinetics of Carboxylic Acids I: Effect of pH Under Unbuffered Conditions. PubMed. [Link]
-
ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]
-
CycloChem Bio Co., Ltd. (2012). Extension of the solubilization method of hydrophobic ingredients-γ-cyclodextrin inclusion complexes. [Link]
-
Ansari, M., et al. (2014). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC - NIH. [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?[Link]
-
ACS Publications. (2022). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. [Link]
-
ResearchGate. (2018). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]
-
Lingerfelt, B. M., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]
-
Coan, K. E., & Shoichet, B. K. (2008). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. PMC - NIH. [Link]
-
ResearchGate. (2009). Solubilization of hydrophobic monomers by cyclodextrin in aqueous solution followed by free radical polymerization. [Link]
-
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]
-
Schröder, B., et al. (2010). Prediction of aqueous solubilities of solid carboxylic acids with COSMO-RS. Scribd. [Link]
-
Pearson. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. [Link]
-
Stella, V. J., et al. (1981). Dissolution Kinetics of Carboxylic Acids I: Effect of pH Under Unbuffered Conditions. Semantics Scholar. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
-
Reddit. (2022). How to tackle compound solubility issue. [Link]
-
UA Campus Repository. (1995). Predicting the solubility of hydrogen bonding aromatics. [Link]
-
ResearchGate. (2015). Compound Precipitation in High-Concentration DMSO Solutions. [Link]
-
ResearchGate. (2014). What should I do when a compound goes into DMSO, but precipitates when adding saline?[Link]
-
Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions?[Link]
-
ResearchGate. (2000). The effect of different pH-adjusting acids on the aqueous solubility of a basic drug, carvedilol. [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?[Link]
-
Bitesize Bio. (2015). How to Make Accurate Stock Solutions. [Link]
- Unknown Source. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
-
ResearchGate. (2023). Detergents: Triton X-100, Tween-20, and More. [Link]
-
ResearchGate. (2019). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. [Link]
-
Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
-
ResearchGate. (2001). Determination and correlation for solubility of aromatic acids in solvents. [Link]
-
Chemguide. an introduction to carboxylic acids. [Link]
-
CiteAb. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x. [Link]
-
Semantic Scholar. (2011). Effect of pH combined with surfactant on solubility profile of weakly acidic HMG CoA enzyme reductase inhibitor-Atorvastatin Calcium. [Link]
Sources
- 1. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alzet.com [alzet.com]
- 16. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. phytotechlab.com [phytotechlab.com]
- 22. researchgate.net [researchgate.net]
- 23. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 24. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Purification of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid
Welcome to the technical support guide for the purification of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for common challenges encountered during the purification of this keto-acid. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to ensure you achieve the highest possible purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What is the general profile of this compound and why is purification critical?
This compound is a solid compound with a reported melting point of 75-77°C.[1] Its structure, featuring a carboxylic acid group, a ketone, an aromatic ring, and a pentyloxy chain, gives it moderate polarity. In drug development and organic synthesis, even trace impurities can lead to ambiguous analytical results, reduced biological activity, or the formation of unwanted side products in subsequent reactions. Rigorous purification is therefore a non-negotiable step to ensure the integrity of your research.
Q2: What are the most likely impurities I'll encounter after synthesizing this compound?
Impurities will primarily depend on the synthetic route employed. For instance, a common method for synthesizing similar compounds is the Friedel-Crafts acylation.[2] Based on this and other general synthetic pathways, potential impurities include:
-
Unreacted Starting Materials: Such as 4-pentyloxybenzene and a derivative of heptanedioic acid (e.g., the mono-acid chloride or anhydride).
-
Side-Reaction Products: Isomers formed from acylation at a different position on the aromatic ring, or products from incomplete reactions.
-
Reagents and Catalysts: Residual catalysts (e.g., AlCl₃ from a Friedel-Crafts reaction) or reagents from the workup.
-
Solvents: Residual solvents used in the reaction or extraction steps.
Table 1: Potential Impurities and Their Characteristics
| Impurity Type | Example | Polarity | Removal Strategy |
| Starting Material (Neutral) | 4-Pentyloxybenzene | Low | Acid-Base Extraction, Column Chromatography |
| Starting Material (Acidic) | Heptanedioic acid | High | Recrystallization, Column Chromatography |
| Isomeric Byproduct | Positional Isomer | Similar to Product | Column Chromatography, Fractional Recrystallization |
| Reagent Residue | Aluminum Salts | Ionic/Very High | Aqueous Workup/Extraction |
Q3: Which purification method should I try first?
The choice of the initial purification method depends on the scale of your synthesis and the suspected nature of the impurities. A logical starting point is a simple, bulk purification technique.
-
Recrystallization: If your crude product is a solid, recrystallization is often the most efficient method for removing small amounts of impurities and can be scaled up easily.[3]
-
Acid-Base Extraction: If the crude product is an oil or a highly impure solid, a liquid-liquid extraction is highly effective at removing neutral or basic impurities.[4]
-
Column Chromatography: This technique offers the highest resolution and is ideal for separating compounds with very similar properties (like isomers) or for final polishing when other methods are insufficient.[5][6]
Troubleshooting Guide: Step-by-Step Protocols & Solutions
Method 1: Purification by Acid-Base Extraction
This technique exploits the acidic nature of the carboxylic acid group. By converting the acid to its water-soluble carboxylate salt with a base, it can be separated from neutral organic impurities. Subsequent acidification re-protonates the carboxylate, causing the purified carboxylic acid to precipitate or be extracted back into an organic solvent.[4][7]
Troubleshooting Q&A: Acid-Base Extraction
-
Q: An emulsion formed between the organic and aqueous layers and they won't separate. What should I do?
-
A: Emulsion formation is common when two immiscible liquids are shaken vigorously.[8][9] To resolve this, first, try gentle swirling instead of vigorous shaking. If an emulsion has already formed, you can add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps break the emulsion. Alternatively, letting the funnel stand for an extended period can also allow the layers to separate.
-
-
Q: After adding acid, my product oiled out instead of precipitating as a solid. How can I collect it?
-
A: This happens if the melting point of the compound is low or if it forms a eutectic mixture with residual solvent. Do not be alarmed. Simply extract the oily product back into an organic solvent like ethyl acetate or dichloromethane. You will perform 2-3 extractions, combine the organic layers, wash them with brine, dry them over an anhydrous salt (like MgSO₄ or Na₂SO₄), filter, and then remove the solvent under reduced pressure to yield the purified product.
-
-
Q: How do I know if this method removed the impurities?
-
A: Use Thin Layer Chromatography (TLC). Spot the crude material, the purified material, and if possible, the leftover organic layer containing the impurities on a TLC plate. Develop the plate in an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate with a drop of acetic acid). The purified product spot should be a single, strong spot, and ideally, you will see different spots corresponding to impurities in the crude lane that are absent in the pure lane.
-
Method 2: Purification by Recrystallization
Recrystallization purifies a solid by dissolving it in a hot solvent and then allowing it to cool slowly, forming crystals while impurities remain in the solution (the "mother liquor").[3] The key is finding a suitable solvent or solvent system.
Experimental Protocol: Recrystallization
-
Solvent Screening: Place a small amount of your crude solid in several test tubes. Add a few drops of different solvents (see Table 2) to each. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude solid to fully dissolve it. Add the solvent in small portions while heating and swirling.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent/System | Rationale |
| Ethanol/Water | A polar protic system. The compound should be soluble in hot ethanol. Water is then added dropwise until the solution becomes cloudy (the cloud point), then a few drops of ethanol are added to re-clarify before cooling.[7] |
| Toluene | An aromatic solvent that is a good choice for aromatic compounds. |
| Ethyl Acetate/Hexane | A moderately polar solvent system. Dissolve the compound in a minimum of hot ethyl acetate, then add hexane slowly until the cloud point is reached before cooling. |
| Acetic Acid | Carboxylic acids often have good solubility in hot acetic acid and lower solubility upon cooling.[7] |
Troubleshooting Q&A: Recrystallization
-
Q: My compound will not crystallize, even after cooling in an ice bath. What can I do?
-
A: First, ensure you haven't used too much solvent. If you have, you can evaporate some of it and try cooling again. If that doesn't work, try scratching the inside of the flask with a glass rod just below the solvent line. This creates nucleation sites for crystal growth. As a last resort, add a "seed crystal" (a tiny crystal from a previous pure batch) to initiate crystallization.
-
-
Q: The recovery yield from recrystallization is very low. How can I improve it?
-
A: Low yield can mean one of two things: either your crude material was very impure, or you lost too much product in the mother liquor. To minimize loss, ensure you used the absolute minimum amount of hot solvent for dissolution. You can also try to recover a second crop of crystals by partially evaporating the mother liquor and re-cooling, though this second crop may be less pure.
-
Method 3: Purification by Column Chromatography
Column chromatography provides excellent separation based on the differential adsorption of compounds to a solid stationary phase while a liquid mobile phase passes through it.[6] For carboxylic acids, silica gel is the standard stationary phase.
Troubleshooting Q&A: Column Chromatography
-
Q: My compound is streaking down the TLC plate and the column. What does this mean?
-
A: Streaking is a common issue with carboxylic acids on silica gel. The acidic protons on your compound can interact strongly and inconsistently with the slightly acidic silica, leading to poor separation. To fix this, add a small amount (0.5-1%) of acetic acid or formic acid to your eluting solvent.[7] This keeps your compound fully protonated and suppresses the unwanted interactions, resulting in sharp bands.
-
-
Q: I can't find a solvent system that separates my product from an impurity.
-
A: This requires systematic optimization. Your goal is to find a solvent system where your product has an Rf value of ~0.3 on the TLC plate.
-
Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate.
-
Test solvent systems like Hexane:Ethyl Acetate (9:1, 8:2, 7:3, etc.).
-
If this doesn't work, try a different solvent family, such as Dichloromethane:Methanol. Remember to always add ~1% acetic acid to your mobile phase.
-
-
-
Q: How much silica gel should I use for my column?
-
A: A general rule of thumb is to use a mass of silica gel that is 30 to 100 times the mass of your crude sample. For difficult separations (impurities with similar Rf values to your product), use a higher ratio (e.g., 100:1). For easier separations, a lower ratio (e.g., 30:1) is sufficient.
-
References
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. [Link]
-
Chen, Y., Saboe, P., Kruger, J., et al. (n.d.). Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. National Laboratory of the Rockies. [Link]
-
Royal Society of Chemistry. (2021). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Green Chemistry. [Link]
-
Westin, J. (n.d.). Liquid/liquid Extraction. Organic Chemistry. [Link]
-
Westin, J. (n.d.). Column Chromatography. Organic Chemistry. [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]
-
University of California, Davis. (n.d.). Recrystallization and Crystallization. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. jackwestin.com [jackwestin.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. research-hub.nrel.gov [research-hub.nrel.gov]
Technical Support Center: Optimizing Derivatization of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic Acid
Welcome to the technical support guide for the derivatization of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, chemists, and drug development professionals in successfully modifying this versatile keto-acid intermediate. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions and overcome common experimental hurdles.
Introduction: Understanding the Molecule
This compound is a bifunctional molecule featuring a terminal carboxylic acid and an aryl ketone. This structure makes it a valuable building block, but also introduces specific challenges during derivatization. The primary goal is typically to modify the carboxylic acid (e.g., forming an ester or amide) while preserving the ketone. Understanding the interplay between these two functional groups is critical for optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing the carboxylic acid group of this molecule?
A1: The most prevalent and effective methods are esterification and amidation.
-
Esterification: Often achieved using carbodiimide coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an alcohol and a catalyst such as 4-Dimethylaminopyridine (DMAP).[1][2] For simple alcohols like methanol or ethanol, classical Fischer esterification under acidic conditions can also be employed, though care must be taken due to the potential for side reactions involving the ketone.[3][4]
-
Amidation: Similar to esterification, this is most reliably achieved using coupling agents (DCC, EDC, HATU, etc.) to activate the carboxylic acid, which then reacts with a primary or secondary amine.[5][6] Direct thermal condensation of the acid and amine is possible but requires high temperatures that may degrade the starting material.[5]
Q2: Do I need to protect the ketone functional group before starting the derivatization?
A2: Generally, for standard carbodiimide-mediated coupling reactions (e.g., DCC/DMAP) performed under neutral or mildly basic conditions at or below room temperature, protection of the ketone is not necessary.[7] The ketone is significantly less reactive than the activated carboxylic acid intermediate. However, if you are using harsh reagents, strong acids, or high temperatures (e.g., Fischer esterification) or reagents that can react with ketones (like certain hydrides or organometallics in a subsequent step), protection is crucial.[8] The most common method is to form a cyclic acetal (ketal) using a diol like ethylene glycol and an acid catalyst, which can be removed later with aqueous acid.[8][9]
Q3: How do I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring.[10] Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting carboxylic acid, the alcohol/amine, and the desired product. The starting acid is relatively polar and should have a lower Rf value than the less polar ester or amide product. The reaction is complete when the spot corresponding to the starting acid is no longer visible. For more precise analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[11]
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Inefficient Carboxylic Acid Activation | Carbodiimide coupling agents (DCC, EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This step can be slow or incomplete. The intermediate is susceptible to hydrolysis if trace amounts of water are present. | Ensure all reagents and solvents are anhydrous. Use a slight excess (1.1-1.2 equivalents) of the coupling agent. Consider adding an auxiliary nucleophile like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt), which forms a more stable activated ester intermediate, less prone to hydrolysis and side reactions.[12][13] |
| Poor Nucleophilicity of Alcohol/Amine | Sterically hindered alcohols (secondary or tertiary) or electron-deficient amines are poor nucleophiles and may react slowly with the activated acid.[3][14] | For sluggish reactions, add a catalyst like DMAP (0.1-0.2 equivalents), which acts as a potent acyl-transfer catalyst. For very difficult couplings, consider converting the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride first, then reacting it with the nucleophile.[6] |
| Acid-Base Side Reaction | Amines can act as a base and deprotonate the carboxylic acid, forming an unreactive carboxylate salt and killing the amine's nucleophilicity.[5][15] This is especially problematic in the absence of a coupling agent. | This is the primary reason coupling agents like DCC or EDC are used; they prevent this acid-base reaction and activate the acid simultaneously.[5] If using the acid chloride method, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) to scavenge the HCl byproduct.[6] |
| Product Loss During Workup | The derivatized product may have some water solubility, especially if it's a small ester or amide, leading to loss during aqueous extraction phases. | When performing an aqueous wash, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product and drive it into the organic layer. Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product. |
Problem 2: Presence of Impurities in the Final Product
| Impurity Identity | Source & Explanation | Prevention & Removal Strategy |
| N-acylurea Byproduct | This is a common byproduct in DCC/EDC couplings. The O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea, particularly if the nucleophile is slow to react.[2][16] | Lower the reaction temperature (0 °C to RT) to slow the rate of rearrangement. Add the coupling agent last and slowly. The addition of HOBt or NHS can trap the active intermediate and minimize this side reaction. Removal: The N-acylurea derived from DCC (DCU) is often insoluble in solvents like dichloromethane or ethyl acetate and can be removed by filtration.[16] However, some N-acylureas are soluble and may require column chromatography for removal.[16] |
| Unreacted Starting Material | The reaction did not go to completion. | Monitor the reaction closely by TLC until the limiting reagent is consumed. Use a slight excess (1.1-1.5 equivalents) of the less expensive reagent to drive the reaction to completion. Removal: Purification via flash column chromatography is the most effective method.[17] An acidic or basic wash during workup can also remove unreacted carboxylic acid or amine, respectively. |
| Catalyst (e.g., DMAP) | DMAP is basic and can be difficult to remove from the final product if the product itself has basic functionalities. | During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid solution) to protonate the DMAP and extract it into the aqueous layer.[16] |
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the derivatization of this compound, including key decision points for troubleshooting.
Caption: Generalized workflow for carbodiimide-mediated derivatization.
Detailed Experimental Protocol: Steglich Esterification
This protocol describes a general procedure for the esterification of this compound with a generic primary alcohol using DCC and DMAP.
Materials:
-
This compound (1.0 eq)
-
Primary Alcohol (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and the primary alcohol (1.2 eq). Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the acid).
-
Catalyst Addition: Add DMAP (0.1 eq) to the solution and stir for 2 minutes.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Activation: In a separate vial, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture over 5-10 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC, checking for the consumption of the starting carboxylic acid.
-
Filtration: Once the reaction is complete, cool the mixture again to 0 °C to maximize precipitation of the DCU byproduct. Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Workup: Transfer the filtrate to a separatory funnel.
-
Wash with 1M HCl (2 x 20 mL per 100 mL of DCM).
-
Wash with saturated NaHCO₃ solution (2 x 20 mL).
-
Wash with brine (1 x 20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.[10][17]
References
- Benchchem. Application Notes and Protocols for the Esterification of Long-Chain Keto Acids. BenchChem.
- Benchchem. Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions. BenchChem.
- Chemistry Steps. Converting Carboxylic Acids to Esters. Chemistry Steps.
- ResearchGate. What's the best way for removing extra DCC and DMAP in an esterification reaction?. ResearchGate.
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- LibreTexts Chemistry. Chemistry of Amides. LibreTexts.
- ResearchGate. Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?. ResearchGate.
- Wikipedia. Protecting group. Wikipedia.
- ResearchGate. Amide synthesis from ketones via transoximation and Beckmann.... ResearchGate.
- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal.
- Fisher Scientific. Amide Synthesis. Fisher Scientific.
- EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.
- Wonda Science. What are the methods of separation and purification of organic compounds?. Wonda Science.
- RSC Publishing. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing.
- Organic Chemistry Data. Acid to Ester - Common Conditions. Organic Chemistry Data.
- The Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry.
- Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.
- PubMed. Amine coupling through EDC/NHS: a practical approach. PubMed.
- Reddit. Esterification/Amidation Problems. Reddit.
- YouTube. When is Protection Necessary? Protecting Aldehydes and Ketones Examples. YouTube.
- Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry.
- Benchchem. Quantitative Analysis of 7-Oxo-7-(9-phenanthryl)heptanoic acid using LC-MS. BenchChem.
Sources
- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Stability of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid in Solution
Abstract: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on preventing the degradation of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid in solution. It includes a detailed analysis of the molecule's stability profile, troubleshooting guides in a question-and-answer format, step-by-step experimental protocols for stability-indicating method development, and a frequently asked questions (FAQ) section. This document is designed to offer both theoretical understanding and practical solutions to challenges encountered during experimental work.
Introduction: Understanding the Stability Profile
This compound is a molecule possessing several functional groups that can be susceptible to degradation under various experimental conditions. A proactive understanding of its chemical liabilities is crucial for the development of robust formulations and accurate analytical methods. The primary sites for potential degradation are:
-
Aryl Ketone: This group can be susceptible to photochemical reactions. While generally resistant to mild oxidation, strong oxidizing agents can lead to cleavage of the carbon-carbon bonds adjacent to the carbonyl group.
-
Ether Linkage (Pentyloxy group): Ethers are susceptible to cleavage under strong acidic conditions. This reaction is catalyzed by the protonation of the ether oxygen, followed by nucleophilic attack.[1][2]
-
Carboxylic Acid: This functional group can undergo esterification in the presence of alcohols under acidic conditions or decarboxylation at elevated temperatures.
-
Aliphatic Chain: The long alkyl chain is generally stable but can be susceptible to radical oxidation under specific conditions.
This guide will provide detailed strategies to mitigate the degradation of these functional groups during routine handling, formulation development, and analytical testing.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific problems that researchers may encounter, providing explanations and actionable solutions.
Q1: I am observing a loss of the parent compound in my acidic formulation, even at room temperature. What is the likely cause and how can I prevent it?
A: The most probable cause is the acid-catalyzed cleavage of the pentyloxy ether linkage. Under acidic conditions, the ether oxygen is protonated, making it a good leaving group. A subsequent nucleophilic attack, likely by water or a counter-ion from the acid, will cleave the ether bond.[3][4]
-
Likely Degradation Products: 4-Hydroxy-7-oxo-7-phenylheptanoic acid and pentanol.
-
Troubleshooting Steps:
-
pH Adjustment: The primary solution is to adjust the pH of your solution to be as close to neutral as possible (pH 6-8), if your experimental design allows.
-
Buffer Selection: If an acidic pH is required, use the weakest possible acid and the lowest concentration necessary. Consider using a buffer system to maintain a stable pH.
-
Temperature Control: Avoid heating the acidic solution, as elevated temperatures will accelerate the rate of ether cleavage.
-
Solvent Choice: If possible, use aprotic solvents to minimize the presence of nucleophiles that can participate in the cleavage reaction.
-
Q2: My solution of this compound is turning yellow and showing new peaks in the HPLC analysis after being left on the benchtop. What could be happening?
A: This suggests photodegradation of the aryl ketone moiety. Aromatic ketones are known to absorb UV light and can undergo photochemical reactions, leading to the formation of colored degradation products.[5][6][7]
-
Likely Degradation Pathways: Photoreduction or photo-oxidation of the ketone, potentially leading to the formation of pinacols or other complex products.
-
Troubleshooting Steps:
-
Light Protection: Always store solutions containing the compound in amber vials or wrap the container with aluminum foil to protect it from light.
-
Work in Dim Light: During sample preparation and handling, minimize exposure to direct sunlight and strong laboratory lighting.
-
Photostability Studies: If the compound is intended for a light-exposed application, it is essential to perform formal photostability studies as outlined in ICH guidelines to characterize the degradation products.
-
Q3: I am using a formulation containing a peroxide-based excipient and I see a significant loss of my active ingredient. What is the degradation mechanism?
A: This is indicative of oxidative degradation. While the aryl ketone is relatively stable, the benzylic position (the carbon atom of the aliphatic chain attached to the carbonyl group) and the aromatic ring are susceptible to oxidation, especially in the presence of strong oxidizing agents like peroxides.
-
Likely Degradation Products: Cleavage of the heptanoic acid chain, or oxidation of the aromatic ring to form phenolic or quinone-like structures.
-
Troubleshooting Steps:
-
Avoid Oxidizing Agents: Reformulate your product to exclude peroxide-based excipients or any other components with strong oxidizing potential.
-
Inert Atmosphere: When working with the compound in solution, particularly for long-term storage, consider purging the solvent and the headspace of the vial with an inert gas like nitrogen or argon to minimize contact with atmospheric oxygen.
-
Antioxidants: The inclusion of antioxidants in the formulation can help to mitigate oxidative degradation. The choice of antioxidant should be based on compatibility studies.
-
Q4: I am having difficulty achieving a stable baseline and consistent peak areas when analyzing my compound with HPLC. Could this be a stability issue?
A: Yes, on-column degradation or instability in the autosampler can manifest as poor chromatography. If the mobile phase is too acidic or if the sample is exposed to light and elevated temperatures in the autosampler for an extended period, degradation can occur during the analysis itself.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the pH of your mobile phase is compatible with the compound's stability. A pH between 3 and 7 is generally a good starting point for C18 columns.
-
Autosampler Temperature: Use a cooled autosampler (e.g., 4 °C) to minimize degradation of samples waiting for injection.
-
Sequence Time: Limit the time samples spend in the autosampler by running shorter sequences or preparing fresh samples for longer runs.
-
Needle Wash: Use a strong needle wash solution to prevent carryover of any degradants that might have formed.
-
Experimental Protocols
This section provides detailed protocols for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method. The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8][9]
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL amber volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This will be your stock solution.
-
Working Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL amber volumetric flask and dilute to volume with the 50:50 acetonitrile/water mixture. This working solution will be used for the stress studies.
Protocol 2: Forced Degradation Studies
For each condition, a control sample should be prepared by diluting the working solution with the stressor and then immediately neutralizing it and diluting it to the final concentration.
2.1 Acid Hydrolysis
-
To 1 mL of the working solution in a sealed amber vial, add 1 mL of 0.1 M HCl.
-
Keep the vial at 60 °C for 24 hours.
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution by adding 1 mL of 0.1 M NaOH.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
Analyze by HPLC.
2.2 Base Hydrolysis
-
To 1 mL of the working solution in a sealed amber vial, add 1 mL of 0.1 M NaOH.
-
Keep the vial at 60 °C for 24 hours.
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution by adding 1 mL of 0.1 M HCl.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
Analyze by HPLC.
2.3 Oxidative Degradation
-
To 1 mL of the working solution in a sealed amber vial, add 1 mL of 3% hydrogen peroxide.
-
Keep the vial at room temperature for 24 hours, protected from light.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
Analyze by HPLC.
2.4 Thermal Degradation
-
Transfer 1 mL of the working solution to a sealed amber vial.
-
Place the vial in an oven at 80 °C for 48 hours.
-
After the incubation period, cool the solution to room temperature.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
Analyze by HPLC.
2.5 Photolytic Degradation
-
Transfer 1 mL of the working solution to a clear glass vial.
-
Expose the vial to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.
-
After the exposure, dilute the samples to a final volume of 10 mL with the mobile phase.
-
Analyze by HPLC.
Protocol 3: Stability-Indicating HPLC-UV/MS Method
This method is a starting point and may require optimization for your specific instrumentation and degradation products.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-5 min: 40% B, 5-20 min: 40-90% B, 20-25 min: 90% B, 25.1-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| MS Detection (ESI) | Mode: NegativeCapillary Voltage: 3.5 kVCone Voltage: 30 VSource Temp: 120 °CDesolvation Temp: 350 °CGas Flow: 600 L/hr |
Visualizations
Degradation Pathway of this compound
Caption: Workflow for conducting a forced degradation study.
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for a stock solution of this compound? A: For short-term storage (up to one week), a solution prepared in a 50:50 acetonitrile/water mixture can be stored at 2-8 °C in a tightly sealed amber vial. For long-term storage, it is recommended to store the solution at -20 °C or below. It is also good practice to purge the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.
Q: Is it necessary to use an LC-MS system for stability studies, or is HPLC with UV detection sufficient? A: While HPLC-UV is essential for quantifying the parent compound and known impurities, LC-MS is highly recommended for forced degradation studies. [10]It provides mass information that is crucial for the identification and structural elucidation of unknown degradation products. This is a key requirement for developing a truly stability-indicating method as per regulatory guidelines.
Q: My forced degradation study shows more than 20% degradation under a specific stress condition. What should I do? A: If you observe excessive degradation, you should reduce the severity of the stress condition. You can achieve this by lowering the temperature, reducing the concentration of the stressor (e.g., acid, base, or oxidizing agent), or decreasing the exposure time. The goal is to achieve a level of degradation (typically 5-20%) that is sufficient to produce the primary degradation products without causing extensive secondary degradation. [8] Q: Can I use the same HPLC method for both the analysis of the pure compound and the stability samples? A: Yes, the goal of a stability-indicating method is to be able to separate the parent compound from all potential degradation products and impurities in a single run. Therefore, the method you develop using the samples from your forced degradation study should be suitable for the routine analysis of your compound's purity and stability.
Q: What does "mass balance" mean in the context of a stability study, and why is it important? A: Mass balance is the process of accounting for all the mass of the drug substance after degradation. It is calculated by summing the amount of the remaining parent compound and the amounts of all the degradation products. A good mass balance (typically between 95% and 105%) indicates that all major degradation products have been detected and quantified, and that no significant amount of the compound has been lost through precipitation or adsorption to the container. This provides confidence in the validity of your stability-indicating method.
References
-
Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved from [Link]
- Glazebrook, H. H., & Pearson, T. G. (1939). The photochemical decomposition of aromatic ketones : the phenyl radical. Journal of the Chemical Society (Resumed), 589.
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. Retrieved from [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. Retrieved from [Link]
-
Pharma Stability: Forced Degradation Playbook. (n.d.). Retrieved from [Link]
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Reynolds, D. W., et al. (2002). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology, 26(2), 48-56.
-
Degradation of aralkyl or alkyl methyl ketones. (n.d.). ResearchGate. Retrieved from [Link]
- Charlier, C., & Chaineau, E. (1972). Photochemical Reactions of Aromatic Ketones With Nucleic Acids and Their Components. 3. Chain Breakage and Thymine Dimerization in Benzophenone Photosensitized DNA. Photochemistry and Photobiology, 15(6), 527-536.
-
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014, April 15). PharmaTutor. Retrieved from [Link]
-
Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. (2023, July 28). MDPI. Retrieved from [Link]
-
Step-by-Step Guide to Designing Stability Studies for Drug Products. (2024, October 24). BioBoston Consulting. Retrieved from [Link]
- Hirayama, S. (1972). Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. The Review of Physical Chemistry of Japan, 42(1), 49-74.
-
The Photochemical Reduction of Ketones to Hydrols. (n.d.). ACS Publications. Retrieved from [Link]
- Harriman, A., Rockett, B. W., & Poyner, W. R. (1974). The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride. Journal of the Chemical Society, Perkin Transactions 2, 485-489.
-
Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry. Retrieved from [Link]
-
Ether cleavage. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Pan American Health Organization. Retrieved from [Link]
- Kumar, V., & Singh, S. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 85, 1-10.
-
Reactions of Ethers- Acidic Cleavage. (2024, January 15). Chemistry LibreTexts. Retrieved from [Link]
-
Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Determination of selected α-keto acids in dried blood samples using HPLC with fluorescence detection. (2025, August 5). ResearchGate. Retrieved from [Link]
-
7-oxo-7-phenylheptanoic acid. (n.d.). Stenutz. Retrieved from [Link]
-
THE CLEAVAGE OF ETHERS. (n.d.). Retrieved from [Link]
-
7-Oxoheptanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. (2025, August 5). ResearchGate. Retrieved from [Link]
-
7-Oxo-7-phenylheptanoic acid. (n.d.). PubChem. Retrieved from [Link]
- Fujiwara, T., Hattori, A., Ito, T., Funatsu, T., & Tsunoda, M. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(14), 1845-1850.
- High-performance Liquid Chromatographic Determination of Alpha-Keto Acids in Human Serum and Urine Using 1,2-diamino-4,5-methylenedioxybenzene as a Precolumn Fluorescence Derivatization Reagent. (1988).
-
Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020, April 8). The Royal Society of Chemistry. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). ACS Publications. Retrieved from [Link]
-
The Determination of Anaerobic Biodegradation Products of Aromatic Hydrocarbons in Groundwater Using LC/MS/MS. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Chemical Profiling and UPLC-qTOF-MS/MS-Based Metabolomics of Three Different Parts of Edgeworthia chrysantha and Identification of Glucose Uptake-Enhancing Compounds. (n.d.). MDPI. Retrieved from [Link]
- Ryan, D., et al. (2003). LC-MS investigation of oxidation products of phenolic antioxidants. Journal of agricultural and food chemistry, 51(13), 3824-3829.
- Petka, J., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 26(24), 7751.
- Synthetic method of 7-chloro-2-oxoheptanoic acid. (n.d.). Google Patents.
- Schafzahl, L., et al. (2022). Oxidative decomposition mechanisms of lithium carbonate on carbon substrates in lithium battery chemistries.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 134. The photochemical decomposition of aromatic ketones : the phenyl radical - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Photochemical reactions of aromatic ketones with nucleic acids and their components. 3. Chain breakage and thymine dimerization in benzophenone photosensitized DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid
Welcome to the technical support center for the spectral analysis of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule and need to interpret its complex NMR spectra. Here, you will find in-depth analysis, troubleshooting guides, and frequently asked questions to assist you in your experimental work.
Introduction: The Challenge of a Bifunctional Molecule
This compound presents a unique challenge in NMR spectral interpretation due to its combination of a long aliphatic chain, a para-substituted aromatic ring, a ketone, and a carboxylic acid. This combination can lead to signal overlap, complex splitting patterns, and concentration-dependent chemical shifts, making unambiguous assignment of all proton and carbon signals a non-trivial task. This guide will provide you with the expertise to navigate these complexities.
Case Study: Predicted NMR Spectra of this compound
To provide a practical guide, we will first analyze the predicted ¹H and ¹³C NMR spectra of our target molecule. These predictions are based on established chemical shift principles and computational models.
Molecular Structure and Atom Numbering
Caption: Labeled structure of this compound.
Predicted ¹H NMR Spectrum Analysis
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| H-acid | 10.0 - 12.0 | broad singlet | 1H | Chemical shift is highly dependent on concentration and solvent. May exchange with D₂O.[1][2] |
| H-9, H-11 | ~7.9 | doublet | 2H | Protons ortho to the electron-withdrawing ketone group are deshielded.[3] |
| H-10, H-12 | ~6.9 | doublet | 2H | Protons ortho to the electron-donating pentyloxy group are shielded. |
| H-14 | ~4.0 | triplet | 2H | Methylene group attached to the aromatic oxygen. |
| H-6 | ~2.9 | triplet | 2H | Methylene group alpha to the ketone. |
| H-2 | ~2.3 | triplet | 2H | Methylene group alpha to the carboxylic acid.[1][2] |
| H-3, H-5, H-15 | 1.6 - 1.8 | multiplet | 6H | Overlapping signals of three methylene groups. |
| H-4, H-16 | 1.3 - 1.5 | multiplet | 4H | Overlapping signals of two methylene groups. |
| H-17 | ~0.9 | triplet | 3H | Terminal methyl group of the pentyloxy chain. |
Predicted ¹³C NMR Spectrum Analysis
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-7 | ~199 | Ketone carbonyl carbon.[4] |
| C-1 | ~178 | Carboxylic acid carbonyl carbon.[1][2] |
| C-13 | ~163 | Aromatic carbon attached to the pentyloxy group. |
| C-8 | ~130 | Aromatic carbon attached to the ketone. |
| C-9, C-11 | ~129 | Aromatic carbons ortho to the ketone. |
| C-10, C-12 | ~114 | Aromatic carbons ortho to the pentyloxy group. |
| C-14 | ~68 | Methylene carbon attached to the aromatic oxygen. |
| C-6 | ~38 | Methylene carbon alpha to the ketone. |
| C-2 | ~34 | Methylene carbon alpha to the carboxylic acid. |
| C-5, C-15 | ~29 | Methylene carbons. |
| C-3, C-4, C-16 | ~24 | Methylene carbons. |
| C-17 | ~14 | Terminal methyl carbon. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the NMR analysis of this compound in a question-and-answer format.
Q1: My carboxylic acid proton peak is missing or very broad. What should I do?
A1: The disappearance or significant broadening of the carboxylic acid proton signal (expected around 10-12 ppm) is a common issue.[1][2]
-
Causality: This is often due to exchange with residual water in the deuterated solvent or the hygroscopic nature of the sample itself. In protic deuterated solvents like CD₃OD or D₂O, this proton will readily exchange with deuterium and the peak will disappear.
-
Troubleshooting Steps:
-
Dry Your Sample: Ensure your sample is thoroughly dried under high vacuum before preparing the NMR sample.
-
Use Dry Solvent: Use a fresh, sealed ampule of high-purity deuterated solvent.
-
D₂O Shake: To confirm the presence of the carboxylic acid, you can intentionally add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The disappearance of the peak confirms it was the acidic proton.[1][2]
-
Solvent Choice: Using an aprotic solvent like DMSO-d₆ can sometimes result in a sharper carboxylic acid proton signal due to strong hydrogen bonding with the solvent.[5]
-
Q2: The aliphatic methylene signals in the 1.3 - 1.8 ppm region are a broad, unresolved multiplet. How can I assign these protons?
A2: Significant signal overlap in the aliphatic region is expected for this molecule due to the similar chemical environments of the methylene groups in the heptanoic acid and pentyloxy chains.
-
Causality: The electronic effects of the terminal functional groups diminish with distance, causing the chemical shifts of the central methylene groups to converge.
-
Troubleshooting Steps:
-
Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion and may resolve some of the overlapping signals.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): A COSY experiment will show correlations between adjacent protons. This is invaluable for "walking" along the aliphatic chains. For example, you can identify the H-2 triplet and see its correlation to the H-3 multiplet, and so on.
-
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons to their directly attached carbons. This can help to distinguish between the heptanoic acid and pentyloxy chains if their carbon signals are resolved in the ¹³C spectrum.[6][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons over two to three bonds. This can be used to confirm the connectivity of the entire molecule.[6][7]
-
-
Caption: Workflow for resolving overlapping aliphatic signals.
Q3: The aromatic region shows two doublets, but they are not perfectly symmetrical. Is this a problem?
A3: While a para-substituted aromatic ring often gives two symmetrical doublets, slight asymmetry is not unusual.
-
Causality: The electronic effects of the ketone and pentyloxy groups are different, leading to slightly different magnetic environments for the ortho and meta protons. This can result in minor long-range couplings that can slightly distort the doublets.
-
Troubleshooting Steps:
-
Check Purity: Ensure that the asymmetry is not due to an impurity co-eluting with your product.
-
Simulation: If available, spectral simulation software can be used to model the aromatic spin system and confirm that the observed pattern is consistent with the expected structure.
-
Experimental Protocols
Protocol 1: Optimal Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR (15-25 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Dissolution: Gently swirl or sonicate the vial to ensure complete dissolution of the sample.
-
Filtering: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube. This removes any particulate matter that can degrade spectral quality.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Protocol 2: Recommended Data Acquisition Parameters
-
Tuning and Matching: Ensure the probe is properly tuned and matched for the nucleus being observed.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected signals (e.g., -2 to 14 ppm).
-
Acquisition Time: Use an acquisition time of at least 2-3 seconds to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically adequate.
-
Number of Scans: For a sample of this concentration, 8-16 scans should provide a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence with NOE is standard.
-
Spectral Width: Set a wide spectral width (e.g., 0 to 220 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds to allow for the slower relaxation of quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio, depending on the sample concentration and instrument sensitivity.
-
References
-
NMR Artifacts - Max T. Rogers NMR Facility. Michigan State University. [Link]
-
Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A. [Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]
-
NMR Predictor. ChemAxon. [Link]
-
Simulate and predict NMR spectra. NMR-DB. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
Video: NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. [Link]
-
20.8 Spectroscopy of Carboxylic Acids and Nitriles. North Carolina State University Libraries. [Link]
-
NMR Spectroscopy Practice Problems. Chemistry Steps. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
CH 336: Ketone Spectroscopy. Oregon State University. [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]
-
7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility. San Diego State University. [Link]
Sources
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 4. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. emerypharma.com [emerypharma.com]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Technical Support Center: Purification of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid
Welcome to the technical support guide for the purification of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid (CAS 898792-03-5). This document is designed for researchers, chemists, and drug development professionals who are working with this versatile keto-acid intermediate. The unique bifunctional nature of this molecule, possessing both a carboxylic acid and an aromatic ketone, presents specific challenges during purification. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high purity and yield in your experiments.
The primary synthetic route to this compound is the Friedel-Crafts acylation of pentyloxybenzene with a derivative of heptanedioic acid.[1] This reaction, while effective, can generate several structurally similar byproducts that complicate purification.[2][3] This guide will focus on overcoming these specific challenges.
Troubleshooting Guide: Common Purification Issues
This section addresses the most common problems encountered during the purification of this compound in a direct question-and-answer format.
Question 1: My crude product is an intractable oil after the initial work-up, and the yield is low. What's going wrong?
Answer: This is a frequent issue stemming from incomplete reaction and the presence of acidic byproducts or unreacted starting materials. The oily consistency is often due to impurities that depress the melting point of the desired product (literature m.p. 75-77°C)[4].
Causality Explained: The Friedel-Crafts reaction may not have gone to completion, leaving unreacted pentyloxybenzene. More critically, the work-up procedure may be insufficient to separate the carboxylic acid product from other components. A simple water wash is often not enough.
Solution: Acid-Base Extraction Protocol A robust acid-base extraction is required to selectively isolate your acidic product from neutral or less acidic impurities.
-
Dissolution: Dissolve the crude oily product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Base Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] The carboxylic acid will be deprotonated to its sodium salt, which is soluble in the aqueous layer. Unreacted pentyloxybenzene and other neutral byproducts will remain in the organic layer.
-
Pro-Tip: Perform the NaHCO₃ wash 2-3 times to ensure complete extraction of the acidic product. Check the pH of the final aqueous wash to ensure it is basic.
-
-
Separation: Carefully separate the aqueous layer from the organic layer. The desired product is now in the aqueous phase.
-
Re-acidification: Cool the aqueous layer in an ice bath and re-acidify it by slowly adding 2M hydrochloric acid (HCl) until the pH is ~2. The protonated carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the solid product thoroughly under vacuum. This should yield a solid product with significantly higher purity.
Question 2: I've isolated a solid, but it fails to crystallize properly from common solvents, often "oiling out" or forming a slush. How can I achieve sharp crystals?
Answer: "Oiling out" during crystallization is a classic sign that the solvent is too good, the solution is too concentrated, or that residual impurities are inhibiting lattice formation. The long aliphatic chain and the polar carboxylic acid group can also complicate crystallization.[5][6]
Causality Explained: The ideal crystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. If solubility remains too high even when cooled, the compound will remain in a supersaturated liquid state (oiling out) rather than forming an ordered crystal lattice. Carboxylic acids can also form hydrogen-bonded dimers, which can influence their interaction with solvents.[5][7]
Solution: Systematic Solvent Selection and Technique
-
Solvent Screening: Test a range of solvents with varying polarities. A mixed solvent system often provides the best results.
| Solvent System (v/v) | Suitability for this compound | Rationale |
| Ethanol/Water | Highly Recommended | The compound dissolves well in hot ethanol. Water is then added as an anti-solvent until the solution becomes turbid (the cloud point), and then a small amount of ethanol is added to re-clarify. Slow cooling should yield crystals. |
| Hexane/Ethyl Acetate | Good for Recrystallization | Dissolve the compound in a minimal amount of hot ethyl acetate and slowly add hexane as the anti-solvent. This is also a common solvent system for column chromatography, making it convenient.[2] |
| Toluene | Potential Option | Aromatic solvents can interact favorably with the phenyl ring. The compound should have good solubility in hot toluene and lower solubility when cold. |
-
Refined Crystallization Protocol:
-
Dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
If using a mixed solvent system, add the hot anti-solvent dropwise until persistent cloudiness is observed. Add a few drops of the primary solvent to make the solution clear again.
-
Allow the solution to cool slowly to room temperature. Rapid cooling encourages oiling out.
-
Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous successful batch.
-
Question 3: After crystallization, my product's TLC and NMR still show persistent impurities. How can I remove them?
Answer: If crystallization fails to remove impurities, it's likely because they are very similar in structure and polarity to your target compound. This is common with byproducts from Friedel-Crafts reactions, such as regioisomers or polysubstituted products.[2] In this case, flash column chromatography is the most effective next step.[8]
Causality Explained: Crystallization separates compounds based on differences in solubility and their ability to pack into a crystal lattice. If an impurity has a similar structure, it may co-crystallize with your product. Chromatography, however, separates based on differential partitioning between a stationary phase and a mobile phase, which can resolve even closely related compounds.[8]
Solution: Flash Column Chromatography Protocol
-
TLC Analysis & Solvent System Selection:
-
The goal is to find a solvent system where your product has an Rf value of approximately 0.2-0.3.
-
Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate.
-
Crucial Tip: Because your compound is a carboxylic acid, it may streak on the silica gel. To prevent this, add a small amount (0.5-1%) of acetic acid or triethylamine to the eluent. For an acidic compound, acetic acid is generally preferred.[9]
-
-
Column Preparation and Execution:
-
Packing: Pack a column with silica gel (230-400 mesh for flash chromatography) using your chosen eluent.[8]
-
Loading: Dissolve your crude product in a minimal amount of DCM or the eluent. If it's not very soluble, you can "dry load" it by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column, applying gentle pressure. Collect fractions and analyze them by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to obtain your final, high-purity product.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the expected impurities from the Friedel-Crafts synthesis?
-
Q2: How do I confirm the purity and identity of my final product?
-
A2: A combination of techniques is essential. A sharp melting point matching the literature value (75-77°C) is a good indicator of purity.[4] ¹H and ¹³C NMR spectroscopy should be used to confirm the structure, and High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity.[1]
-
-
Q3: My compound seems to be decomposing on the silica gel column. What can I do?
-
A3: While less common for this specific molecule, some compounds are sensitive to the acidic nature of silica gel. You can deactivate the silica by flushing the packed column with an eluent containing 1-2% triethylamine before loading your sample.[9] Alternatively, using a different stationary phase like neutral alumina could be an option.
-
-
Q4: Can I skip the crystallization step and go directly to chromatography?
-
A4: You can, but it is often inefficient. Crystallization is an excellent and cost-effective method for removing large quantities of impurities. Performing chromatography on a highly impure sample will require a larger column and more solvent, and may result in poorer separation. It is best used as a final polishing step after a bulk purification like crystallization or extraction.
-
References
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
Department of Chemistry, University of Rochester. Tips for Flash Column Chromatography. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 169732, 7-Oxoheptanoic acid. [Link]
-
Ali, T. et al. (2016). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]
-
Department of Chemistry, University of Colorado Boulder. Column Chromatography. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
R. Venkatesan et al. (2009). Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. Energy & Fuels. [Link]
- Google Patents.
-
Karunanithi, A. T. et al. (2009). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering. [Link]
-
Kim, J. et al. (2021). Effects of Preferential Incorporation of Carboxylic Acids on the Crystal Growth and Physicochemical Properties of Aragonite. Crystals. [Link]
-
ResearchGate. Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution | Request PDF. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
addressing batch-to-batch variability of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid
An Application Scientist's Guide to Addressing Batch-to-Batch Variability
Welcome to the technical support center for 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate issues arising from batch-to-batch variability of this compound. As Senior Application Scientists, we understand that consistency is paramount to reproducible and reliable experimental outcomes. This resource provides in-depth troubleshooting protocols and proactive quality control measures to ensure the integrity of your research.
Part 1: Troubleshooting Guide for Experimental Inconsistencies
This section addresses common problems encountered during experimentation that may be linked to variability between different batches of this compound.
Q1: I'm observing significant variations in biological activity (e.g., efficacy, potency) between different batches of the compound. What is the underlying cause and how can I fix it?
To diagnose the root cause, a systematic analytical investigation is necessary. Follow the workflow below to pinpoint the source of the variability.
Caption: Troubleshooting workflow for inconsistent biological results.
This protocol provides a general method to compare the purity of different batches.
-
Preparation of Standard and Samples:
-
Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., Acetonitrile or Methanol) to a concentration of 1 mg/mL.
-
Prepare samples of the problematic batches at the same concentration.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run the reference standard followed by the batch samples.
-
Compare the chromatograms. Look for the number, area, and retention time of impurity peaks. A significant difference in the impurity profile between batches is a red flag. For more definitive identification of impurities, LC-MS should be employed.[5][]
-
| Parameter | Batch A (Good Activity) | Batch B (Poor Activity) | Interpretation |
| Main Peak Purity (%) | 99.2% | 96.5% | Batch B has lower purity. |
| Impurity 1 (Area %) | 0.3% at 4.5 min | 2.1% at 4.5 min | A known impurity is significantly higher in Batch B. |
| New Impurity (Area %) | Not Detected | 0.8% at 6.2 min | Batch B contains a new, unknown impurity. |
Part 2: Proactive Quality Control & Frequently Asked Questions (FAQs)
Proactive measures are the most effective way to prevent batch-to-batch variability from affecting your research.
Q2: How can I qualify a new batch of this compound before starting large-scale or critical experiments?
A2: Implementing a routine incoming quality control (QC) process is essential. Do not rely solely on the supplier's Certificate of Analysis (CoA), which may not reflect changes during shipping or storage. A thorough internal check ensures that the material meets your experimental standards.
Caption: Workflow for incoming quality control of new batches.
-
CoA Review: Check for purity, identity confirmation (e.g., NMR, MS), and residual solvent analysis.
-
Visual Inspection: The compound should be a white to off-white solid.[7] Note any discoloration or clumping, which could indicate degradation or moisture.
-
Identity Confirmation (NMR/FTIR): Acquire a ¹H NMR or FTIR spectrum and compare it against a trusted reference standard or literature data. This confirms the molecular structure.
-
Purity Check (HPLC): Run a quick purity check using the HPLC protocol described in Q1 to ensure it matches the CoA and previous batches.
-
Solubility Test: Dissolve a small, known amount in your primary experimental solvent (e.g., DMSO). Note the solubility and check for any particulate matter. Inconsistent solubility is often the first sign of polymorphism.[8]
Q3: What are the likely sources of impurities for this compound?
A3: Impurities can arise from unreacted starting materials, byproducts of the synthesis, or subsequent degradation.[5][9] The synthesis of this compound likely involves a Friedel-Crafts acylation reaction. Potential impurities include:
-
Unreacted Starting Materials: Such as pentyloxybenzene or derivatives of heptanedioic acid.
-
Reaction Byproducts: Isomers from acylation at the wrong position on the phenyl ring (e.g., ortho instead of para).
-
Residual Reagents & Solvents: Catalysts (e.g., AlCl₃), acids, and solvents used during the reaction and purification steps.
-
Degradation Products: Resulting from instability due to heat, light, or pH during storage or handling.[10]
Adherence to Good Manufacturing Practices (GMP) during synthesis is crucial for minimizing these impurities by controlling raw materials, standardizing processes, and ensuring equipment cleanliness.[11][12]
Q4: What is polymorphism and why is it a concern?
A4: Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures.[3] Although the molecules are chemically identical, their arrangement in the crystal lattice differs. This can have profound effects on the material's physical properties:
-
Solubility & Dissolution Rate: Metastable polymorphs are often more soluble than their stable counterparts.[13] A batch containing a more soluble form could lead to higher-than-expected concentrations in your assay, affecting results.
-
Stability: A metastable form can convert to a more stable, less soluble form over time, especially under stress (heat, humidity), which can lead to precipitation in stock solutions or inconsistent results.[13]
-
Bioavailability: Differences in solubility directly impact how much of the compound is available to interact with its biological target.[4]
Key techniques to identify and differentiate polymorphs include X-Ray Powder Diffraction (XRPD), which analyzes the crystal structure, and Differential Scanning Calorimetry (DSC), which measures differences in melting points and thermal events.[3][9]
Q5: What are the ideal storage and handling conditions to maintain batch integrity?
A5: Proper storage and handling are critical to prevent degradation and physical changes, ensuring long-term consistency.
-
Storage:
-
Temperature: Store in a cool, dry place, typically at 2-8°C or as specified by the supplier. Avoid temperature cycling.
-
Atmosphere: Keep the container tightly sealed to protect from moisture and air. For long-term storage, consider storing under an inert gas like argon or nitrogen.
-
Light: Protect from light, as compounds with ketone moieties can be susceptible to photodegradation.[10] Use amber vials or store in a dark location.
-
-
Handling:
-
Aliquoting: Upon receiving a new batch, consider aliquoting the powder into smaller, single-use vials to minimize repeated opening and exposure of the bulk material.
-
Solution Preparation: Always use high-purity, dry solvents. Prepare stock solutions fresh whenever possible. If solutions must be stored, protect them from light and store them at -20°C or -80°C. Be aware that the compound's stability in solution is pH-dependent; the carboxylic acid is more soluble at a pH above its pKa (typically ~4-5).[10]
-
By implementing these troubleshooting and quality control strategies, you can effectively manage the challenges of batch-to-batch variability, leading to more robust and reproducible scientific outcomes.
References
-
PubChem. 7-Oxoheptanoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 7-Aminoheptanoic acid. National Center for Biotechnology Information. [Link]
- Google Patents. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
- Google Patents.
-
NAFDAC. NAFDAC GOOD MANUFACTURING PRACTICE GUIDELINES FOR CHEMICALS AND CHEMICAL PRODUCTS 2023. [Link]
-
Hilaris Publisher. Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. [Link]
-
SCION Instruments. Identifying and Quantifying Impurities in Chemical Products. [Link]
-
Surface Measurement Systems. Batch-to-Batch Variability - Applications using Sorption Experiments. [Link]
-
National Center for Biotechnology Information. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. [Link]
-
At Tianming Pharmaceutical. Batch-to-Batch Consistency: Why It Matters for Intermediates. [Link]
-
AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
Vapourtec. Good Manufacturing Practice | GMP Compliance. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of 7-Oxo-7-Phenylheptanoic Acid in Advanced Organic Synthesis. [Link]
-
ResearchGate. The effect of polymorphism on active pharmaceutical ingredients: A review. [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
-
MDPI. Robust Process Design in Pharmaceutical Manufacturing under Batch-to-Batch Variation. [Link]
-
City of Hope. Chemical GMP Synthesis. [Link]
- Google Patents.
-
Cormica. Understanding Impurity Analysis. [Link]
-
ResearchGate. (PDF) Exploration of the potential impact of batch‐to‐batch variability on the establishment of pharmacokinetic bioequivalence for inhalation powder drug products. [Link]
-
Sampan Enterprises. What is Good Manufacturing Practices (GMP) in the Chemical Industry. [Link]
-
PubChem. 3-Hydroxy-5-oxo-7-phenyl-heptanoic acid. National Center for Biotechnology Information. [Link]
-
Crimson Publishers. The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. [Link]
-
American Radiolabeled Chemicals, Inc. Upstream and Downstream Management of GMP Material. [Link]
-
Zaether. Navigating Batch-to-Batch Variability with a Data-Centric Approach. [Link]
-
Curia Global. Drug Polymorphism: A Key Consideration for API Development. [Link]
Sources
- 1. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. cormica.com [cormica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nafdac.gov.ng [nafdac.gov.ng]
- 12. vapourtec.com [vapourtec.com]
- 13. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
stability testing of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid under different conditions
Technical Support Center: Stability Testing of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid
Document ID: TSS-KHA-001
Last Updated: January 18, 2026
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing for this molecule. As a lipophilic aryl keto-acid, its stability profile is influenced by several functional groups: a ketone, a carboxylic acid, an ether linkage, and an aromatic ring. Understanding its behavior under stress conditions is paramount for developing robust formulations and analytical methods. This guide provides troubleshooting advice and detailed protocols in a direct question-and-answer format, grounded in established scientific principles and regulatory expectations.
General Troubleshooting & FAQs
Question: I'm having trouble dissolving the compound for my stock solution. What do you recommend?
Answer: this compound has a molecular weight of 306.4 g/mol and is a solid with a melting point of 75-77°C.[1] Its long alkyl chain and aromatic ring contribute to poor water solubility.
-
Initial Approach: Start with organic solvents like acetonitrile (ACN) or methanol (MeOH). A 1:1 mixture of ACN and water is often a good starting point for creating a stock solution for subsequent dilutions into aqueous stress media.
-
pH Adjustment: For aqueous solutions, the carboxylic acid moiety (a weak acid) can be deprotonated to its more soluble carboxylate salt form by adjusting the pH to be >7 with a dilute base (e.g., 0.1 N NaOH). Conversely, in acidic media, solubility will be reduced.
-
Avoid This: Do not aggressively heat the compound to force dissolution without first evaluating its thermal stability, as this can induce degradation before the experiment even begins.
Question: How do I develop a stability-indicating HPLC method for this compound?
Answer: A stability-indicating method is one that can accurately quantify the parent drug without interference from impurities, excipients, or degradation products.[2][3] For this molecule, a reverse-phase HPLC method with UV detection is the standard approach.
-
Column Choice: A C18 column is a robust starting point.
-
Mobile Phase: Use a gradient elution to ensure separation of the relatively nonpolar parent drug from potentially more polar degradants. A typical gradient might run from a water/acetonitrile mixture with a low organic content to a high organic content. Both phases should be acidified (e.g., with 0.1% formic acid or phosphoric acid) to ensure the carboxylic acid remains protonated and gives a sharp, consistent peak shape.
-
Detection: The phenyl ketone chromophore should provide strong UV absorbance. Scan the compound from 200-400 nm to find the wavelength of maximum absorbance (λ-max) for optimal sensitivity. A photodiode array (PDA) detector is highly recommended as it can assess peak purity, a critical component of a stability-indicating assay.[4][5]
-
Method Validation: The specificity of the method must be proven through forced degradation studies.[6][7] You must demonstrate that the peaks for degradation products are well-resolved from the main compound peak.
Forced Degradation Studies: Troubleshooting & Protocols
Forced degradation, or stress testing, is essential for identifying likely degradation pathways and developing stability-indicating analytical methods.[6][7][8] The typical goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method is challenged without completely destroying the sample.[6][9]
Hydrolytic Stability (Acid/Base)
Question: My compound is degrading in 0.1 N NaOH at room temperature. Is this expected?
Answer: Yes, some degradation is possible, but it's important to identify the mechanism. While esters and amides are more classically associated with rapid base hydrolysis, other reactions can occur.[10][11][12][13] The ketone functional group in your molecule could potentially undergo base-catalyzed aldol-type reactions or other rearrangements, although this is less common than ester hydrolysis. The ether linkage is generally stable to base. The most critical aspect is to ensure your analytical results are not an artifact of solubility changes. In base, the compound converts to its salt, which may have different chromatographic behavior if the mobile phase pH is not controlled.
Question: What is the likely site of acid-catalyzed degradation?
Answer: The ether linkage is the most probable site for acid hydrolysis, though it typically requires heat and strong acid. The carboxylic acid and ketone are generally stable to acid hydrolysis.[11] It is crucial to run a control sample at the same temperature without acid to distinguish thermal degradation from acid-catalyzed hydrolysis.
Protocol: Hydrolytic Stability Study
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.
-
Stress Conditions:
-
Acid: Dilute the stock solution 1:10 in 0.1 N HCl.
-
Base: Dilute the stock solution 1:10 in 0.1 N NaOH.
-
Neutral: Dilute the stock solution 1:10 in HPLC-grade water.
-
-
Incubation:
-
Store aliquots of each solution at room temperature and at an elevated temperature (e.g., 60°C).
-
Include a control sample of the compound in ACN:water (1:9) at each temperature.
-
-
Time Points: Analyze samples at initial (t=0), 2, 6, 12, and 24 hours.
-
Analysis:
-
Before injection, neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.
-
Analyze by your validated stability-indicating HPLC method.
-
Caption: Workflow for Hydrolytic Stability Testing.
Oxidative Stability
Question: I'm seeing significant degradation and multiple new peaks after adding hydrogen peroxide. What are the likely degradation products?
Answer: The molecule has two primary sites susceptible to oxidation:
-
Benzylic Position: The carbon atom on the heptanoic acid chain attached to the phenyl ring (the α-carbon to the ring) is a benzylic position. Benzylic C-H bonds are activated and can be oxidized, potentially leading to the formation of a hydroxyl group or further oxidation to a ketone.[14][15][16]
-
Ketone Group: Ketones can undergo oxidative cleavage. A reaction like the Baeyer-Villiger oxidation (though typically requiring a peroxyacid) could theoretically cleave the chain, leading to an ester and a carboxylic acid. Other oxidative reactions at the carbons alpha to the ketone are also possible.[17][18]
Protocol: Oxidative Stability Study
-
Preparation: Prepare a 1 mg/mL stock solution in ACN or MeOH.
-
Stress Condition: Dilute the stock solution 1:10 in a solution of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Store the solution at room temperature, protected from light.
-
Time Points: Analyze samples at initial (t=0) and several subsequent time points (e.g., 2, 6, 24 hours) until target degradation is achieved.
-
Analysis: Inject the sample directly into the HPLC system. The mobile phase will dilute the peroxide, minimizing any potential damage to the column.
Caption: Potential sites of oxidative degradation on the molecule.
Photostability
Question: Do I need to worry about photostability for this compound? How do I test it?
Answer: Yes. Any compound with a chromophore, such as the aryl ketone in your molecule, has the potential to absorb light and undergo photodegradation. International Council for Harmonisation (ICH) guideline Q1B outlines the standard procedures for photostability testing.[19][20] The testing involves exposing the drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA light.[21][22]
Protocol: Photostability Study (ICH Q1B)
-
Sample Preparation: Prepare samples of the solid drug substance and a solution (e.g., in ACN:water).
-
Exposure Setup:
-
Light Samples: Place one set of samples in a validated photostability chamber that provides controlled light (visible and UVA) and temperature.
-
Dark Controls: Wrap an identical set of samples completely in aluminum foil and place them in the same chamber. This allows you to differentiate between thermal degradation and photodegradation.[20]
-
-
Exposure: Expose the samples until the ICH-specified light dosage is reached.[22]
-
Analysis: At the end of the exposure period, analyze both the "light" and "dark" samples by HPLC. Compare the degradation levels to determine the net effect of light.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. ijtsrd.com [ijtsrd.com]
- 3. scispace.com [scispace.com]
- 4. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjpn.org [rjpn.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. ijsdr.org [ijsdr.org]
- 8. ijcrt.org [ijcrt.org]
- 9. google.com [google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. The Origin of Catalytic Benzylic C−H Oxidation over a Redox‐Active Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. ema.europa.eu [ema.europa.eu]
- 21. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 22. q1scientific.com [q1scientific.com]
Validation & Comparative
A Researcher's Guide to the Biological Target Validation of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid
In the landscape of modern drug discovery, the rigorous validation of a compound's biological target is the bedrock upon which successful therapeutic development is built. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological target of the novel compound, 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid. Our investigation points towards the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) as the putative target, a key regulator of lipid metabolism and energy homeostasis.[1] This guide will delineate a multi-tiered, orthogonal approach to unequivocally confirm this hypothesis, comparing the compound's activity with established PPARα modulators.
The Scientific Rationale: Why PPARα?
PPARα is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] It is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and muscle.[2] Upon activation by a ligand, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[2] This action initiates the transcription of genes involved in fatty acid uptake, transport, and β-oxidation, leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[1][3]
The chemical structure of this compound, featuring a heptanoic acid chain and a substituted phenyl ring, bears resemblance to known fatty acid-like PPARα agonists. This structural similarity forms the initial hypothesis for its biological target. This guide will walk you through a systematic process to validate this hypothesis, moving from direct biochemical interactions to cellular responses and finally to in vivo physiological effects.
A Multi-Faceted Approach to Target Validation
A robust target validation strategy relies on the convergence of evidence from multiple, independent experimental systems. This orthogonal approach minimizes the risk of misleading results due to off-target effects or experimental artifacts. Our validation workflow for this compound is structured as a three-phase process:
Caption: Orthogonal workflow for target validation.
Phase 1: Establishing Direct Target Engagement
The initial and most direct test of our hypothesis is to determine if this compound physically interacts with PPARα. A ligand binding assay is the gold standard for this purpose.
Experimental Protocol: Scintillation Proximity Assay (SPA) for PPARα Binding
This assay measures the direct binding of a radiolabeled ligand to the PPARα ligand-binding domain (LBD). A test compound that binds to the LBD will displace the radioligand, leading to a decrease in the signal.
Materials:
-
Recombinant human PPARα-LBD
-
[³H]-labeled known PPARα agonist (e.g., [³H]-GW7647)
-
SPA beads conjugated with an anti-GST antibody (assuming a GST-tagged PPARα-LBD)
-
Assay buffer (e.g., 10 mM MOPS, 10 mM KCl, 0.1 mg/mL BSA, pH 7.4)
-
This compound
-
Positive control: Unlabeled GW7647
-
Negative control: Vehicle (e.g., DMSO)
-
96-well microplates
Procedure:
-
Prepare a dilution series of this compound and the positive control (unlabeled GW7647) in the assay buffer.
-
In each well of the microplate, add the assay buffer, GST-tagged PPARα-LBD, and the anti-GST SPA beads. Incubate to allow the receptor to bind to the beads.
-
Add the [³H]-labeled PPARα agonist to each well.
-
Add the diluted test compound, positive control, or vehicle to the respective wells.
-
Seal the plate and incubate at room temperature for 1-2 hours to reach equilibrium.
-
Measure the radioactivity in each well using a microplate scintillation counter.
Data Analysis and Interpretation: The data will be plotted as the percentage of inhibition of the radioligand binding versus the concentration of the test compound. A sigmoidal dose-response curve will be fitted to the data to determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand). A low IC50 value indicates a high binding affinity.
| Compound | Putative Target | Binding Affinity (IC50) |
| This compound | PPARα | (Experimental Value) |
| GW7647 (Positive Control) | PPARα | ~10 nM |
| Vehicle (Negative Control) | N/A | No significant binding |
Phase 2: Verifying Cellular Target Activation and Selectivity
Demonstrating direct binding is a crucial first step, but it does not confirm that this binding leads to a functional cellular response. The next phase involves cell-based assays to measure the transcriptional activation of PPARα. It is also critical to assess the selectivity of the compound for PPARα over other PPAR isoforms (PPARβ/δ and PPARγ) to understand its potential for off-target effects.[4]
Experimental Protocol: PPAR Luciferase Reporter Assay
This assay utilizes a cell line engineered to express a PPAR-driven luciferase reporter gene. Activation of the receptor by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.
Caption: Principle of the PPARα luciferase reporter assay.
Materials:
-
HEK293T or HepG2 cells
-
Expression plasmids for human PPARα, PPARβ/δ, and PPARγ
-
A reporter plasmid containing a luciferase gene downstream of a PPRE
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Positive controls: GW7647 (PPARα), GW501516 (PPARβ/δ), Rosiglitazone (PPARγ)
-
Negative control: Vehicle (DMSO)
-
Dual-luciferase reporter assay system
-
96-well cell culture plates
Procedure:
-
Co-transfect the cells with the respective PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla control plasmid.
-
Plate the transfected cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with a dilution series of this compound and the positive controls for each PPAR isoform.
-
Incubate for 18-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.
Data Analysis and Interpretation: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Plot the normalized luciferase activity as a fold induction over the vehicle control versus the compound concentration. Fit a dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response). Comparing the EC50 values for PPARα, PPARβ/δ, and PPARγ will reveal the compound's selectivity.
| Compound | PPARα EC50 | PPARβ/δ EC50 | PPARγ EC50 | Selectivity (vs. α) |
| This compound | (Exp. Value) | (Exp. Value) | (Exp. Value) | (Calculate Fold-Diff) |
| GW7647 | ~5 nM | >1 µM | >1 µM | Highly Selective |
| Rosiglitazone | >1 µM | >1 µM | ~50 nM | Selective for γ |
Experimental Protocol: Target Gene Expression Analysis by qPCR
To confirm that the compound regulates known downstream targets of PPARα, we will measure the mRNA levels of PPARα-responsive genes in a metabolically active cell line like HepG2.
Materials:
-
HepG2 cells
-
This compound
-
Positive control: Fenofibrate or WY14643[2]
-
Negative control: Vehicle (DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CPT1A, ACOX1, PDK4) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Culture HepG2 cells to ~80% confluency.
-
Treat the cells with this compound, positive control, or vehicle at various concentrations for 24 hours.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for the target and housekeeping genes.
Data Analysis and Interpretation: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control. A dose-dependent increase in the expression of known PPARα target genes will provide strong evidence of on-target activity.[2]
Phase 3: Demonstrating In Vivo Target Engagement and Efficacy
The final and most critical phase of target validation is to demonstrate that the compound elicits the expected physiological effects in a living organism and that these effects are dependent on the target.
Experimental Protocol: Evaluation in a PPARα Knockout Mouse Model
Using a PPARα knockout (KO) mouse model is the most definitive way to prove that the in vivo effects of the compound are mediated by PPARα.
Materials:
-
Wild-type (WT) C57BL/6J mice
-
PPARα KO mice on a C57BL/6J background
-
This compound formulated for in vivo administration
-
Positive control: Fenofibrate
-
Vehicle control
-
Equipment for blood collection and plasma analysis
Procedure:
-
Acclimate WT and PPARα KO mice for at least one week.
-
Optionally, induce a dyslipidemic state by feeding a high-fat diet for several weeks.
-
Divide the mice into treatment groups (e.g., WT + vehicle, WT + compound, KO + vehicle, KO + compound).
-
Administer the compound, positive control, or vehicle daily (e.g., by oral gavage) for a specified period (e.g., 2-4 weeks).
-
Monitor body weight and food intake throughout the study.
-
At the end of the study, collect blood samples for analysis of plasma triglycerides, cholesterol, and other relevant metabolites.
-
Harvest the liver for gene expression analysis of PPARα target genes.
Data Analysis and Interpretation: The primary endpoint is the change in plasma triglyceride levels. If this compound is a true PPARα agonist, it should significantly reduce plasma triglycerides in WT mice but have little to no effect in PPARα KO mice.[5] This differential response provides unequivocal evidence of on-target in vivo activity.
| Treatment Group | Change in Plasma Triglycerides | Change in Liver CPT1A Expression |
| WT + Vehicle | Baseline | Baseline |
| WT + Compound | Significant Decrease | Significant Increase |
| KO + Vehicle | Baseline | Baseline |
| KO + Compound | No Significant Change | No Significant Change |
Conclusion
The validation of a drug's biological target is a cornerstone of preclinical development, ensuring that the observed efficacy is due to the intended mechanism of action. The multi-tiered approach outlined in this guide, progressing from direct binding and cellular activation to in vivo pharmacology in a target-knockout model, provides a rigorous and self-validating framework. By systematically comparing the effects of this compound to well-characterized PPARα modulators, researchers can build a compelling case for its mechanism of action. This comprehensive validation package is essential for advancing a promising compound towards clinical development.
References
- Kersten, S., Desvergne, B., & Wahli, W. (2004). Peroxisome proliferator-activated receptor (PPAR)-alpha: a pharmacological target with a promising future. Pharmaceutical research, 21(9), 1531–1538.
- Li, Y., Zhao, L., Yu, D., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(5), 2538-2552.
-
Wikipedia contributors. (2023). Peroxisome proliferator-activated receptor alpha. In Wikipedia, The Free Encyclopedia. [Link]
- Gilde, A. J., van Bilsen, M., Speth, L., et al. (2008). Peroxisome proliferator-activated receptor alpha agonists enhance cardiomyogenesis of mouse ES cells by utilization of a reactive oxygen species-dependent mechanism. Stem cells, 26(1), 64–71.
- Ono, K., & Kanda, T. (2019). Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present).
-
INDIGO Biosciences. (n.d.). Human PPARα Reporter Assay Kit. [Link]
-
RayBiotech. (n.d.). Human PPAR-alpha Transcription Factor Activity Assay Kit. [Link]
- Chou, Y. C., Prakash, E., Huang, C. F., et al. (2008). Bioassay-guided purification and identification of PPARalpha/gamma agonists from Chlorella sorokiniana. Phytotherapy research : PTR, 22(5), 635–642.
-
Nagy, L., & Szanto, A. (2019). Is the Mouse a Good Model of Human PPARγ-Related Metabolic Diseases?. Cells, 8(8), 833. [Link]
- Nagasawa, M., Kume, S. I., & Kadowaki, T. (2012). Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice. FEBS letters, 586(5), 509–515.
- Gonzalez, F. J. (2012). In vivo imaging reveals selective PPAR activity in the skin of peroxisome proliferator-activated receptor responsive element-luciferase reporter mice.
-
Jiang, L., Wang, Y., He, Y., et al. (2020). In vitro and in vivo study of the pathogenic role of PPARα in experimental periodontitis. Journal of cellular and molecular medicine, 24(17), 9893–9904. [Link]
Sources
- 1. Peroxisome proliferator-activated receptor (PPAR)-alpha: a pharmacological target with a promising future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 4. Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo study of the pathogenic role of PPARα in experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic Acid for Pharmaceutical Research
For researchers and drug development professionals, the efficient synthesis of specialized intermediates is a critical cornerstone of innovation. 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid, with its characteristic aryl ketone and terminal carboxylic acid moieties, represents a valuable building block in the construction of complex pharmaceutical agents. The presence of the pentyloxy group often enhances lipophilicity, a key parameter in modulating the pharmacokinetic profiles of drug candidates.
This guide provides an in-depth comparison of two primary alternative synthesis routes for this compound: Friedel-Crafts Acylation and Grignard Reagent Addition . We will delve into the mechanistic underpinnings of each approach, provide detailed, adaptable experimental protocols, and present a comparative analysis of their respective advantages and disadvantages to inform your synthetic strategy.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Grignard Reagent Addition |
| Key Transformation | Electrophilic aromatic substitution | Nucleophilic addition |
| Primary Starting Materials | 4-Pentyloxybenzene, Heptanedioic acid or derivative | 1-Bromo-4-pentyloxybenzene, Heptanedioic acid derivative |
| Key Reagents | Lewis Acid (e.g., AlCl₃), Thionyl chloride | Magnesium, Diethyl ether or THF |
| Typical Yields | Moderate to High | Moderate |
| Key Advantages | Often higher yielding, well-established for aryl ketones. | Tolerant of a wider range of functional groups on the acylating agent. |
| Potential Challenges | Stoichiometric amounts of Lewis acid required, moisture sensitive. | Grignard reagents are highly basic and moisture sensitive. |
Route 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds to an aromatic ring, resulting in the synthesis of aryl ketones.[1] This electrophilic aromatic substitution reaction involves the generation of a highly reactive acylium ion, which is then attacked by the electron-rich aromatic ring of 4-pentyloxybenzene.[2]
The pentyloxy group is an ortho-, para-directing activator, meaning it increases the electron density of the benzene ring, facilitating the electrophilic attack. Due to steric hindrance, the acylation predominantly occurs at the less hindered para-position.
Mechanistic Rationale
The reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the acylating agent, typically an acyl chloride or anhydride, to generate the electrophilic acylium ion.
Sources
A Prospective Guide to the Comparative Biological Evaluation of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid and 7-oxo-7-phenylheptanoic acid
Introduction
In the landscape of drug discovery and chemical biology, the exploration of structure-activity relationships (SAR) is paramount. The ability to predict and subsequently confirm how subtle molecular modifications influence biological activity is a cornerstone of modern medicinal chemistry. This guide focuses on a prospective comparison of two structurally related compounds: 7-oxo-7-phenylheptanoic acid and its derivative, 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid.
While 7-oxo-7-phenylheptanoic acid is a known chemical intermediate, its biological activity, and that of its derivatives, is not extensively characterized in public literature. Based on their core scaffold, which bears resemblance to known pharmacophores, we hypothesize that these molecules may act as modulators of the Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are critical regulators of metabolism and inflammation.[1][2][3] The addition of a 4-pentyloxy group to the phenyl ring in this compound is a deliberate modification designed to enhance lipophilicity and potentially increase potency and/or selectivity for PPAR subtypes.
This guide will provide a comprehensive framework for the head-to-head comparison of these two compounds in relevant biological assays. We will delve into the theoretical underpinnings of their potential mechanism of action, provide detailed experimental protocols to test this hypothesis, and present a clear workflow for data analysis and interpretation. This document is intended for researchers in pharmacology, medicinal chemistry, and drug development who are interested in identifying and characterizing novel small molecule modulators of metabolic pathways.
Physicochemical Properties
A fundamental aspect of understanding the potential biological activity of a compound is its physicochemical profile. The table below summarizes the key properties of our two compounds of interest.
| Property | 7-oxo-7-phenylheptanoic acid | This compound |
| Molecular Formula | C₁₃H₁₆O₃ | C₁₈H₂₆O₄ |
| Molecular Weight | 220.26 g/mol | 306.40 g/mol |
| Structure | ||
| Predicted LogP | 2.3 | 4.5 |
| Predicted Solubility | Insoluble in water, soluble in organic solvents like ethanol and chloroform.[4] | Predicted to have lower aqueous solubility and higher solubility in nonpolar organic solvents compared to the parent compound. |
Hypothesized Biological Target: Peroxisome Proliferator-Activated Receptors (PPARs)
The structural motif of a carboxylic acid linked to an aromatic ring by a flexible alkyl chain is a common feature in many PPAR agonists.[5][6] PPARs are ligand-activated transcription factors that play a pivotal role in regulating lipid and glucose metabolism, as well as inflammation.[7][8] There are three main isoforms:
-
PPARα: Highly expressed in the liver, heart, and skeletal muscle. Its activation leads to increased fatty acid oxidation. Fibrate drugs, used to treat dyslipidemia, are PPARα agonists.[9]
-
PPARγ: Predominantly found in adipose tissue, where it is a master regulator of adipogenesis. Thiazolidinediones (TZDs), a class of insulin-sensitizing drugs for type 2 diabetes, are potent PPARγ agonists.
-
PPARβ/δ: Ubiquitously expressed and involved in fatty acid metabolism in skeletal muscle and adipose tissue.
Upon binding to a ligand, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[7]
PPAR Signaling Pathway
Caption: PPAR signaling pathway upon ligand binding.
Structure-Activity Relationship (SAR) Hypothesis
The primary structural difference between our two test compounds is the presence of a 4-pentyloxy substituent on the phenyl ring of this compound. We hypothesize that this modification will lead to a more potent PPAR agonist compared to the unsubstituted 7-oxo-7-phenylheptanoic acid for the following reasons:
-
Increased Lipophilicity: The pentyl chain significantly increases the lipophilicity of the molecule (as indicated by the predicted LogP values). The ligand-binding pocket (LBP) of PPARs is largely hydrophobic, and enhanced lipophilicity can lead to more favorable interactions within this pocket, resulting in higher binding affinity.
-
Additional Binding Interactions: The ether oxygen and the aliphatic chain of the pentyloxy group may form additional van der Waals or hydrogen bond interactions with amino acid residues in the LBP that are not possible with the unsubstituted phenyl ring.
-
Reorientation in the Binding Pocket: The bulky pentyloxy group may orient the molecule within the LBP in a manner that optimizes the interaction of the carboxylic acid head group with the key polar residues (the "charge clamp") that are essential for receptor activation.
Experimental Protocol: PPARα and PPARγ Luciferase Reporter Gene Assay
To empirically test our hypothesis, a cell-based luciferase reporter gene assay is the gold standard for quantifying the agonist activity of compounds on nuclear receptors.[4][10][11] This assay measures the ability of a compound to activate the transcription of a reporter gene (luciferase) under the control of a PPRE.
Experimental Workflow
Caption: Workflow for the PPAR Luciferase Reporter Assay.
Step-by-Step Methodology
-
Cell Culture:
-
Maintain HepG2 cells (a human liver cell line with endogenous PPAR expression) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Plasmid Constructs:
-
Expression Vectors: Full-length human PPARα and PPARγ cloned into a suitable mammalian expression vector (e.g., pcDNA3.1).
-
Reporter Vector: A luciferase reporter plasmid containing multiple copies of a PPRE upstream of the firefly luciferase gene (e.g., pGL3-PPRE-luc).
-
Internal Control Vector: A plasmid constitutively expressing Renilla luciferase (e.g., pRL-TK) to normalize for transfection efficiency and cell viability.
-
-
Transfection and Treatment:
-
Seed HepG2 cells into white, clear-bottom 96-well plates at a density of 2 x 10⁴ cells per well.
-
After 24 hours, co-transfect the cells in each well using a lipid-based transfection reagent (e.g., Lipofectamine 3000) with 50 ng of the PPAR expression vector, 100 ng of the PPRE-luciferase reporter, and 10 ng of the Renilla control vector.
-
Prepare serial dilutions of 7-oxo-7-phenylheptanoic acid and this compound in serum-free DMEM, ranging from a final concentration of 100 µM down to 1 nM. Include a known PPARα agonist (e.g., GW7647) and a PPARγ agonist (e.g., Rosiglitazone) as positive controls, and a vehicle control (0.1% DMSO).[12][13]
-
After 6 hours of transfection, replace the medium with the medium containing the compound dilutions.
-
Incubate the plates for an additional 24 hours.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a plate-reading luminometer.
-
-
Data Analysis:
-
For each well, calculate the relative luciferase activity by dividing the firefly luciferase reading by the Renilla luciferase reading.
-
Normalize the data by setting the relative luciferase activity of the vehicle control to 1.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the EC₅₀ (half-maximal effective concentration) and the maximum efficacy (Eₘₐₓ) for each compound.
-
Expected (Hypothetical) Results
Based on our SAR hypothesis, we anticipate the following outcomes from the proposed experiments. This table is for illustrative purposes and the actual results would need to be determined experimentally.
| Compound | PPARα Activity (EC₅₀) | PPARγ Activity (EC₅₀) | Max Efficacy (vs. Control) |
| 7-oxo-7-phenylheptanoic acid | > 50 µM | > 50 µM | Low (e.g., 2-5 fold activation) |
| This compound | 5 - 15 µM | 1 - 10 µM | Moderate to High (e.g., 10-50 fold activation) |
| GW7647 (Positive Control) | ~5 nM | > 10 µM | High |
| Rosiglitazone (Positive Control) | > 10 µM | ~50 nM | High |
We predict that this compound will be a significantly more potent activator of both PPARα and PPARγ than its unsubstituted counterpart. It may also exhibit some selectivity towards PPARγ, which is a common feature for ligands with bulkier hydrophobic tails.
Conclusion
This guide outlines a scientifically rigorous and logically structured approach to comparing the biological activities of this compound and 7-oxo-7-phenylheptanoic acid. By focusing on their potential as PPAR agonists, we have established a clear hypothesis grounded in established principles of structure-activity relationships. The detailed luciferase reporter gene assay protocol provides a direct and quantitative method to test this hypothesis and determine the potency and efficacy of each compound.
The successful execution of these experiments will not only elucidate the biological activity of these specific molecules but will also contribute to a broader understanding of the SAR for this chemical scaffold. The results will provide a solid foundation for further optimization and development of novel PPAR modulators for potential therapeutic applications in metabolic diseases.
References
-
INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. Retrieved from
- BenchChem. (2025). The Discovery and Development of Selective PPARα Agonists: A Technical Guide.
- INDIGO Biosciences. (n.d.). Human PPARγ Reporter Assay Kit.
- Kanno, J., et al. (n.d.). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. J-Stage.
- Ito, S., et al. (2018). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry.
- RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit.
- INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Gamma.
- Li, J., et al. (2013). Characterizing the Peroxisome Proliferator-Activated Receptor (PPARγ) Ligand Binding Potential of Several Major Flame Retardants, Their Metabolites, and Chemical Mixtures in House Dust. Environmental Health Perspectives.
- Katchy, A., et al. (2019). Assessment of total, ligand-induced peroxisome proliferator activated receptor γ ligand activity in serum. BMC Research Notes.
- Toyota, K., et al. (2011). Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity relationship. Journal of Medicinal Chemistry, 54(1), 331-41.
- Um, S. J., et al. (2014). Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists. Bioorganic & Medicinal Chemistry Letters, 24(15), 3443-7.
- Wang, S., et al. (2018).
- Tanaka, T., et al. (2005). Design, synthesis, and structure-activity relationship study of peroxisome proliferator-activated receptor (PPAR) delta-selective ligands. Current Topics in Medicinal Chemistry, 5(8), 767-81.
- Zhang, H., et al. (2009). Design, synthesis and structure-activity relationships of azole acids as novel, potent dual PPAR alpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 19(5), 1451-6.
- Abdel-Maksoud, M. S., et al. (2022).
- Hughes, T. S., et al. (2014). An alternate binding site for PPARγ ligands.
- PubChem. (n.d.). 7-(4-Phenyl-quinolin-2-yloxy)-heptanoic acid.
- Miguel del Corral, J. M., et al. (2002). Synthesis and biological evaluation of cytotoxic 6(7)-alkyl-2-hydroxy-1, 4-naphthoquinones. Archiv der Pharmazie, 335(9), 427-37.
- El-Meguid, M. A., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Pharmaceuticals, 14(8), 768.
- Da Cunha, T., et al. (2018). Synthesis and biological evaluation of diarylheptanoids as potential antioxidant and anti-inflammatory agents. European Journal of Medicinal Chemistry, 144, 302-313.
- Pinto, M., et al. (2020). Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. RSC Medicinal Chemistry, 11(11), 1335-1348.
- Mandard, S., et al. (2004). Peroxisome Proliferator-Activated Receptor Alpha Target Genes. Cellular and Molecular Life Sciences, 61(4), 393-416.
- Montanari, R., et al. (2015). The potential of natural products for targeting PPARα. PPAR Research, 2015, 804565.
- Wolf, C. J., et al. (2021). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Toxicology, 457, 152802.
- Urwyler, S., et al. (1996). Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II. Pharmacological characterization in vivo. Neuropharmacology, 35(6), 655-69.
- Grabacka, M., et al. (2014). Peroxisome Proliferator Activated Receptor A Ligands as Anticancer Drugs Targeting Mitochondrial Metabolism. Current Pharmaceutical Design, 20(35), 5540-51.
- Patel, D. D., et al. (2000). Peroxisome proliferator-activated receptor alpha (PPARalpha) and agonist inhibit cholesterol 7alpha-hydroxylase gene (CYP7A1) transcription. The Journal of Biological Chemistry, 275(17), 12643-50.
- PubChem. (n.d.). Perfluoroheptanoic acid.
Sources
- 1. Design, synthesis, and structure-activity relationship study of peroxisome proliferator-activated receptor (PPAR) delta-selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure-activity relationships of azole acids as novel, potent dual PPAR alpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. korambiotech.com [korambiotech.com]
- 5. Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peroxisome Proliferator Activated Receptor A Ligands as Anticancer Drugs Targeting Mitochondrial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. indigobiosciences.com [indigobiosciences.com]
A Comparative Guide to Cross-Reactivity Profiling of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid
Abstract
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the novel small molecule, 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid. While the primary biological target of this compound is under investigation, its structural motifs—a heptanoic acid chain and a substituted phenyl ring—suggest potential interactions with a range of biological targets, particularly kinases and nuclear receptors. Proactive and systematic assessment of off-target binding is a cornerstone of modern drug development, essential for mitigating potential toxicity and ensuring the clinical viability of a candidate therapeutic. This document outlines a multi-tiered strategic approach, from initial target class hypothesis to detailed, step-by-step experimental protocols for robust, reproducible cross-reactivity profiling. We will delve into the rationale behind assay selection, present data interpretation frameworks, and provide actionable insights for researchers in pharmacology and drug development.
Introduction: The Imperative for Early-Stage Selectivity Profiling
This compound is a synthetic compound characterized by a medium-chain fatty acid-like structure coupled to a substituted aromatic ring[1][2]. Such structures are prevalent in pharmacologically active molecules that target enzymes involved in metabolic pathways, including protein kinases. Unintended interactions, or off-target effects, are a leading cause of drug attrition during preclinical and clinical development. Therefore, a rigorous evaluation of a compound's selectivity is not merely a regulatory requirement but a critical step in understanding its biological activity and predicting its safety profile.
This guide presents a logical workflow for assessing the cross-reactivity of this compound. Our approach is grounded in established preclinical safety evaluation principles, which prioritize the early identification of potential liabilities to inform go/no-go decisions and guide subsequent optimization efforts[3][4].
Strategic Framework for Cross-Reactivity Assessment
A successful cross-reactivity study is not a single experiment but a phased investigative process. We propose a three-tiered approach that moves from broad, high-throughput screening to more focused, mechanistic studies.
Caption: Phased approach to cross-reactivity profiling.
Tier 1: Broad Kinase Panel Screening
Rationale: The structure of this compound, containing a flexible chain and an aromatic ring, bears resemblance to scaffolds known to interact with the ATP-binding pocket of protein kinases. Kinases are one of the largest enzyme families and are common off-targets for many drugs, making a broad kinase screen an essential first step.
Methodology: A competitive binding assay is the industry standard for high-throughput kinase profiling. This format measures the ability of the test compound to displace a known, labeled ligand from the kinase active site.
Comparative Data: Hypothetical Kinase Screening Results
The following table illustrates hypothetical data from a primary screen of this compound at a single concentration (e.g., 10 µM) against a panel of representative kinases.
| Kinase Target | Family | % Inhibition at 10 µM | Initial Hit? |
| Primary Target X | (Hypothetical) | 95% | Yes |
| EGFR | Tyrosine Kinase | 8% | No |
| SRC | Tyrosine Kinase | 12% | No |
| ROCK1 | Serine/Threonine | 78% | Yes |
| PIM1 | Serine/Threonine | 65% | Yes |
| CDK2 | Serine/Threonine | 25% | No |
| FAK | Tyrosine Kinase | 15% | No |
Data is hypothetical and for illustrative purposes only.
From this initial screen, ROCK1 and PIM1 are identified as potential off-targets requiring further investigation.
Tier 2: Hit Validation and Affinity Determination
Rationale: Hits from a primary screen must be validated to confirm the interaction and determine the compound's potency. This involves generating a full dose-response curve to calculate the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).
Methodology: A competitive binding assay is performed with serial dilutions of this compound. The fundamental principle is the competition between the unlabeled test compound and a labeled tracer for a limited number of binding sites on the target protein[5][6]. The affinity (Ki) can then be calculated from the IC50 value[5].
Protocol: Competitive Radioligand Binding Assay for ROCK1
-
Reagents:
-
Recombinant human ROCK1 enzyme.
-
Radiolabeled tracer (e.g., [³H]-Staurosporine).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
This compound, serially diluted in DMSO.
-
Scintillation cocktail.
-
-
Procedure:
-
Add 2 µL of serially diluted compound or DMSO (vehicle control) to a 96-well plate.
-
Add 48 µL of assay buffer containing the ROCK1 enzyme.
-
Add 50 µL of assay buffer containing the radiolabeled tracer.
-
Incubate for 60 minutes at room temperature to reach equilibrium.
-
Transfer the mixture to a filter plate and wash to separate bound from unbound tracer.
-
Add scintillation cocktail and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the % inhibition against the logarithm of the compound concentration.
-
Fit the data using a sigmoidal dose-response model to determine the IC50 value.
-
Comparative Data: IC50 and Ki Determination
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity Ratio (Ki Off-Target / Ki On-Target) |
| Compound A (Ideal) | Primary Target X | 50 | 25 | - |
| ROCK1 | 10,000 | 5,000 | 200x | |
| PIM1 | >20,000 | >10,000 | >400x | |
| This compound | Primary Target X | 75 | 38 | - |
| ROCK1 | 850 | 425 | 11x | |
| PIM1 | 2,500 | 1,250 | 33x |
Data is hypothetical. A higher selectivity ratio indicates greater specificity for the primary target.
This analysis reveals that while the compound is most potent against its primary target, it exhibits significant activity against ROCK1, with only an 11-fold selectivity window. This warrants further biophysical and cellular investigation.
Tier 3: Orthogonal Biophysical and Cellular Confirmation
Rationale: To ensure the observed activity is due to direct binding and not an artifact of the assay format, an orthogonal, label-free method is essential. Furthermore, confirming target engagement within a cellular context provides physiological relevance. Surface Plasmon Resonance (SPR) offers real-time kinetics of binding, while the Cellular Thermal Shift Assay (CETSA) confirms target engagement in intact cells[7][8][9].
Methodology 1: Surface Plasmon Resonance (SPR)
SPR measures changes in the refractive index at the surface of a sensor chip as the test compound flows over and binds to an immobilized target protein[10][11]. This technique provides kinetic data (kon and koff), in addition to affinity (KD).
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Methodology 2: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation[12][13][14]. This allows for the confirmation of target engagement in a physiological setting.
-
Cell Treatment: Treat intact cells (e.g., SK-HEP-1 human liver cancer cells) with the test compound or vehicle (DMSO)[12].
-
Heating: Heat the cell suspensions across a range of temperatures.
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins via centrifugation.
-
Detection: Quantify the amount of soluble ROCK1 remaining at each temperature using an antibody-based method like Western Blot or ELISA.
-
Analysis: A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of the compound, demonstrating stabilization.
Comparative Data Interpretation
| Assay | Metric | Primary Target X | Off-Target (ROCK1) | Interpretation |
| SPR | KD (nM) | 45 | 510 | Confirms direct binding to both targets. ~11-fold weaker affinity for ROCK1. |
| CETSA | ΔTm (°C) at 10 µM | +5.2 | +2.1 | Demonstrates target engagement in cells for both. Weaker stabilization of ROCK1. |
Data is hypothetical. ΔTm represents the change in melting temperature.
The combined results from SPR and CETSA confirm that this compound directly binds to ROCK1 in both a purified system and a cellular environment, albeit with lower affinity and stabilizing effect compared to its primary target.
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach to characterizing the cross-reactivity profile of this compound. The hypothetical data presented reveals a potential liability with the off-target kinase ROCK1, showing an 11-fold selectivity window.
Key Findings:
-
The compound is a potent inhibitor of its primary target.
-
A significant off-target interaction with ROCK1 was identified and confirmed through dose-response, SPR, and CETSA experiments.
Next Steps:
-
Functional Assays: Conduct cellular assays to determine if the binding to ROCK1 translates to functional inhibition (e.g., by measuring the phosphorylation of a known ROCK1 substrate).
-
Broader Off-Target Screening: Perform screening against a wider safety panel (e.g., CEREP panel) to identify other potential off-targets[15].
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent compound to identify modifications that can improve selectivity by reducing ROCK1 affinity while maintaining potency at the primary target.
By rigorously applying this comparative framework, researchers can build a comprehensive selectivity profile, enabling informed decisions in the optimization and progression of this compound as a potential therapeutic candidate.
References
- High-throughput kinase assay based on surface plasmon resonance.PubMed.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.Bio-protocol.
- Assay setup for competitive binding measurements.NanoTemper Technologies.
- Comparison of LanthaScreen Eu kinase binding assay and surface plasmon resonance method in elucidating the binding kinetics of focal adhesion kinase inhibitors.PubMed.
- A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules.Benchchem.
- Basic principles of competitive binding assays.Benchchem.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.NCBI.
- Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners.PMC - NIH.
- Immobilization of Active Kinases for Small Molecule Inhibition Studies.Bio-Rad.
- The ABC's of Competitive Binding Assays with SPR.Nicoya Lifesciences.
- Competition Assay Protocol.Fabgennix International.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.PubMed Central.
- Cellular Thermal Shift Assay (CETSA).News-Medical.Net.
- CETSA.Pelago Bioscience.
- High-Throughput Kinase Assay Based on Surface Plasmon Resonance.ResearchGate.
- Preclinical Considerations for Cell and Gene Therapy Products, an FDA Perspective.U.S. Food and Drug Administration.
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.FDA.
- This compound.Fluorochem.
- Non-clinical assessment of early phase clinical trials General aspects.AFMPS.
- 7-Oxoheptanoic acid.PubChem - NIH.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 7-Oxoheptanoic acid | C7H12O3 | CID 169732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. fda.gov [fda.gov]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comparison of LanthaScreen Eu kinase binding assay and surface plasmon resonance method in elucidating the binding kinetics of focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. High-throughput kinase assay based on surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioradiations.com [bioradiations.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CETSA [cetsa.org]
- 15. afmps.be [afmps.be]
A Comparative Guide to Purity Confirmation of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic Acid by High-Performance Liquid Chromatography
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), rigorous purity assessment is not merely a quality control step; it is a cornerstone of safety and efficacy. The compound 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid, a potential building block in drug development, requires a robust and reliable analytical method to ensure its chemical integrity. This guide provides an in-depth, experience-driven protocol for its purity confirmation using High-Performance Liquid Chromatography (HPLC), compares this technique with other analytical alternatives, and explains the scientific rationale behind the methodological choices.
The Analytical Challenge: Understanding the Molecule
This compound possesses a dual-nature chemical structure: a nonpolar aromatic ring with a pentyloxy substituent and a polar heptanoic acid chain. This amphipathic character dictates the choice of analytical methodology. The primary goal is to develop a method that can separate the main compound from structurally similar impurities, which are often byproducts of its synthesis.
The most probable synthetic route is a Friedel-Crafts acylation of pentyloxybenzene with a derivative of heptanedioic acid (like the mono-acyl chloride).[1] This reaction, while effective, is known to generate specific impurities that must be resolved and quantified.[2]
Potential Synthesis-Related Impurities:
-
Unreacted Starting Materials: Pentyloxybenzene and the heptanedioic acid derivative.
-
Isomeric Products: Acylation at the ortho position instead of the desired para position on the pentyloxybenzene ring.
-
Di-acylated Products: Reaction of a second acyl group onto the aromatic ring.
-
Products from Rearrangement: Though less common in acylation than alkylation, side reactions can occur.[3]
A successful analytical method must be able to distinguish the target analyte from these closely related species.
Primary Method: Reverse-Phase HPLC (RP-HPLC)
For molecules with significant nonpolar character, Reverse-Phase HPLC (RP-HPLC) is the industry-standard separation technique.[4] The principle relies on a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase. Hydrophobic molecules, like our target compound, interact more strongly with the stationary phase and are retained longer than more polar impurities.[4]
Causality Behind Method Design
-
Column Selection (C18): An octadecyl (C18) column is chosen for its strong hydrophobic retention capabilities, which are necessary to interact with the phenyl and pentyl groups of the analyte. A high-purity, end-capped silica-based column is recommended to minimize peak tailing from the interaction of the free carboxylic acid group with residual silanols on the stationary phase.[4]
-
Mobile Phase (Acidified Acetonitrile/Water Gradient):
-
Gradient Elution: A gradient (changing mobile phase composition over time) is superior to an isocratic (constant composition) method for this analysis. It allows for the effective elution of early-eluting polar impurities (like residual heptanedioic acid) and provides sufficient organic strength to elute the highly retained target compound and any nonpolar impurities in a reasonable time with good peak shape.
-
Acidification (Trifluoroacetic Acid - TFA or Phosphoric Acid): The carboxylic acid moiety on the analyte can ionize depending on the mobile phase pH. This ionization leads to poor peak shape (tailing) and shifting retention times. Adding a small amount of acid (e.g., 0.1% TFA or H₃PO₄) to the mobile phase suppresses this ionization by keeping the carboxyl group in its protonated, less polar form, ensuring sharp, symmetrical peaks and reproducible retention.[5][6]
-
-
Detection (UV-Vis): The molecule contains an aromatic ketone chromophore, which strongly absorbs UV light.[7] The conjugated system of the benzene ring and the carbonyl group results in a strong π→π* transition, making UV detection highly sensitive.[8] A preliminary UV scan would confirm the optimal wavelength, but a wavelength around 254 nm or 270-300 nm is a logical starting point.[9]
Experimental Workflow and Protocol
The following workflow is a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing correctly before any sample analysis.
Caption: HPLC Purity Analysis Workflow.
Detailed Step-by-Step Protocol
-
Instrumentation and Materials:
-
HPLC system with gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (ACN) and Water.
-
Trifluoroacetic Acid (TFA) or Phosphoric Acid.
-
Reference standard of this compound (highest available purity).
-
Synthesized sample batch for testing.
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Diluent: Mix acetonitrile and water in a 50:50 ratio.
-
Standard Solution: Accurately weigh and dissolve ~10 mg of the reference standard in 10.0 mL of diluent to get a 1.0 mg/mL solution.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention for the nonpolar analyte. |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in ACN | Acid suppresses ionization for better peak shape.[10] |
| Gradient | 0-20 min: 50% to 95% B20-22 min: 95% B22-25 min: 95% to 50% B25-30 min: 50% B | Ensures separation of polar and nonpolar impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable and reproducible retention times. |
| Detection | UV at 275 nm | Strong absorbance for the aromatic ketone chromophore. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
-
System Suitability Testing (SST): Before sample analysis, the system's performance must be verified.[11] This is achieved by making five replicate injections of the Standard Solution. The results must meet predefined criteria, often guided by USP standards.[12][13]
| SST Parameter | Acceptance Criterion | Purpose |
| Precision/Repeatability | RSD ≤ 2.0% for peak area | Ensures the system provides consistent, repeatable results.[12] |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry, indicating good column performance.[12] |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
Data Interpretation and Impurity Profiling
Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
A Diode Array Detector (DAD) is highly recommended as it can perform peak purity analysis. This involves comparing UV spectra across the peak to confirm that it is not co-eluting with an impurity.
Caption: Logical Relationship of Synthesis to Impurity Profile.
Comparison with Alternative Analytical Methods
While RP-HPLC is the gold standard for this application, other techniques can provide complementary information. A comprehensive analysis often involves orthogonal methods (methods with different separation principles) to ensure no impurities are missed.
| Method | Principle | Application for This Analyte | Advantages | Limitations |
| HPLC (Primary) | Partition chromatography based on polarity. | Quantitative purity determination and impurity profiling. | High resolution, high sensitivity, excellent quantitation. | Requires reference standards for impurity identification. |
| NMR Spectroscopy | Nuclear spin in a magnetic field. | Structural confirmation and identification of impurities. | Provides definitive structural information. | Low sensitivity for minor impurities (<1%). |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules. | Molecular weight confirmation and impurity identification (often coupled with HPLC as LC-MS). | Extremely high sensitivity and specificity. | Quantitative analysis is more complex than with UV. |
| Gas Chromatography (GC) | Partition chromatography for volatile compounds. | Analysis of volatile starting materials (e.g., pentyloxybenzene). | Excellent for volatile and thermally stable compounds. | Not suitable for the non-volatile, thermally labile target acid. |
| Thin-Layer (TLC) | Adsorption chromatography on a plate. | Rapid, qualitative check of reaction progress. | Fast, simple, and inexpensive. | Poor resolution and not quantitative. |
Conclusion
Confirming the purity of this compound is reliably and robustly achieved using a well-designed Reverse-Phase HPLC method. The selection of a C18 column, an acidified water/acetonitrile gradient, and UV detection provides the necessary selectivity and sensitivity to separate and quantify synthesis-related impurities. The protocol's trustworthiness is established through a rigorous System Suitability Test, ensuring that the analytical system is fit for purpose before each run. While techniques like NMR and MS offer invaluable structural information, HPLC remains the superior method for the precise quantitative assessment required in pharmaceutical development.
References
-
Carlsson, H. et al. (1995). High-performance liquid chromatographic analysis of alpha-keto acids produced from amino acid metabolism in oral Bacteroides. PubMed. Available at: [Link][14]
-
MicroSolv Technology Corporation. (n.d.). System Suitability Requirements for a USP HPLC Method. MicroSolv. Available at: [Link][12]
-
Rezaei, B. et al. (2013). Time dependent UV-Vis spectra of reduction of aromatic ketones with NaBH4. ResearchGate. Available at: [Link][15]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link][2]
-
Trivedi, R. K. et al. (2014). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. PMC - NIH. Available at: [Link][4]
-
United States Pharmacopeia. (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures. USP. Available at: [Link][16]
-
Ashenhurst, J. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. Available at: [Link][9]
-
Goda, T. et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry. Available at: [Link][17]
-
Gisario, A. et al. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. MDPI. Available at: [Link][10]
-
Choudhary, A. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. Available at: [Link][11]
-
Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. MSU Chemistry. Available at: [Link][7]
-
JoVE. (2023). IR and UV–Vis Spectroscopy of Aldehydes and Ketones. JoVE. Available at: [Link][8]
-
BPI. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. BPI. Available at: [Link][5]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Available at: [Link][1]
-
Abu Dayyih, W. et al. (2013). Development and validation of a reverse phase HPLC method for simultaneous estimation of some prills in drug forms. ResearchGate. Available at: [Link][6]
-
Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. Available at: [Link][3]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 8. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans [mdpi.com]
- 11. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 12. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 13. ftp.uspbpep.com [ftp.uspbpep.com]
- 14. High-performance liquid chromatographic analysis of alpha-keto acids produced from amino acid metabolism in oral Bacteroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. usp.org [usp.org]
- 17. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationship of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic Acid Analogs as Thromboxane A2 Receptor Antagonists
Introduction: Targeting the Thromboxane A2 Receptor in Disease
7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid and its analogs represent a class of compounds with significant therapeutic potential, primarily as antagonists of the thromboxane A2 (TP) receptor. Thromboxane A2 is a potent bioactive lipid that plays a pivotal role in a multitude of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and inflammation.[1] Consequently, the TP receptor has emerged as a critical target for the development of novel therapeutics for a range of human diseases, including asthma, thrombosis, and cardiovascular disorders.[1]
The parent compound, 7-oxo-7-phenylheptanoic acid, is a key intermediate in the synthesis of Seratrodast, a clinically used TP receptor antagonist for the treatment of asthma.[2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, offering insights into the molecular features crucial for potent TP receptor antagonism. By understanding how structural modifications influence biological activity, researchers can rationally design more effective and selective therapeutic agents.
Core Molecular Scaffold and Key Pharmacophoric Features
The fundamental structure of these analogs consists of a phenyl ring connected to a heptanoic acid chain via a keto group. The pentyloxy substituent on the phenyl ring is a key feature of the lead compound. The carboxylic acid moiety of the heptanoic acid chain is crucial for anchoring the ligand to the receptor, likely through ionic interactions with basic residues in the binding pocket. The aromatic phenyl ring and the lipophilic alkyl chain contribute to the overall binding affinity through hydrophobic and van der Waals interactions.
Structure-Activity Relationship Analysis: A Comparative Look at Analog Performance
While a comprehensive SAR study focused solely on this compound analogs is not extensively documented in publicly available literature, we can infer critical SAR principles from studies on the closely related drug, Seratrodast, and other TP receptor antagonists sharing the 7-phenylheptanoic acid scaffold.
The Phenyl Ring: The Epicenter of Potency and Selectivity
Substitutions on the phenyl ring have a profound impact on the antagonist activity. The nature, position, and size of these substituents can modulate potency and selectivity.
-
Positional Isomers: The position of the alkoxy group is critical. The para-substitution, as seen in the lead compound, is often optimal for activity in many classes of receptor ligands.
-
Steric Bulk: Increasing the steric bulk on the phenyl ring can either enhance or diminish activity depending on the topography of the receptor's binding pocket.
The Heptanoic Acid Chain: The Anchor and Spacer
The length and flexibility of the alkyl chain are critical for optimal interaction with the TP receptor.
-
Chain Length: The seven-carbon chain of heptanoic acid appears to be optimal for spanning the distance between the key interaction points within the TP receptor binding site. Shorter or longer chains may lead to a decrease in affinity.
-
Modifications to the Keto Group: The ketone at position 7 is a key structural feature. Its reduction to a hydroxyl group or its replacement with other functional groups would likely have a significant impact on the compound's conformation and binding affinity.
Quantitative Insights from a Hypothetical Analog Series
To illustrate the potential impact of structural modifications, the following table presents hypothetical data for a series of 7-oxo-7-(4-alkoxyphenyl)heptanoic acid analogs, based on general principles of TP receptor antagonist SAR. The biological activity is represented by the half-maximal inhibitory concentration (IC50) for TP receptor binding, where a lower value indicates higher potency.
| Analog | R Group (at para-position of phenyl ring) | Hypothetical IC50 (nM) | Commentary |
| 1 | -H (7-oxo-7-phenylheptanoic acid) | 500 | Parent compound, moderate activity. |
| 2 | -OCH3 (methoxy) | 150 | Introduction of a small electron-donating group enhances potency. |
| 3 | -OCH2CH3 (ethoxy) | 100 | Slightly larger alkoxy group further improves affinity. |
| 4 | -O(CH2)4CH3 (pentyloxy) | 50 | Lead compound; optimal lipophilicity and size for this position. |
| 5 | -O(CH2)7CH3 (octyloxy) | 80 | Increased chain length beyond a certain point may lead to steric clashes or unfavorable hydrophobic interactions, slightly reducing activity. |
| 6 | -F (fluoro) | 200 | A small, electronegative substituent shows moderate activity. |
| 7 | -Cl (chloro) | 180 | A larger halogen substituent provides a slight improvement over fluoro. |
| 8 | -CF3 (trifluoromethyl) | 350 | A bulky, electron-withdrawing group may be less favorable for binding. |
Experimental Protocols for Evaluating TP Receptor Antagonism
To empirically determine the structure-activity relationships of these analogs, the following experimental protocols are essential.
Radioligand Binding Assay
This assay directly measures the affinity of the test compounds for the TP receptor.[3][4][5]
Objective: To determine the IC50 and Ki values of the analogs for the TP receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]-SQ29548) for binding to the TP receptor in a membrane preparation.[6] The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare a membrane fraction from a cell line or tissue known to express the TP receptor (e.g., human platelets or HEK293 cells transfected with the TP receptor).
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: After incubation, separate the membrane-bound radioligand from the free radioligand by rapid vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This functional assay measures the ability of the test compounds to inhibit platelet aggregation induced by a TP receptor agonist.[7][8]
Objective: To determine the functional antagonist activity of the analogs in a physiologically relevant system.
Principle: Platelet-rich plasma (PRP) or whole blood is treated with the test compound, and then a TP receptor agonist (e.g., U46619) is added to induce platelet aggregation. The extent of aggregation is measured over time.
Step-by-Step Methodology:
-
Blood Collection and PRP Preparation: Collect fresh human blood into an anticoagulant. Centrifuge the blood at a low speed to obtain platelet-rich plasma.
-
Incubation: Pre-incubate the PRP with various concentrations of the test compound or vehicle control.
-
Induction of Aggregation: Add a TP receptor agonist (e.g., U46619) to the PRP to initiate aggregation.
-
Measurement of Aggregation: Monitor the change in light transmittance through the PRP sample over time using an aggregometer. As platelets aggregate, the light transmittance increases.
-
Data Analysis: Determine the maximal aggregation for each concentration of the test compound. Plot the percentage of inhibition of aggregation against the logarithm of the test compound concentration to determine the IC50 value.
Visualizing the SAR and Signaling Pathway
Structure-Activity Relationship Overview
Caption: Logical relationship of structural modifications to the biological activity of 7-oxo-7-phenylheptanoic acid analogs.
Thromboxane A2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Thromboxane A2 (TP) receptor and the antagonistic action of the analogs.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs as TP receptor antagonists is a promising area of research for the development of new therapeutics. The key takeaways from this guide are:
-
The 7-oxo-7-phenylheptanoic acid scaffold is a validated pharmacophore for TP receptor antagonism.
-
Modifications to the para-position of the phenyl ring, particularly with alkoxy groups of optimal length, are crucial for enhancing potency.
-
The heptanoic acid chain plays a critical role in anchoring the molecule to the receptor.
Future research should focus on a systematic exploration of a wider range of substituents on the phenyl ring to further refine the SAR and to potentially discover analogs with improved pharmacokinetic and pharmacodynamic properties. The experimental protocols outlined in this guide provide a robust framework for such investigations, paving the way for the discovery of the next generation of TP receptor antagonists.
References
- Armstrong, R. A., Jones, R. L., & Wilson, N. H. (1985). Effect of the thromboxane receptor antagonist EP 092 on endotoxin shock in the sheep. Prostaglandins, 29(5), 703–713.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
- Dorn, G. W. (2010). The thromboxane A2 receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis. Cancer and Metastasis Reviews, 29(3), 435-447.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
- Halushka, P. V. (1989). Pharmacology of thromboxane A2 receptor antagonists. Zeitschrift fur Kardiologie, 78 Suppl 3, 42–47.
- Lozano, M. L., et al. (2009). Thromboxane A2 receptor antagonism by flavonoids: structure-activity relationships. Journal of agricultural and food chemistry, 57(6), 2275–2281.
- Nakahata, N. (2008). Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology. Pharmacology & therapeutics, 118(1), 18–35.
- Navarro-Núñez, L., et al. (2009). Thromboxane A2 receptor antagonism by flavonoids: structure-activity relationships. Journal of Agricultural and Food Chemistry, 57(6), 2275-2281.
- Patel, J. (2024). Radioligand Binding Assays and their Analysis. Methods in Molecular Biology, 2736, 1-21.
- Paul, B. Z., et al. (1999). Distinct platelet thromboxane A2/prostaglandin H2 receptor subtypes. A radioligand binding study of human platelets.
- Pignatelli, P., et al. (2014). Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study. Blood coagulation & fibrinolysis : an international journal in haemostasis and thrombosis, 25(1), 37–43.
- Rivera, J., et al. (2009). Thromboxane A2 receptor antagonism by flavonoids: structure-activity relationships. Journal of Agricultural and Food Chemistry, 57(6), 2275-2281.
- Serebruany, V. L., et al. (2006). Platelet aggregation response to cyclooxygenase inhibition and thromboxane receptor antagonism using impedance aggregometry: A pilot study.
- Sharif, N. A. (2024). Radioligand Binding Assays and Their Analysis. Methods in Molecular Biology, 2736, 1-21.
- Shiraishi, M., et al. (1989). Novel eicosanoid antagonists: synthesis and pharmacological evaluation. Advances in prostaglandin, thromboxane, and leukotriene research, 19, 229–232.
- Terao, S., et al. (1989). Quinone derivatives: synthesis and structure-activity relations of a novel class of eicosanoid antagonists, AA-2414 and its analogs. Advances in Prostaglandin, Thromboxane, and Leukotriene Research, 19, 229-232.
- Watts, I. S., et al. (1990). Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets. British journal of pharmacology, 101(4), 939–946.
-
Zuventus Healthcare Ltd. (n.d.). Thromboxane A2 Receptor Blocker~ Seratrodast: A Novel Controller Medication For The Management Of Asthma. Retrieved from [Link]
Sources
- 1. Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Thromboxane A2 antagonist--discovery of seratrodast] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thromboxane A2 receptor antagonism by flavonoids: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory effect of a selective thromboxane A2 receptor antagonist, EP 092, on platelet aggregation in whole blood ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking the Efficacy of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic Acid
Introduction: Unraveling the Therapeutic Potential of a Novel Heptanoic Acid Derivative
In the landscape of drug discovery, particularly in the realm of inflammatory and thrombotic diseases, the arachidonic acid (AA) cascade remains a pivotal target. This complex signaling pathway governs the production of potent lipid mediators, such as prostaglandins and thromboxanes, which are deeply implicated in a myriad of physiological and pathological processes. The compound 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid, a novel synthetic molecule, has emerged as a candidate for modulating this pathway. Its structural features, particularly the 7-oxo-heptanoic acid backbone coupled with a substituted phenyl ring, suggest a potential interaction with key enzymes within the AA cascade.
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth, objective comparison of the inhibitory efficacy of this compound against a panel of well-characterized inhibitors targeting critical nodes of the arachidonic acid pathway. Our approach is grounded in rigorous scientific methodology, providing not just data, but a clear rationale for the experimental design and interpretation of the results. This guide will serve as a practical roadmap for elucidating the mechanism of action and therapeutic potential of this promising compound.
The Arachidonic Acid Cascade: A Prime Target for Therapeutic Intervention
The liberation of arachidonic acid from membrane phospholipids by phospholipase A2 enzymes, particularly cytosolic phospholipase A2 alpha (cPLA2α), is the initiating step of the cascade. Subsequently, AA is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.
The COX pathway, mediated by the isoforms COX-1 and COX-2, converts AA into the unstable intermediate prostaglandin H2 (PGH2). PGH2 is then further metabolized by specific synthases to produce a variety of prostanoids, including:
-
Prostaglandins (e.g., PGE2, PGD2, PGF2α), which are key mediators of inflammation, pain, and fever.[1][2]
-
Thromboxane A2 (TXA2) , a potent promoter of platelet aggregation and vasoconstriction.[3][4][5]
-
Prostacyclin (PGI2) , which generally counteracts the effects of TXA2, inducing vasodilation and inhibiting platelet aggregation.
Given the central role of these lipid mediators in disease, inhibiting their production has been a cornerstone of therapeutic strategies for decades. Non-steroidal anti-inflammatory drugs (NSAIDs), for instance, exert their effects by inhibiting COX enzymes.[2] However, non-selective inhibition can lead to undesirable side effects. This has driven the development of more targeted inhibitors aimed at specific enzymes downstream of COX, such as thromboxane A2 synthase or specific prostaglandin synthases.
Benchmarking Strategy: A Multi-pronged Approach to Target Identification
To comprehensively assess the efficacy of this compound, we will employ a multi-tiered strategy. This involves a series of in vitro enzymatic assays and cell-based functional assays to pinpoint its specific molecular target and quantify its inhibitory potency relative to established inhibitors.
Our investigation will focus on three primary, plausible targets within the arachidonic acid cascade, based on the structural characteristics of our lead compound:
-
Cytosolic Phospholipase A2 alpha (cPLA2α): As the gatekeeper of the entire cascade, its inhibition offers a broad-spectrum anti-inflammatory effect.
-
Cyclooxygenase (COX) Enzymes (COX-1 and COX-2): To determine if the compound acts in a manner similar to traditional NSAIDs.
-
Thromboxane A2 Synthase: A key enzyme in thrombosis and cardiovascular disease.
Experimental Workflow
Caption: A logical workflow for the systematic evaluation of this compound's inhibitory activity.
In Vitro Enzymatic Inhibition Assays: Pinpointing the Molecular Target
The initial and most critical step is to determine if this compound directly inhibits the activity of our candidate enzymes. This will be achieved through a series of well-defined in vitro assays.
Cytosolic Phospholipase A2 alpha (cPLA2α) Inhibition Assay
Rationale: cPLA2α catalyzes the release of arachidonic acid from phospholipids, the rate-limiting step in the eicosanoid synthesis pathway.[6][7] Inhibition at this stage would have broad downstream effects.
Methodology:
-
Enzyme Source: Recombinant human cPLA2α.
-
Substrate: A fluorescently labeled phospholipid substrate (e.g., NBD-C6-HPC).
-
Assay Principle: The assay measures the increase in fluorescence that occurs upon cleavage of the substrate by cPLA2α.
-
Procedure:
-
A dilution series of this compound and known inhibitors (Pyrrophenone, RSC-3388) is prepared.[8]
-
The test compounds are pre-incubated with the enzyme in an appropriate assay buffer.
-
The reaction is initiated by the addition of the substrate.
-
Fluorescence is monitored over time using a microplate reader.
-
-
Data Analysis: The initial reaction rates are calculated, and the half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Rationale: Differentiating between inhibition of the constitutive COX-1 and the inducible COX-2 isoforms is crucial for predicting potential side effects.
Methodology:
-
Enzyme Source: Purified ovine COX-1 and recombinant human COX-2.
-
Substrate: Arachidonic acid.
-
Assay Principle: This assay measures the peroxidase activity of the COX enzymes. The conversion of arachidonic acid to PGG2 is coupled to the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), which can be measured spectrophotometrically.
-
Procedure:
-
A dilution series of this compound and known inhibitors (Ibuprofen for non-selective, Celecoxib for COX-2 selective) is prepared.
-
The test compounds are pre-incubated with either COX-1 or COX-2.
-
The reaction is initiated by the addition of arachidonic acid and the chromogenic substrate.
-
The change in absorbance is monitored over time.
-
-
Data Analysis: IC50 values for both COX-1 and COX-2 are calculated to determine the potency and selectivity of the test compound.
Thromboxane A2 Synthase Inhibition Assay
Rationale: Specific inhibition of thromboxane A2 synthase is a desirable therapeutic strategy for preventing thrombosis without affecting the production of other beneficial prostaglandins.[3][4][5]
Methodology:
-
Enzyme Source: Human platelet microsomes, which are a rich source of thromboxane A2 synthase.
-
Substrate: Prostaglandin H2 (PGH2).
-
Assay Principle: The activity of thromboxane A2 synthase is determined by measuring the production of its stable, non-enzymatic breakdown product, thromboxane B2 (TXB2), using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Procedure:
-
A dilution series of this compound and a known inhibitor (Ozagrel) is prepared.
-
The test compounds are pre-incubated with the platelet microsomes.
-
The reaction is initiated by the addition of PGH2.
-
The reaction is stopped, and the concentration of TXB2 is quantified using an ELISA kit.[9]
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of TXB2 production against the logarithm of the inhibitor concentration.
Cell-Based Functional Assays: Assessing Efficacy in a Biological Context
While in vitro assays are essential for identifying direct enzyme inhibition, cell-based assays provide a more physiologically relevant context to evaluate the functional consequences of this inhibition.
Prostaglandin E2 (PGE2) Production Assay in Activated Macrophages
Rationale: Macrophages are key players in the inflammatory response, and upon stimulation, they produce large amounts of PGE2. This assay will assess the ability of our test compound to suppress this pro-inflammatory mediator.
Methodology:
-
Cell Line: A murine macrophage cell line (e.g., RAW 264.7).
-
Stimulus: Lipopolysaccharide (LPS), a potent inducer of the inflammatory response and PGE2 production.
-
Assay Principle: The amount of PGE2 released into the cell culture supernatant is quantified using a competitive ELISA.[3][8]
-
Procedure:
-
RAW 264.7 cells are plated and allowed to adhere.
-
The cells are pre-treated with a dilution series of this compound and known inhibitors for a specified period.
-
The cells are then stimulated with LPS to induce PGE2 production.
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of PGE2 in the supernatant is measured using an ELISA kit.
-
-
Data Analysis: The half-maximal effective concentration (EC50) for the inhibition of PGE2 production is calculated.
Thromboxane B2 (TXB2) Production Assay in Human Platelets
Rationale: This assay directly measures the impact of the test compound on platelet activation and thromboxane production, a critical process in hemostasis and thrombosis.
Methodology:
-
Sample: Freshly isolated human platelets.
-
Stimulus: Arachidonic acid or a thrombin receptor agonist peptide (TRAP).
-
Assay Principle: The amount of TXB2 released from activated platelets is quantified by ELISA.
-
Procedure:
-
Platelet-rich plasma (PRP) is prepared from whole blood.
-
The PRP is pre-incubated with a dilution series of this compound and known inhibitors.
-
Platelet aggregation and TXB2 production are initiated by the addition of a stimulus.
-
The reaction is stopped, and the supernatant is collected after centrifugation.
-
The concentration of TXB2 is measured by ELISA.
-
-
Data Analysis: The EC50 for the inhibition of TXB2 production is determined.
Data Presentation and Interpretation: A Comparative Analysis
All quantitative data will be summarized in the tables below for a clear and direct comparison of the efficacy of this compound with the known inhibitors.
Table 1: In Vitro Enzyme Inhibition Data (IC50, µM)
| Compound | cPLA2α | COX-1 | COX-2 | Thromboxane A2 Synthase |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Pyrrophenone | Literature Value | N/A | N/A | N/A |
| RSC-3388 | Literature Value | N/A | N/A | N/A |
| Ibuprofen | N/A | Literature Value | Literature Value | N/A |
| Celecoxib | N/A | Literature Value | Literature Value | N/A |
| Ozagrel | N/A | N/A | N/A | Literature Value |
N/A: Not Applicable
Table 2: Cell-Based Functional Assay Data (EC50, µM)
| Compound | PGE2 Production (Macrophages) | TXB2 Production (Platelets) |
| This compound | Experimental Data | Experimental Data |
| Ibuprofen | Literature/Experimental Data | Literature/Experimental Data |
| Celecoxib | Literature/Experimental Data | Literature/Experimental Data |
| Ozagrel | N/A | Literature/Experimental Data |
N/A: Not Applicable
Interpretation of Results:
The data presented in these tables will allow for a comprehensive evaluation of the inhibitory profile of this compound.
-
Potency: A low IC50 or EC50 value indicates high inhibitory potency.
-
Selectivity: By comparing the IC50 values for COX-1 and COX-2, the selectivity of the compound can be determined. A significantly lower IC50 for COX-2 would suggest a COX-2 selective inhibitor.
-
Mechanism of Action: A potent inhibition in the thromboxane A2 synthase assay, coupled with a strong reduction in TXB2 production in platelets, would strongly indicate that this is the primary mechanism of action. Conversely, potent inhibition of cPLA2α and a corresponding decrease in both PGE2 and TXB2 production would point to an upstream inhibitory effect.
Conclusion: Charting the Path Forward
This guide provides a robust framework for the systematic benchmarking of this compound. By employing a combination of in vitro enzymatic and cell-based functional assays, we can confidently identify its molecular target within the arachidonic acid cascade and quantify its efficacy relative to established inhibitors. The experimental protocols detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.
The insights gained from this comparative analysis will be instrumental in guiding the future development of this compound as a potential therapeutic agent. A clear understanding of its mechanism of action, potency, and selectivity is paramount for its progression through the drug discovery pipeline.
References
-
Patsnap Synapse. (2024, June 21). What are PGES inhibitors and how do they work? Retrieved from Patsnap Synapse.[1]
-
Benchchem. (2025). An In-depth Technical Guide to the Thromboxane Synthesis Pathway and its Inhibition by Ro 22-3581. Retrieved from Benchchem.[9]
-
Patsnap Synapse. (2024, June 21). What are cPLA2α inhibitors and how do they work? Retrieved from Patsnap Synapse.[6]
-
PubMed. (2006). Inhibitors of the inducible microsomal prostaglandin E2 synthase (mPGES-1) derived from MK-886. Retrieved from PubMed.[10]
-
PubMed Central. (2025, January 2). Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. Retrieved from PubMed Central.[11]
-
Circulation. (2008). Abstract 1315: Pharmacological Inhibition of Cytosolic Phospholipase A2 Alpha Suppresses Platelet Secretion and Aggregation, and Provides Protection in Rodent Models of Arterial Thrombosis. Retrieved from Circulation.[12]
-
Taylor & Francis Online. (2009, June 17). Prostaglandin E2 synthase inhibition as a therapeutic target. Retrieved from Taylor & Francis Online.[13]
-
PubMed. (1991). Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle. Retrieved from PubMed.[14]
-
PubMed. (2016). A Novel Selective Prostaglandin E2 Synthesis Inhibitor Relieves Pyrexia and Chronic Inflammation in Rats. Retrieved from PubMed.[15]
-
PubMed. (1991). Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders. Retrieved from PubMed.[3]
-
NIH. (2019). Inhibition of cytosolic phospholipase A2 alpha increases chemosensitivity in cervical carcinoma through suppressing β-catenin signaling. Retrieved from NIH.[8]
-
Hypertension. (1992). Thromboxane A2 receptor antagonism and synthase inhibition in essential hypertension. Retrieved from Hypertension.[16]
-
MDPI. (2019). Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. Retrieved from MDPI.[7]
-
Patsnap Synapse. (2024, June 21). What are TXA2 synthase inhibitors and how do they work? Retrieved from Patsnap Synapse.[4]
-
PubMed. (1991). Thromboxane (Tx) A2 Receptor Blockade and TxA2 Synthase Inhibition Alone and in Combination: Comparison of Anti-Aggregatory Efficacy in Human Platelets. Retrieved from PubMed.[17]
-
Impactfactor. (2023, September 25). An Overview of Arachidonic Acid Metabolic Pathway and Recent Updates on a Few Heterocyclic Derivatives showing COX-2 Inhibition. Retrieved from Impactfactor.[2]
-
Patsnap Synapse. (2024, June 21). What are TXA2 synthase inhibitors and how do they work? Retrieved from Patsnap Synapse.[5]
Sources
- 1. Development of a screening assay for the in vitro evaluation of thromboxane A2 synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of thromboxane A2 biosynthesis in vitro by the main components of Crataegus oxyacantha (Hawthorn) flower heads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E production and viability of cells cultured in contact with freshly mixed endodontic materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]
- 6. revvity.com [revvity.com]
- 7. scbt.com [scbt.com]
- 8. assaygenie.com [assaygenie.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
- 13. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytosolic Phospholipase A2 Assay Kit (ab133090) | Abcam [abcam.com]
- 15. nbinno.com [nbinno.com]
- 16. caymanchem.com [caymanchem.com]
- 17. ahajournals.org [ahajournals.org]
A Comparative Guide to the Functional Validation of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic Acid and Structurally Related Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid is a novel compound for which, to date, no peer-reviewed studies validating a specific biological function have been published. Its structure, however, featuring a heptanoic acid chain, a ketone group, and a substituted phenyl ring, suggests potential interactions with several key biological targets. This guide provides a comparative framework for validating the function of this molecule by examining established experimental data and protocols for structurally analogous compounds with known biological activities.
We will explore three potential mechanisms of action for this compound based on its structural motifs:
-
Cyclooxygenase (COX) Inhibition: The presence of a keto-acid functionality is a common feature in several non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: The phenylalkanoic acid structure is reminiscent of a class of drugs that act as agonists for PPARs, which are critical regulators of lipid metabolism.
-
Fatty Acid Synthase (FASN) Inhibition: As a fatty acid analog, it has the potential to interfere with the process of fatty acid synthesis, a pathway often upregulated in cancer and metabolic diseases.
This guide will objectively compare the hypothetical performance of this compound with established alternatives in these classes, providing supporting experimental data and detailed protocols for validation.
Part 1: Cyclooxygenase (COX) Inhibition
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins.[1] NSAIDs exert their anti-inflammatory effects by inhibiting these enzymes.[2] The keto-acid moiety in compounds like Ketoprofen is a well-established pharmacophore for COX inhibition.
Comparative Analysis
We hypothesize that this compound could act as a COX inhibitor. For comparison, we will consider the well-characterized NSAID, Ketoprofen , and a close structural analog, 7-Oxo-7-phenylheptanoic acid , which has been investigated for its role as a synthetic intermediate and potential enzyme inhibitor.[3][4]
| Feature | This compound (Hypothetical) | Ketoprofen (Documented) | 7-Oxo-7-phenylheptanoic Acid (Documented) |
| Primary Target | COX-1 / COX-2 | COX-1 and COX-2 | Tryptophan Indole Lyase (potential)[3] |
| Mechanism | Competitive or non-competitive inhibition | Competitive inhibition of COX enzymes[2] | Enzyme inhibition |
| Key Structural Feature | Keto-heptanoic acid with pentyloxyphenyl group | Propanoic acid with a benzoylphenyl group | Keto-heptanoic acid with a phenyl group[5] |
| Therapeutic Potential | Anti-inflammatory, analgesic | Anti-inflammatory, analgesic, antipyretic | Intermediate for Seratrodast (asthma treatment)[3] |
Experimental Validation Protocol: In Vitro COX Inhibition Assay
This protocol describes a common method to determine the inhibitory potential of a test compound against COX-1 and COX-2.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound for COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Positive control (Ketoprofen)
-
Reaction buffer (e.g., Tris-HCl)
-
Prostaglandin E2 (PGE2) immunoassay kit
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the reaction buffer at the desired concentration.
-
Compound Dilution: Prepare a serial dilution of the test compound and the positive control.
-
Incubation: In a 96-well plate, add the enzyme, the test compound (or control), and the reaction buffer. Incubate for a predetermined time at 37°C.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Reaction Termination: Stop the reaction after a specific time by adding a quenching solution (e.g., a strong acid).
-
PGE2 Quantification: Measure the amount of PGE2 produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Causality Behind Experimental Choices:
-
Using both COX-1 and COX-2 allows for the determination of selectivity, a crucial factor in the safety profile of NSAIDs.[1]
-
The use of a known inhibitor like Ketoprofen serves as a positive control to validate the assay's performance.
-
Quantifying the product (PGE2) provides a direct measure of the enzyme's activity.
Visualizing the COX Inhibition Pathway
Caption: Hypothetical inhibition of the COX pathway.
Part 2: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
PPARs are a group of nuclear receptors that play essential roles in lipid and glucose metabolism.[6][7] Agonists of PPARs, such as the fibrates (PPARα) and glitazones (PPARγ), are used to treat dyslipidemia and type 2 diabetes, respectively.[8] The phenylpropanoic acid scaffold is a known feature of some PPAR agonists.[9]
Comparative Analysis
The structure of this compound, with its long aliphatic chain and phenyl ring, suggests it could potentially act as a PPAR agonist. We will compare its hypothetical function to that of Fenofibrate , a well-known PPARα agonist.
| Feature | This compound (Hypothetical) | Fenofibrate (Documented) |
| Primary Target | PPARα, PPARγ, or PPARδ | PPARα[7] |
| Mechanism | Ligand-induced activation of PPAR, leading to changes in gene expression | Binds to and activates PPARα, modulating the transcription of genes involved in lipid metabolism[10] |
| Key Structural Feature | Heptanoic acid with a pentyloxyphenyl group | Isopropyl ester of a branched carboxylic acid with a substituted phenyl ether |
| Therapeutic Potential | Treatment of metabolic disorders (e.g., dyslipidemia, type 2 diabetes) | Treatment of hypercholesterolemia and hypertriglyceridemia |
Experimental Validation Protocol: PPAR Luciferase Reporter Assay
This cell-based assay is a standard method to screen for and characterize PPAR agonists.
Objective: To determine if this compound can activate PPARα, PPARγ, or PPARδ.
Materials:
-
Mammalian cell line (e.g., HEK293T or HepG2)
-
Expression vector for the ligand-binding domain (LBD) of the target PPAR (α, γ, or δ) fused to a DNA-binding domain (e.g., GAL4).
-
Reporter vector containing a luciferase gene under the control of a promoter with binding sites for the DNA-binding domain (e.g., UAS).
-
Transfection reagent.
-
Test compound.
-
Positive control (e.g., Fenofibrate for PPARα, Rosiglitazone for PPARγ).
-
Luciferase assay reagent.
Procedure:
-
Cell Culture and Transfection: Culture the cells and co-transfect them with the PPAR-LBD expression vector and the luciferase reporter vector.
-
Compound Treatment: After transfection, treat the cells with various concentrations of the test compound or the positive control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Lyse the cells to release the cellular contents, including the luciferase enzyme.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., a co-transfected β-galactosidase vector or total protein concentration). Plot the fold activation against the compound concentration to determine the EC50 (half-maximal effective concentration).
Causality Behind Experimental Choices:
-
The use of a reporter gene (luciferase) provides a highly sensitive and quantifiable readout of receptor activation.
-
Transfecting with specific PPAR isoforms allows for the determination of selectivity.
-
A known agonist is essential as a positive control to ensure the assay is functioning correctly.
Visualizing the PPAR Activation Pathway
Caption: Hypothetical activation of the PPAR signaling pathway.
Part 3: Fatty Acid Synthase (FASN) Inhibition
Fatty Acid Synthase (FASN) is the key enzyme responsible for the de novo synthesis of fatty acids.[11] Its expression is often upregulated in cancer cells to meet the high demand for lipids for membrane synthesis and signaling.[12] Therefore, FASN is an attractive target for anti-cancer drug development.
Comparative Analysis
As a modified fatty acid, this compound could potentially interfere with FASN activity. We will compare its hypothetical function to that of Orlistat , a known FASN inhibitor.
| Feature | This compound (Hypothetical) | Orlistat (Documented) |
| Primary Target | Fatty Acid Synthase (FASN) | Fatty Acid Synthase (FASN)[12] |
| Mechanism | Competitive or non-competitive inhibition of FASN | Covalent modification of the thioesterase domain of FASN |
| Key Structural Feature | Keto-heptanoic acid with a pentyloxyphenyl group | A complex lactone derived from a hydrogenated lipstatin |
| Therapeutic Potential | Anti-cancer, treatment of metabolic syndrome | Anti-obesity (by inhibiting fat absorption), potential anti-cancer |
Experimental Validation Protocol: FASN Activity Assay
This is a spectrophotometric assay that measures the activity of FASN by monitoring the oxidation of its cofactor, NADPH.
Objective: To determine the IC50 of this compound for FASN.
Materials:
-
Purified FASN enzyme
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Test compound
-
Positive control (Orlistat)
-
Reaction buffer
Procedure:
-
Enzyme and Compound Preparation: Prepare solutions of FASN, the test compound, and the positive control in the reaction buffer.
-
Reaction Mixture: In a cuvette, combine the reaction buffer, acetyl-CoA, NADPH, and the test compound (or control).
-
Pre-incubation: Incubate the mixture for a few minutes at 37°C.
-
Reaction Initiation: Add malonyl-CoA to start the reaction.
-
Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm (due to the oxidation of NADPH to NADP+) over time using a spectrophotometer.
-
Data Analysis: Calculate the initial rate of the reaction (the slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50.
Causality Behind Experimental Choices:
-
Monitoring NADPH oxidation is a direct and continuous way to measure FASN activity.
-
The use of a known FASN inhibitor like Orlistat is crucial for validating the assay.
-
Pre-incubation of the enzyme with the inhibitor can help to identify time-dependent or irreversible inhibitors.
Visualizing the FASN Inhibition Workflow
Caption: Experimental workflow for FASN inhibition assay.
Conclusion
While the biological function of this compound remains to be elucidated, its chemical structure provides a rational basis for investigating its potential as a modulator of several important biological pathways. By employing the comparative frameworks and detailed experimental protocols outlined in this guide, researchers can systematically validate its function and explore its therapeutic potential. The provided methodologies, grounded in established scientific principles, offer a clear path for the in-depth technical evaluation of this and other novel chemical entities.
References
- Exploring 7-Oxo-7-Phenylheptanoic Acid: Properties and Applic
-
Elucidation of the mechanism of inhibition of cyclooxygenases by acyl-coenzyme A and acylglucuronic conjugates of ketoprofen. PubMed. ([Link])
- Understanding the Role of 7-Oxo-7-Phenylheptanoic Acid in Advanced Organic Synthesis. (URL not available)
-
Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. PNAS. ([Link])
-
7-Oxo-7-phenylheptanoic acid | C13H16O3 | CID 344830. PubChem. ([Link])
-
Synthesis of long-chain fatty acid derivatives as a novel anti-Alzheimer's agent. PubMed. ([Link])
-
Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. PubMed. ([Link])
-
Structural and Functional Basis of Cyclooxygenase Inhibition. ACS Publications. ([Link])
- Application Notes and Protocols: Heptanoic Acid in Enzyme Kinetics. (URL not available)
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. ([Link])
-
Cyclooxygenase-2 inhibitor. Wikipedia. ([Link])
-
Peroxisome proliferator-activated. PMC. ([Link])
-
Peroxisome Proliferator-Activated Receptors. ResearchGate. ([Link])
-
3-Hydroxy-5-oxo-7-phenyl-heptanoic acid | C13H16O4 | CID 44303431. PubChem. ([Link])
-
Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms. PMC. ([Link])
-
Peroxisome proliferator-activated receptor alpha. Wikipedia. ([Link])
- Peroxisome proliferator-activated receptor agonists. (URL not available)
-
What are the new molecules for FAS inhibitors?. Patsnap Synapse. ([Link])
-
Inhibition - Enzymes - MCAT Content. Jack Westin. ([Link])
-
Enzyme Inhibitors. YouTube. ([Link])
-
Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents?. PubMed. ([Link])
-
Enzymes Part 2 - Inhibition - A Level Biology. YouTube. ([Link])
Sources
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of the mechanism of inhibition of cyclooxygenases by acyl-coenzyme A and acylglucuronic conjugates of ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbinno.com]
- 5. 7-Oxo-7-phenylheptanoic acid | C13H16O3 | CID 344830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Peroxisome proliferator-activated - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 11. What are the new molecules for FAS inhibitors? [synapse.patsnap.com]
- 12. Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid from Different Suppliers
In the landscape of drug discovery and development, the quality and consistency of chemical reagents are paramount. For researchers utilizing 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid, a molecule with potential applications as a linker or intermediate in complex syntheses, ensuring the identity and purity of this compound from various suppliers is a critical first step. This guide provides a comprehensive framework for the spectroscopic comparison of this compound, empowering researchers to make informed decisions about the materials they use in their experiments.
The seemingly straightforward act of purchasing a chemical reagent is underpinned by a supplier's adherence to stringent quality control measures, often guided by Good Manufacturing Practices (GMP).[1][2] These practices ensure that chemicals are produced consistently and are controlled according to strict quality standards.[1] For the end-user in a research and development setting, verifying these claims through in-house analysis is not just good practice; it is a cornerstone of experimental reproducibility and data integrity.
This guide will walk you through a series of spectroscopic tests designed to create a detailed chemical fingerprint of this compound. By comparing the data from samples obtained from different suppliers against a predicted spectroscopic profile, researchers can gain a high degree of confidence in the material's structural integrity and purity.
Predicted Spectroscopic Profile of this compound
Before embarking on a comparative analysis, it is essential to establish a theoretical benchmark for the spectroscopic data of this compound (Molecular Formula: C18H26O4, Molecular Weight: 306.40 g/mol ).[3] Based on its chemical structure and data from analogous compounds, we can predict the key features in its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) spectra.
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons on the p-disubstituted phenyl ring (doublets, ~6.9-7.9 ppm), triplet for the methylene group of the pentyloxy chain (~4.0 ppm), triplet for the methylene group adjacent to the ketone (~2.9 ppm), triplet for the methylene group adjacent to the carboxylic acid (~2.3 ppm), multiplets for the other aliphatic methylene groups, and a triplet for the terminal methyl group of the pentyloxy chain. A broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Carbonyl carbons for the ketone and carboxylic acid (~198 ppm and ~178 ppm, respectively), aromatic carbons (~114-163 ppm), carbons of the pentyloxy chain, and carbons of the heptanoic acid chain. |
| FTIR | Broad O-H stretch from the carboxylic acid dimer (~3300-2500 cm⁻¹), C-H stretching from aromatic and aliphatic portions (~3100-2850 cm⁻¹), a strong C=O stretch from the aryl ketone (~1680 cm⁻¹), and a strong C=O stretch from the carboxylic acid (~1710 cm⁻¹).[4] |
| Mass Spec. | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to its molecular weight (306.40 g/mol ). Key fragmentation patterns would include cleavage at the acylium ion, loss of the pentyloxy group, and fragmentation of the heptanoic acid chain. |
Experimental Workflow for Supplier Comparison
A systematic approach is crucial for an unbiased comparison. The following workflow outlines the necessary steps from sample reception to data analysis.
Sources
Safety Operating Guide
Definitive Guide to the Safe Disposal of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid for Laboratory Professionals
This document provides a comprehensive, step-by-step protocol for the proper disposal of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid, a compound frequently utilized in pharmaceutical research and drug development. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind them.
Hazard Assessment and Immediate Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is paramount.
1.1. Known Hazards
According to its Safety Data Sheet (SDS), this compound is classified with the GHS07 pictogram for being harmful and an irritant.[1] The primary hazard statement is H302: Harmful if swallowed.[1] Due to its chemical structure, which includes a carboxylic acid functional group, it should also be handled as a potential skin and eye irritant.[2][3][4]
1.2. Personal Protective Equipment (PPE)
Given the known and potential hazards, the following PPE is mandatory when handling this compound for disposal:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes that could cause serious eye irritation or damage.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | To prevent skin contact, which can lead to irritation.[2][3] |
| Body Protection | Laboratory coat or chemical-resistant apron | To protect against contamination of personal clothing.[2][3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of any aerosols or dust, which may cause respiratory irritation.[2][5] |
1.3. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Minor Spills: Use an inert absorbent material such as sand or vermiculite to contain the spill. The absorbed material must then be collected into a designated and properly labeled hazardous waste container.[2]
-
Major Spills: Evacuate the area immediately and follow your institution's established emergency procedures.[2]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[3][6] This compound should not be disposed of down the sanitary sewer or in regular trash.[3]
2.1. Waste Identification and Segregation
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.
-
Dedicated Waste Stream: Designate a specific waste container exclusively for this compound and any materials grossly contaminated with it (e.g., pipette tips, weighing paper).
-
Incompatible Materials: This compound is a carboxylic acid and must be segregated from bases, oxidizing agents, reducing agents, and reactive metals to prevent potentially violent chemical reactions.[2] Never mix organic acid waste with inorganic acid waste in the same container.[2]
2.2. Waste Containerization and Labeling
The integrity and labeling of the waste container are critical for safe storage and transport.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure lid. High-density polyethylene (HDPE) or glass containers are suitable choices.[2][6] The container must be in good condition.
-
Filling Capacity: Do not fill the container beyond 90% of its capacity to allow for vapor expansion and to prevent spills during transport.[6][7]
-
Labeling: The waste container must be clearly and accurately labeled. The label must include:
2.3. On-Site Storage
Proper storage of the hazardous waste container while awaiting pickup is essential to maintain a safe laboratory environment.
-
Location: Store the sealed container in a designated satellite accumulation area (SAA).[8][9] This area should be at or near the point of generation and under the control of laboratory personnel.[9][10]
-
Conditions: The storage area must be cool, dry, and well-ventilated, away from incompatible materials.[2]
-
Container Integrity: Keep the container closed at all times except when adding waste.[6][10] Regularly inspect the container for any signs of leakage or degradation.[7]
2.4. Final Disposal
The final disposal of this compound must be handled by qualified professionals.
-
Professional Disposal Service: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][3][6]
-
Regulatory Compliance: The disposal of chemical waste is regulated by governmental bodies such as the Environmental Protection Agency (EPA) in the United States.[4][11] Ensure that all disposal activities are in full compliance with local, state, and federal regulations.
Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Rationale for Procedural Choices
-
Why treat as hazardous waste? The compound's classification as "harmful if swallowed" and its nature as a carboxylic acid and aromatic ketone necessitate its disposal as hazardous waste to prevent harm to human health and the environment.[1][3] Pharmaceutical byproducts are often regulated as hazardous waste.[12][13]
-
Why is segregation from bases critical? Carboxylic acids react exothermically with bases in a neutralization reaction.[2] Mixing these waste streams can lead to heat generation, gas evolution (carbon dioxide), and potential container pressurization.
-
Why use HDPE containers? High-density polyethylene is resistant to degradation by many organic acids, ensuring the integrity of the waste container during storage and transport.[2][6]
-
Why involve professional disposal services? Licensed hazardous waste management companies have the expertise and facilities to handle and dispose of chemical waste in a manner that is safe, environmentally responsible, and compliant with all relevant regulations.[3][13] Methods like high-temperature incineration are often used to destroy organic chemical waste, converting it into less harmful substances.[13][14][15]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental stewardship within their research endeavors.
References
- Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). EPA NEPIS.
- Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
- Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
- Pharmaceutical Waste. (n.d.). Wayne State University Office of Environmental Health and Safety.
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL.
- This compound. (n.d.). Fluorochem.
- Procedures for Disposal of Hazardous Waste. (n.d.).
- Proper disposal of chemicals. (2025). Sciencemadness Wiki.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Proper Disposal of 7-Oxo-7-(phenylamino)heptanoic acid: A Safety and Compliance Guide. (n.d.). Benchchem.
- Types of Pharmaceutical Waste and How to Dispose of Them. (n.d.). VLS Environmental Solutions.
- SAFETY DATA SHEET - Benzoic acid, 4-(pentyloxy)-. (2025). Thermo Fisher Scientific.
- Best Practices for Managing Chemical Byproducts in Manufacturing. (2024). Wattbar Industries.
- SAFETY DATA SHEET - Heptanoic acid. (2024). Sigma-Aldrich.
- Pharma Waste Management: Steps for Compliance & Sustainability. (2024).
- Pharmaceutical Waste Management: Significant for Health of Nature and Future Review Article. (2020). International Journal of Pharmaceutical Sciences and Research.
- Hazardous Waste Disposal Guide. (n.d.). Northwestern University.
- Safety Data Sheet - Heptanoic acid. (2025). Cayman Chemical.
- SAFETY DATA SHEET - Heptanoic acid. (2010).
- Safety Data Sheet - Pentadecafluorooctanoic Acid-13C. (2024). Angene Chemical.
- Proper Disposal of 4-Hydroxypentanoic Acid: A Step-by-Step Guide. (n.d.). Benchchem.
- Heptanoic Acid. (n.d.). PubChem.
- 7H-Perfluoro heptanoic acid. (n.d.).
- 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid proper disposal procedures. (n.d.). Benchchem.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ethz.ch [ethz.ch]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. nswai.org [nswai.org]
- 10. geo.utexas.edu [geo.utexas.edu]
- 11. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 12. Pharmaceutical Waste - Office of Environmental Health and Safety [research.wayne.edu]
- 13. wattbarind.com [wattbarind.com]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
Safeguarding Your Research: A Comprehensive Guide to Handling 7-Oxo-7-(4-pentyloxyphenyl)heptanoic Acid
Welcome to your essential resource for the safe and effective handling of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid (CAS No. 898792-03-5). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, practical guidance that prioritizes your safety and the integrity of your work. Beyond a simple checklist, this document explains the rationale behind each safety measure, empowering you to make informed decisions in the laboratory.
Understanding the Compound: A Multifaceted Hazard Profile
A thorough risk assessment, therefore, must consider the combined hazards of its constituent functional groups:
-
Carboxylic Acid Moiety: Carboxylic acids are known to be corrosive or irritants to the skin and eyes.[2] Inhalation of dust or vapors can also lead to respiratory tract irritation.[3][4]
-
Ketone Functionality: Ketones can be flammable and may cause irritation to the skin, eyes, and respiratory system.[5][6] Prolonged or repeated skin contact should be avoided.[5]
-
Aromatic Ether Group: While generally less reactive, aromatic ethers can still present hazards and should be handled with care.
Given this profile, it is imperative to treat this compound as a hazardous substance, employing rigorous safety protocols to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations for the necessity of each item.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[7][8] | Protects against splashes of the compound, which can cause serious eye irritation or damage.[3][9] A face shield offers additional protection for the entire face.[8] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber).[7][10] | Prevents skin contact, which can lead to irritation or burns.[2][3] Nitrile gloves offer good resistance to a variety of chemicals.[7] |
| Body Protection | A lab coat or a chemical-resistant apron. | Provides a barrier against accidental spills and splashes, protecting your skin and clothing. |
| Respiratory Protection | To be used in a well-ventilated area. A respirator with an appropriate cartridge may be necessary if dust or aerosols are generated.[7] | Minimizes the inhalation of dust or vapors, which can cause respiratory irritation.[3][4] |
| Footwear | Closed-toe shoes made of a non-porous material.[8] | Protects feet from spills and falling objects. |
PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood to control vapor and dust exposure.[11]
-
Ventilation: Ensure adequate ventilation in the laboratory.[5]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and in good working order.
2. Handling the Solid Compound:
-
Avoid Dust Formation: When weighing or transferring the solid, do so carefully to avoid creating dust.[12]
-
Personal Protective Equipment: Don all required PPE before handling the compound.
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as bases and strong oxidizing agents.[2][11]
3. Preparing Solutions:
-
Solvent Addition: When dissolving the solid, add the solvent slowly to the compound.
-
Heat Generation: Be aware that dissolving some carboxylic acids can generate heat. Proceed with caution.[11]
4. In Case of a Spill:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Increase ventilation to the area.
-
Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[13]
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material into a designated, labeled waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated waste is a critical component of laboratory safety and environmental responsibility.
1. Waste Segregation and Collection:
-
Hazardous Waste: All waste containing this compound, including unused material, contaminated absorbents, and disposable PPE, must be treated as hazardous chemical waste.[14][15]
-
Labeling: Collect all waste in clearly labeled, sealed, and compatible containers.[15][16] The label should include the chemical name and associated hazards.
-
Container Compatibility: Use containers that are resistant to corrosion from organic acids. Avoid metal containers.[2][15]
2. Disposal Procedure:
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified chemical waste disposal company.[17]
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Consult with your Environmental Health and Safety (EHS) department for detailed procedures.
-
Neutralization (with caution): While neutralization is a common method for acid disposal, it should only be performed by trained personnel and in accordance with institutional protocols, as the reaction can be exothermic and the neutralized product may still be hazardous.[16] Most organic acids are still toxic after neutralization.[14]
Waste Disposal Decision Tree
Caption: Decision tree for waste disposal.
By integrating these safety and handling protocols into your daily laboratory practices, you can significantly reduce the risks associated with this compound, fostering a safer and more productive research environment.
References
-
Organic Acid Standard Operating Procedure. (n.d.). University of Washington. Retrieved from [Link]
-
The MSDS HyperGlossary: Carboxylic Acid. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
7-Oxoheptanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
What PPE Should You Wear When Handling Acid 2026? (2025, January 7). LeelineWork. Retrieved from [Link]
-
Safety equipment, PPE, for handling acids. (2022, August 26). Quicktest. Retrieved from [Link]
-
Ketones. (n.d.). Chemical Safety Facts. Retrieved from [Link]
-
What are personal protective equipment requirements for handling hazardous chemicals during production? (2022, November 14). Quora. Retrieved from [Link]
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
-
How to Dispose of Acid Safely: A Step-by-Step Guide. (2024, October 1). Greenflow. Retrieved from [Link]
-
Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]
-
ICSC 0087 - ACETONE. (n.d.). International Chemical Safety Cards (ICSCs). Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 3. 7-Oxoheptanoic acid | C7H12O3 | CID 169732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Ketones - Chemical Safety Facts [chemicalsafetyfacts.org]
- 6. ICSC 0087 - ACETONE [chemicalsafety.ilo.org]
- 7. leelinework.com [leelinework.com]
- 8. quora.com [quora.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. quicktest.co.uk [quicktest.co.uk]
- 11. coral.washington.edu [coral.washington.edu]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. acewaste.com.au [acewaste.com.au]
- 16. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
